molecular formula C8H4BrNO3 B1532766 6-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944907-30-6

6-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1532766
CAS No.: 944907-30-6
M. Wt: 242.03 g/mol
InChI Key: CIMXFTLLAUVPOK-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]oxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXFTLLAUVPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680021
Record name 6-Bromo-1,3-benzoxazole-2-carboxylic acid
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-30-6
Record name 6-Bromo-2-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944907-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Bromobenzo[d]oxazole-2-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromobenzo[d]oxazole-2-carboxylic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and material science industries. Its rigid benzoxazole core is a recognized "privileged scaffold" known to interact with a wide range of biological targets. The molecule is strategically functionalized with two key reactive sites: a carboxylic acid at the 2-position, ideal for amide coupling and derivatization, and a bromine atom at the 6-position, which serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic strategies, and explores its potential applications as a key intermediate in the development of novel therapeutics.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzo[d]oxazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] Its prevalence stems from its planar, bicyclic structure, which is adept at participating in π-stacking and hydrogen bonding interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anti-convulsant, and anti-tumor properties.[2]

The strategic importance of this compound lies in its dual functionality. The bromine atom on the benzene ring provides a predictable site for modification, enabling the exploration of structure-activity relationships (SAR) through techniques like the Suzuki cross-coupling reaction.[3] Simultaneously, the carboxylic acid group offers a direct route to amides and esters, allowing for the fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, which are critical parameters in drug design.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structural isomer, 2-Bromobenzo[d]oxazole-6-carboxylic acid, and its thio-analog, 6-Bromobenzo[d]thiazole-2-carboxylic acid.

PropertyValue / DescriptionSource (Analog)
Molecular Formula C₈H₄BrNO₃[4]
Molecular Weight 242.03 g/mol [4]
CAS Number Not assigned (Isomer CAS: 1507034-36-7)[4]
Appearance Expected to be a solid, likely off-white to tan powder.General Observation
Predicted Boiling Point ~433.0 ± 37.0 °C[5]
Predicted Density ~1.91 ± 0.06 g/cm³[5]
Predicted pKa ~2.78 ± 0.30[5]
Solubility Limited solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols.General Observation

Synthesis and Mechanistic Considerations

The synthesis of 2-carboxybenzoxazoles is a well-established field in organic chemistry. A logical and efficient approach involves the cyclocondensation of a substituted 2-aminophenol with an oxalic acid derivative.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection strategy, breaking the oxazole ring to identify commercially available or readily synthesizable starting materials. The primary disconnection is across the C-O and C-N bonds of the oxazole ring.

G Target This compound Disconnect1 C-N / C-O Bond Disconnection (Cyclocondensation) Target->Disconnect1 Precursor1 2-Amino-5-bromophenol Disconnect1->Precursor1 Precursor2 Oxalic Acid Derivative (e.g., Oxalyl Chloride, Diethyl Oxalate) Disconnect1->Precursor2 Substrates Starting Materials

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromobenzo[d]oxazole-2-carboxylic acid: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We delve into its core molecular structure, physicochemical properties, and plausible synthetic pathways, explaining the chemical principles that underpin its formation. The guide highlights the strategic importance of its dual functionalities—the carboxylic acid and the bromo substituent—which render it a versatile scaffold for constructing diverse molecular libraries. By examining the established biological activities of the broader benzoxazole class, we contextualize the potential of this specific molecule as a critical starting material for developing novel therapeutics targeting a range of diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in their research and development programs.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, thereby serving as a foundation for drugs with diverse therapeutic applications.[1] Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]

Within this important class of compounds, this compound (Figure 1) emerges as a particularly valuable building block. Its structure is strategically functionalized:

  • The Carboxylic Acid at the 2-position serves as a versatile handle for derivatization, most commonly through amide bond formation, and can act as a bioisostere for other functional groups.

  • The Bromine Atom at the 6-position provides a reactive site for modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).[3]

This guide offers a detailed examination of this molecule, providing the technical insights necessary for its synthesis and strategic application in drug discovery campaigns.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by the planar, rigid benzoxazole core. The electron-withdrawing carboxylic acid group at position 2 and the halogen substituent at position 6 significantly influence the molecule's electronic properties and reactivity.

synthesis_workflow A 2-Amino-5-bromophenol I Amide Intermediate A->I B Ethyl Oxalyl Chloride B->I C1 Pyridine, DCM 0°C to RT I->C1 P1 Ester Precursor (6-Bromo-2-ethoxycarbonylbenzo[d]oxazole) C1->P1 Acylation C2 Acetic Acid (AcOH) Heat (Reflux) C2->P1 Cyclization/ Dehydration C3 Base Hydrolysis (e.g., LiOH, NaOH) THF/H2O P2 Final Product (this compound) C3->P2 Saponification P1->C2 P1->C3

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Acylation of 2-Amino-5-bromophenol

  • To a stirred solution of 2-amino-5-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂), add a base such as pyridine (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Causality: The use of a base like pyridine is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Performing the addition at 0°C helps control the exothermic nature of the reaction between the amine and the highly reactive acid chloride.

Step 2: Cyclization to form the Benzoxazole Ring

  • Dissolve the crude amide intermediate from Step 1 in glacial acetic acid.

  • Heat the mixture to reflux (approximately 118°C) for 2-4 hours. The progress of the intramolecular cyclization and dehydration can be monitored by TLC.

  • After cooling, pour the reaction mixture into ice-water. The product, ethyl 6-bromobenzo[d]oxazole-2-carboxylate, should precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum.

Causality: Acetic acid serves as both the solvent and the acid catalyst for this reaction. The high temperature provides the necessary activation energy for the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration to form the stable aromatic oxazole ring.

Step 3: Saponification to the Carboxylic Acid

  • Suspend the ester product from Step 2 in a mixture of Tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the mixture at room temperature until the ester is fully consumed (as monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl.

  • The final product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry in a vacuum oven to yield the pure product.

Causality: Saponification is a classic hydrolysis of an ester to its corresponding carboxylic acid and alcohol under basic conditions. The use of a co-solvent like THF is necessary to ensure the solubility of the organic starting material in the aqueous basic medium.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of novel compounds for biological screening. The benzoxazole and the closely related benzothiazole cores are found in numerous compounds investigated for potent therapeutic activities.

  • Antibacterial Agents : Benzothiazole derivatives bearing a carboxylic acid at a similar position have been developed as potent inhibitors of DNA gyrase, an essential bacterial enzyme, showing activity against challenging pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. [4]The 6-bromo-benzoxazole core provides a direct analogue for exploring this target space.

  • Enzyme Inhibition : Derivatives of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, synthesized from a 6-bromo precursor, have demonstrated significant urease inhibition activity. [3][5]Similarly, 2-aryl-6-carboxamide benzoxazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. [6]The carboxylic acid of the title compound can be readily converted to a wide range of amides to probe these and other enzymatic targets.

  • Fragment-Based and Library Synthesis : The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various aryl and heteroaryl groups, enabling a deep exploration of the structure-activity relationship around the benzoxazole core. This strategy is fundamental to modern hit-to-lead optimization campaigns in drug discovery. [3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its robust and predictable synthesis, combined with the orthogonal reactivity of its two key functional groups, makes it an ideal scaffold for the development of next-generation therapeutics. The established biological relevance of the benzoxazole core further underscores its potential. For research organizations, mastering the chemistry of this building block opens a gateway to novel chemical entities with the potential to address significant unmet medical needs.

References

  • Ascendex Scientific, LLC. This compound. Available at: [Link]

  • Sci-Hub. Salt and co-crystal formation from 6-bromobenzo[d]thiazol-2-amine and different carboxylic acid derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]

  • AMERICAN ELEMENTS. 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5. Available at: [Link]

  • Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(2), 212. Available at: [Link]

  • Chemsrc. CAS#:1187928-32-0 | 6-Bromobenzo[d]thiazole-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Available at: [Link]

  • ACS Publications. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Available at: [Link]

  • National Center for Biotechnology Information. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Available at: [Link]

  • Sciencemadness Discussion Board. 2-Amino benzothiazole 6-carboxylic acid synthesis. Available at: [Link]

  • Intermediates. 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Overview

The structure of 6-Bromobenzo[d]oxazole-2-carboxylic acid incorporates a benzoxazole core, which is a fusion of a benzene ring and an oxazole ring. The bromine atom at the 6-position and the carboxylic acid group at the 2-position significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on data from analogous compounds, including 6-bromobenzoxazole and various benzoxazole carboxylic acid derivatives.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring and a downfield signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet1HCOOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift.
~8.0 - 8.2doublet1HH-4The proton at position 4 is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent nitrogen atom.
~7.8 - 8.0doublet of doublets1HH-5The proton at position 5 will appear as a doublet of doublets due to coupling with both H-4 and H-7.
~7.6 - 7.8doublet1HH-7The proton at position 7 will be a doublet due to coupling with H-5.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic region.
~155 - 160C-2The carbon atom of the oxazole ring attached to the carboxylic acid and the nitrogen atom is significantly deshielded.
~145 - 150C-7aA quaternary carbon atom in the benzoxazole ring system.
~140 - 145C-3aAnother quaternary carbon of the benzoxazole core.
~125 - 130C-5Aromatic methine carbon.
~120 - 125C-4Aromatic methine carbon.
~115 - 120C-6The carbon atom attached to the bromine atom will be shifted to this region.
~110 - 115C-7Aromatic methine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the benzoxazole ring system.

G cluster_0 Key Vibrational Modes cluster_1 Expected Wavenumber (cm⁻¹) O-H Stretch O-H Stretch 3300-2500 (broad) 3300-2500 (broad) O-H Stretch->3300-2500 (broad) Strong, Broad C=O Stretch C=O Stretch 1725-1700 1725-1700 C=O Stretch->1725-1700 Strong, Sharp C-O Stretch C-O Stretch 1320-1210 1320-1210 C-O Stretch->1320-1210 Medium C=N Stretch C=N Stretch ~1650 ~1650 C=N Stretch->~1650 Medium Aromatic C=C Stretch Aromatic C=C Stretch 1600-1450 1600-1450 Aromatic C=C Stretch->1600-1450 Medium-Weak C-Br Stretch C-Br Stretch 600-500 600-500 C-Br Stretch->600-500 Medium-Weak

Figure 2: Predicted Key IR Absorption Bands.

Key Features of the Predicted IR Spectrum:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated between 1725 and 1700 cm⁻¹, corresponding to the carbonyl stretching vibration.[4]

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[5]

  • C=N Stretch (Oxazole Ring): A medium absorption band around 1650 cm⁻¹ is characteristic of the C=N bond in the oxazole ring.

  • Aromatic C=C Stretch: Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the benzene ring.

  • C-Br Stretch: A medium to weak absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through several key pathways:

  • Loss of a hydroxyl radical (•OH): This would result in a fragment with a mass of [M-17].

  • Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids, leading to a fragment of [M-44].

  • Loss of a carboxyl group (•COOH): This would produce a fragment at [M-45].

  • Cleavage of the oxazole ring: This can lead to various smaller fragments.

The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

G M [M]⁺˙ m/z 241/243 M_minus_OH [M-OH]⁺ m/z 224/226 M->M_minus_OH - •OH M_minus_CO2 [M-CO₂]⁺˙ m/z 197/199 M->M_minus_CO2 - CO₂ M_minus_COOH [M-COOH]⁺ m/z 196/198 M->M_minus_COOH - •COOH Fragment1 Further Fragments M_minus_CO2->Fragment1 Ring Cleavage

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Table 3: Predicted Major Mass Spectral Peaks

m/z (relative to ⁷⁹Br/⁸¹Br)Proposed Fragment
241 / 243Molecular Ion [M]⁺˙
224 / 226[M - •OH]⁺
197 / 199[M - CO₂]⁺˙
196 / 198[M - •COOH]⁺

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway involves the condensation of 2-amino-5-bromophenol with oxalic acid.

G cluster_reagents Reagents and Conditions Reactant1 2-Amino-5-bromophenol Product 6-Bromobenzo[d]oxazole- 2-carboxylic acid Reactant1->Product Reactant2 Oxalic Acid Reactant2->Product Reagents e.g., Polyphosphoric acid (PPA) Heat G Start Synthesized Product NMR NMR Analysis (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Data Interpretation and Structure Confirmation NMR->Data IR->Data MS->Data

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" starting materials for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromobenzo[d]oxazole-2-carboxylic acid is a high-value heterocyclic scaffold in medicinal chemistry.[1] The C6-bromine handle allows for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-carboxylic acid serves as a versatile attachment point for amides or esters.

This guide details the robust synthesis of this target, prioritizing the condensation of 2-amino-5-bromophenol with diethyl oxalate . This route is selected for its scalability and reproducibility compared to oxidative cyclization methods. Special emphasis is placed on mitigating the risk of decarboxylation , a critical instability factor for electron-deficient benzoxazole-2-acids.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the cyclodehydration of an ortho-aminophenol with an activated oxalate derivative.

  • Target: this compound

  • Disconnection: Heterocyclic C2–N3 and C2–O1 bonds.

  • Key Precursors:

    • 2-Amino-5-bromophenol (Provides the aryl core and halogen handle).

    • Diethyl Oxalate (Provides the C2 carbon and the carboxylate moiety).

Regiochemical Logic

The selection of the starting aminophenol isomer is critical to ensure the bromine atom ends up at the C6 position of the final benzoxazole ring.

  • Input: 2-Amino-5 -bromophenol.

  • Numbering Mapping:

    • Phenol C1 (

      
      ) 
      
      
      
      Benzoxazole Bridgehead C7a.
    • Phenol C2 (

      
      ) 
      
      
      
      Benzoxazole Bridgehead C3a.
    • Phenol C5 (

      
      ) 
      
      
      
      Benzoxazole C6 .
  • Contrast: Starting with 2-amino-4-bromophenol would yield the 5-bromo isomer.

Part 2: Primary Starting Materials

2-Amino-5-bromophenol
  • CAS: 13959-02-9

  • Role: Nucleophilic core.

  • Quality Critical Attribute (QCA): Oxidation State. Aminophenols are prone to air oxidation, turning dark brown/black (quinone imine formation).

  • Pre-processing: If the material is dark, recrystallize from ethanol/water containing a trace of sodium dithionite or use the hydrochloride salt (CAS: 125209-77-2) neutralized in situ.

  • Purity Requirement: >97% (HPLC). Impurities at the C4 position will lead to difficult-to-separate regioisomers.

Diethyl Oxalate
  • CAS: 95-92-1

  • Role: C2 Synthon.

  • Rationale: Preferred over oxalyl chloride for the initial cyclization. Oxalyl chloride is more reactive but generates HCl gas and can lead to over-acylation or polymerization if not strictly controlled. Diethyl oxalate allows for a controlled thermal cyclization.

  • Grade: Anhydrous (>99%). Water competes with the amine nucleophile, hydrolyzing the ester prematurely.

Part 3: Synthetic Protocol (Step-by-Step)

Workflow Overview

The synthesis is a two-stage process:

  • Cyclocondensation: Formation of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate.

  • Saponification: Controlled hydrolysis to the free acid.

SynthesisWorkflow SM1 2-Amino-5-bromophenol Step1 Step 1: Cyclocondensation (Reflux, 140°C) SM1->Step1 SM2 Diethyl Oxalate SM2->Step1 Inter Intermediate: Ethyl 6-bromobenzo[d]oxazole- 2-carboxylate Step1->Inter - 2 EtOH - H2O Step2 Step 2: Saponification (LiOH, THF/H2O, 0°C to RT) Inter->Step2 Final Target: 6-Bromobenzo[d]oxazole- 2-carboxylic acid Step2->Final Controlled Acidification

Figure 1: Synthetic workflow for the preparation of this compound.

Step 1: Synthesis of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate

Reaction Principle: The amine attacks one carbonyl of the oxalate to form an oxamate intermediate, followed by intramolecular attack of the phenol oxygen onto the second carbonyl (or the imidate intermediate) to close the ring.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional but recommended) or a simple reflux condenser.

  • Charging: Add 2-Amino-5-bromophenol (1.0 equiv) and Diethyl oxalate (5.0 equiv). The excess oxalate acts as both reagent and solvent.

    • Note: Alternatively, use xylene as a solvent with 1.5 equiv of diethyl oxalate and 0.1 equiv of p-toluenesulfonic acid (pTSA) to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (~140–150 °C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting aminophenol is polar; the product is less polar and UV active.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If neat diethyl oxalate was used: Distill off the excess oxalate under reduced pressure (high vacuum required).

    • If xylene was used: Concentrate the solvent.

  • Purification: The residue is typically a solid. Recrystallize from ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Target: 70–85%.[2]

    • Checkpoint: Verify structure by

      
      H NMR. The ethyl group signals (quartet ~4.5 ppm, triplet ~1.4 ppm) confirm the ester is intact.
      
Step 2: Saponification to the Free Acid

Critical Process Parameter (CPP): Temperature Control. Benzoxazole-2-carboxylic acids are electron-deficient heteroaromatics. They are prone to thermal decarboxylation , yielding 6-bromobenzoxazole. Avoid boiling acidic or basic solutions.

Protocol:

  • Dissolution: Dissolve the Ethyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 equiv) in THF (tetrahydrofuran) and Water (3:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H

    
    O, 1.2 equiv) at 0 °C.
    
    • Why LiOH? It is milder than NaOH and has better solubility in THF mixtures.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (the acid will stay at the baseline or streak). Reaction time is typically 1–2 hours.

  • Isolation (Crucial Step):

    • Cool the mixture back to 0 °C.

    • Carefully acidify with 1N HCl dropwise to pH 2–3. Do not heat.

    • The acid should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water.[3]

    • Dry under vacuum at room temperature (do not use a drying oven >40 °C).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of AminophenolUse fresh starting material or add antioxidant (Na

S

O

) during pre-wash. Perform reaction under N

.
Incomplete Cyclization Water in solventUse anhydrous reagents. Use a Dean-Stark trap to remove water formed during condensation.
Product Decarboxylation Overheating during Step 2Keep hydrolysis temperature <25 °C. Avoid strong mineral acids during workup; use mild acidification.
Dark/Tarred Product PolymerizationAminophenols polymerize if the oxalate is not in excess. Ensure >3 equiv of diethyl oxalate if running neat.

Part 5: Safety & Handling

  • 2-Amino-5-bromophenol: Toxic if swallowed. Skin sensitizer. Handle in a fume hood.

  • Diethyl Oxalate: Hydrolyzes to oxalic acid (toxic, renal damage). Avoid inhalation of vapors.

  • This compound: Likely unstable in solution over long periods. Store as a solid at -20 °C. Prepare fresh for coupling reactions.

References

  • General Synthesis of Benzoxazoles

    • Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[4][5][6]

    • Source: BenchChem Protocol Library.
  • Microwave-Assisted Synthesis (Alternative)

    • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[4][6]

    • Source: Australian Journal of Chemistry, 2008, 61, 881–887.[6]

    • URL:[Link]

  • Decarboxylation Risks (Analogous Chemistry)

    • Title: Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid (Noting decarboxylation instability).[7]

    • Source: Synthesis, 2001(12), 1780–1783.
  • Oxalyl Chloride Reactivity

    • Title: Reaction of N-benzoyl amino acids with oxalyl chloride.[8]

    • Source: Royal Society of Chemistry (RSC) Publishing.
    • URL:[Link]

Sources

The Strategic Potential of 6-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzo[d]oxazole scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to natural nucleic acid bases like guanine and adenine allows for favorable interactions with biological macromolecules, making it a privileged starting point for the design of novel therapeutics.[1] Within this esteemed class of heterocycles, derivatives of 6-Bromobenzo[d]oxazole-2-carboxylic acid are emerging as a particularly promising frontier. The strategic placement of a bromine atom at the C6-position and a carboxylic acid at the C2-position provides two versatile chemical handles for combinatorial library synthesis and targeted molecular design. This guide offers a comprehensive technical overview of this core, from its synthesis and derivatization to its diverse biological activities and underlying mechanisms of action, tailored for scientists engaged in the pursuit of next-generation therapeutics.

I. The Core Scaffold: Synthesis and Chemical Properties

The synthesis of the this compound core, while not extensively documented in publicly available literature, can be strategically approached through established benzoxazole formation methodologies. The most direct and widely adopted method for constructing the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by dehydrating agents or high temperatures.[2]

A plausible and efficient synthetic pathway commences with the bromination of a suitable 4-aminophenol derivative, followed by condensation with a dicarboxylic acid equivalent, such as oxalic acid, to furnish the target molecule.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-bromophenol C This compound A->C Condensation & Cyclization (e.g., Eaton's Reagent or heat) B Oxalic Acid B->C

Caption: Proposed synthesis of the core scaffold.

II. Strategic Derivatization and Analogue Development

The true therapeutic potential of the this compound core is unlocked through its strategic derivatization. The C2-carboxylic acid and the C6-bromo functionalities serve as orthogonal handles for a wide array of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A. Modification of the C2-Carboxylic Acid

The carboxylic acid group is readily converted into a variety of functional groups, most notably amides, through standard coupling reactions. This allows for the introduction of diverse substituents to probe interactions with specific binding pockets of target proteins.

Experimental Protocol: Amide Synthesis from this compound

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

B. Functionalization of the C6-Bromo Position

The bromine atom at the C6-position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the installation of a wide range of aryl and heteroaryl substituents, which can significantly influence the biological activity of the resulting compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C6-Position

  • Reaction Setup: In a reaction vessel, combine the 6-bromo-benzoxazole starting material (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the C6-arylated benzoxazole derivative.[3]

Derivatization Strategy Overview

Derivatization_Strategies Core This compound C2_Modification C2-Carboxylic Acid Modification Core->C2_Modification C6_Modification C6-Bromo Modification Core->C6_Modification Amides Amide Derivatives C2_Modification->Amides Esters Ester Derivatives C2_Modification->Esters Suzuki Suzuki Coupling (Aryl/Heteroaryl Derivatives) C6_Modification->Suzuki Buchwald Buchwald-Hartwig Amination C6_Modification->Buchwald

Caption: Key derivatization pathways.

III. Biological Activities and Therapeutic Potential

Derivatives of the benzoxazole and the closely related benzothiazole core have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for drug development programs targeting a range of diseases.

A. Anticancer Activity

A significant body of research highlights the anticancer potential of benzoxazole derivatives.[1][4][5] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer cell signaling and the induction of apoptosis.

1. Enzyme Inhibition:

  • VEGFR-2 Inhibition: Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7][8] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis.

  • Monoacylglycerol Lipase (MAGL) Inhibition: Certain benzoxazole-pyrrolidinone hybrids have shown selective inhibition of MAGL, an enzyme involved in the endocannabinoid system that is upregulated in some cancers.[9]

2. Induction of Apoptosis:

Many cytotoxic benzoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][7] This is often characterized by cell cycle arrest, for instance at the Pre-G1 phase, and an increase in the levels of executioner caspases like caspase-3.[6]

3. Aryl Hydrocarbon Receptor (AhR) Activation:

The benzothiazole-containing anticancer prodrug, Phortress, exerts its effect through its active metabolite, which is a potent agonist of the aryl hydrocarbon receptor (AhR).[10] This leads to the expression of cytochrome P450 CYP1A1, which in turn is linked to the compound's anticancer activity.[10] This mechanism presents an interesting avenue for the development of benzoxazole-based bioisosteres.

Derivative Class Target Cell Line IC50 (µM) Mechanism of Action Reference
Benzoxazole-Urea AnalogsHepG2 (Liver)10.50VEGFR-2 Inhibition, Apoptosis Induction[7]
Benzoxazole-Urea AnalogsMCF-7 (Breast)15.21VEGFR-2 Inhibition, Apoptosis Induction[7]
Benzofuran-Carboxylates (Bromo-substituted)HepG2 (Liver)3.8Cytotoxicity[11]
Benzofuran-Carboxylates (Bromo-substituted)A549 (Lung)3.5Cytotoxicity[11]
Imidazo[1,2-a]pyrimidine DerivativesMCF-7 (Breast)39.0 - 43.4Apoptosis Induction[12]
Imidazo[1,2-a]pyrimidine DerivativesMDA-MB-231 (Breast)35.1 - 35.9Apoptosis Induction[12]
B. Antibacterial Activity

The benzoxazole and benzothiazole scaffolds are also prominent in the development of new antibacterial agents, a critical area of research in the face of rising antimicrobial resistance.[13]

Mechanism of Action:

The antibacterial effects of these compounds are often attributed to the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity. Key targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are validated targets for quinolone antibiotics. Some benzothiazole derivatives have been shown to inhibit these enzymes.[13]

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[14]

  • Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, DHPS is the target of sulfonamide antibiotics.[15]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is involved in the initiation of fatty acid biosynthesis in bacteria.[3]

Derivative Class Bacterial Strain MIC (µg/mL) Proposed Target Reference
Quinoline Hydrazone DerivativesEscherichia coli6.25Dihydrofolate Reductase (DHFR)[14]
Quinoline Hydrazone DerivativesPseudomonas aeruginosa6.25Dihydrofolate Reductase (DHFR)[14]
Benzothiazole-SulfonamidesStaphylococcus aureus0.025 mMDihydropteroate Synthase (DHPS)[15]
2-Chlorobenzoic Acid Schiff's BasesEscherichia coli2.27 µM/mlNot specified[16][17]
Anticancer Signaling Pathway

Anticancer_Pathway Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibition Apoptosis Apoptosis Induction Benzoxazole->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Caption: Simplified anticancer mechanism of action.

IV. Conclusion and Future Directions

The this compound core is a highly versatile and promising scaffold for the development of novel therapeutics. Its amenability to derivatization at both the C2 and C6 positions allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The demonstrated anticancer and antibacterial activities of its analogs, coupled with insights into their mechanisms of action, provide a solid foundation for future drug discovery efforts.

Future research should focus on the synthesis and evaluation of focused libraries of this compound derivatives to further elucidate the SAR for various biological targets. A deeper investigation into the downstream signaling pathways affected by these compounds will be crucial for understanding their precise mechanisms of action and for identifying potential biomarkers for patient stratification. The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for cancer, infectious diseases, and potentially other therapeutic areas.

V. References

  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.

  • Al-Ostath, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(8), 1361-1392.

  • (Document not publicly available)

  • (Document not publicly available)

  • Asati, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 345(9), 724-733.

  • Khan, I., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 23(10), 2633.

  • Abdel-Ghani, T. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 205-219.

  • (Document not publicly available)

  • (Document not publicly available)

  • (Document not publicly available)

  • (Document not publicly available)

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6549.

  • (Document not publicly available)

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.

  • Szałek, E., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(13), 5035.

  • Yılmaz, B., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Molecular Structure, 1250, 131776.

  • Ghoshal, N., et al. (2007). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Bioorganic & Medicinal Chemistry, 15(18), 6177-6187.

  • (Document not publicly available)

  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2442-2450.

  • (Document not publicly available)

  • (Document not publicly available)

Sources

Technical Guide: Synthesis and Mechanism of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Formation: 6-Bromobenzo[d]oxazole-2-carboxylic acid Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzimidazole moieties. Specifically, This compound is a critical intermediate in the synthesis of transthyretin (TTR) amyloidosis inhibitors (structurally related to Tafamidis) and various antibacterial agents targeting DNA gyrase.

This guide provides a rigorous, self-validating protocol for the formation of this moiety. Unlike generic preparations, this workflow prioritizes the Diethyl Oxalate Route , which offers superior regiocontrol and purification profiles compared to the harsh fusion with oxalic acid or the volatile oxalyl chloride method.

Retrosynthetic Analysis & Strategy

To achieve high purity, the synthesis is decoupled into two controllable stages:

  • Cyclocondensation: Formation of the benzoxazole ring via the ester intermediate.

  • Hydrolysis: Controlled saponification to yield the free carboxylic acid.

Precursor Selection:

  • Target: this compound[1]

  • Starting Material: 2-Amino-5-bromophenol

  • Reagent: Diethyl oxalate (DEO)

Note on Regiochemistry: The use of 2-amino-5-bromophenol ensures the bromine atom is positioned at C6 in the final benzoxazole ring system.

  • Mapping: The amine (-NH2) is at position 1 relative to the bridgehead, and the bromine is para to the amine (position 4 on the phenol ring relative to amine, or position 5 relative to OH). Upon cyclization, standard IUPAC numbering places the bromine at position 6.

Mechanistic Pathway[2][3][4]

The formation of the benzoxazole ring from 2-aminophenol and diethyl oxalate proceeds through a stepwise nucleophilic acyl substitution followed by cyclodehydration .

Core Mechanism Steps:
  • N-Acylation (Kinetic Control): The more nucleophilic amine group of the precursor attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This releases ethanol and forms the ethyl oxamate intermediate (an acyclic amide).

  • Tautomerization & Activation: Under thermal conditions, the amide carbonyl undergoes tautomerization.

  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the activated amide carbon.

  • Aromatization (Dehydration): Elimination of water drives the formation of the aromatic oxazole ring, yielding the ester.

Visualization: Reaction Mechanism

The following diagram details the electron flow and intermediate states.[2]

Mechanism Start 2-Amino-5-bromophenol + Diethyl Oxalate Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Amine on Carbonyl) Amide Ethyl oxamate (Acyclic Amide) Inter1->Amide - EtOH Cyclic Dihydrobenzoxazole Intermediate Amide->Cyclic Intramolecular Attack (Phenol OH on Amide C=O) Ester Ethyl 6-bromobenzo[d] oxazole-2-carboxylate Cyclic->Ester - H2O (Aromatization) Product 6-Bromobenzo[d] oxazole-2-carboxylic acid Ester->Product LiOH/NaOH Hydrolysis

Figure 1: Stepwise mechanistic pathway from aminophenol precursor to final carboxylic acid.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable.

Phase 1: Synthesis of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate

Reagents:

  • 2-Amino-5-bromophenol (1.88 g, 10 mmol)

  • Diethyl oxalate (5.0 mL, ~37 mmol, Excess acts as solvent/reagent)

  • p-Toluenesulfonic acid (pTsOH) (Catalytic, 190 mg, 10 mol%) - Optional but recommended for faster dehydration.

  • Solvent: Xylene (20 mL) - High boiling point facilitates water removal.

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add 2-amino-5-bromophenol, pTsOH, and Xylene.

  • Addition: Add Diethyl oxalate in one portion.

  • Reflux: Heat the mixture to reflux (bath temp ~145°C). The Dean-Stark trap allows for the azeotropic removal of water (formed during cyclization) and ethanol (formed during acylation).

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting aminophenol is polar; the ester product is significantly less polar (higher R_f). Reaction typically completes in 4–6 hours.

  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Concentrate under reduced pressure to remove Xylene and excess Diethyl oxalate.

    • Trituration: Add cold Ethanol (10 mL) to the residue. The ester typically precipitates as a beige/off-white solid.

    • Filter and wash with cold hexanes.

Phase 2: Hydrolysis to Carboxylic Acid

Reagents:

  • Ethyl 6-bromobenzo[d]oxazole-2-carboxylate (from Phase 1)

  • NaOH (2M aqueous solution)

  • Methanol (MeOH) or THF

Workflow:

  • Dissolution: Dissolve the ester (approx. 2.7 g) in THF/MeOH (1:1, 30 mL).

  • Saponification: Add 2M NaOH (10 mL, 20 mmol). Stir at room temperature for 2 hours.

    • Check: Solution should become clear as the ester converts to the soluble carboxylate salt.

  • Workup:

    • Evaporate the organic solvent (THF/MeOH) under vacuum.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Acidification: Cool in an ice bath. Slowly add 2M HCl until pH ~2.

    • Precipitation: The target acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with water (2 x 10 mL) to remove salts, and dry under vacuum at 50°C.

Process Workflow & Validation

The following flowchart outlines the critical decision points and validation steps to ensure batch integrity.

Workflow Start Start: 2-Amino-5-bromophenol Reflux Reflux in Xylene/DEO (Dean-Stark Trap) Start->Reflux TLC_Check TLC Check: Disappearance of Amine? Reflux->TLC_Check TLC_Check->Reflux No Workup1 Evaporate & Triturate (Isolate Ester) TLC_Check->Workup1 Yes Hydrolysis Saponification (NaOH/THF) Workup1->Hydrolysis Acidify Acidify to pH 2 (Precipitate Acid) Hydrolysis->Acidify Validation Final Validation: 1H NMR, MP, HPLC Acidify->Validation

Figure 2: Operational workflow for the synthesis and isolation of the target acid.

Analytical Characterization (Self-Validation)

To confirm the identity of This compound , compare your data against these expected parameters.

ParameterExpected Value/ObservationStructural Insight
Appearance White to off-white powderHigh purity indicates efficient removal of oxidized phenolic impurities.
Melting Point > 200°C (Decomposes)Carboxylic acids of benzoxazoles often decarboxylate at high temps.
1H NMR (DMSO-d6) δ ~13.5-14.0 (br s, 1H) -COOH proton (Disappears on D2O shake).
δ ~8.2 (d, J=1.8 Hz, 1H) H-7 (Proton on C7, meta-coupled, deshielded by N and Br).
δ ~7.8 (d, J=8.5 Hz, 1H) H-4 (Proton on C4).
δ ~7.6 (dd, J=8.5, 1.8 Hz, 1H) H-5 (Proton on C5, ortho to Br).
IR Spectroscopy ~1720-1740 cm⁻¹Strong C=O stretch (Carboxylic Acid).
Mass Spec (ESI-) m/z 240/242 [M-H]⁻Characteristic 1:1 isotopic pattern for Bromine.

Critical Quality Attribute (CQA): The absence of an ethyl triplet (approx 1.4 ppm) and quartet (approx 4.4 ppm) in the proton NMR confirms complete hydrolysis of the ester intermediate.

Troubleshooting & Optimization

  • Incomplete Cyclization: If the intermediate amide (acyclic) persists, increase the reaction temperature or add more pTsOH. The ring closure is the rate-determining step in the absence of acid catalysis.

  • Decarboxylation: Benzoxazole-2-carboxylic acids are prone to thermal decarboxylation to form 6-bromobenzoxazole. Avoid heating the final acidic product above 60°C during drying.

  • Alternative Reagents:

    • Oxalyl Chloride: Can be used for room temperature cyclization but requires strict anhydrous conditions and generates HCl gas.

    • Microwave Irradiation:[6][3] Can reduce the Phase 1 reaction time from 6 hours to 20 minutes (150°C) [1].

References

  • BenchChem. (2025).[3][4] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[6][3][7] Retrieved from

  • Organic Chemistry Portal. (2024). Benzoxazole Synthesis: Recent Advances and Protocols.[3] Retrieved from

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Kelly, J. W., et al. (2012). Structure-Based Design of Transthyretin Amyloidosis Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the biological relevance of the 6-bromo scaffold).

Sources

6-Bromobenzo[d]oxazole-2-carboxylic Acid: Safety, Handling, and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 944907-30-6 Formula: C₈H₄BrNO₃ Molecular Weight: ~242.03 g/mol

Executive Summary

6-Bromobenzo[d]oxazole-2-carboxylic acid is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules and pharmaceutical intermediates. Its structural rigidity, provided by the fused benzene and oxazole rings, combined with the reactive carboxylic acid at the C2 position and a modifiable bromine handle at C6, makes it a high-value scaffold for structure-activity relationship (SAR) studies.

However, this utility comes with specific stability challenges. The critical handling constraint for this compound is its susceptibility to thermal decarboxylation. Like many electron-deficient heteroaromatic 2-carboxylic acids, it can release CO₂ to form 6-bromobenzoxazole if subjected to excessive heat or improper storage. This guide provides a self-validating workflow to maintain compound integrity and ensure operator safety.

Physicochemical Profile & Stability

Understanding the physical properties is the first line of defense against degradation and exposure.

PropertyValue/DescriptionOperational Implication
Appearance Off-white to pale yellow solidDiscoloration (browning) indicates degradation.
Solubility DMSO, DMF, MethanolPoor water solubility; requires organic co-solvent for biological assays.
pKa (Predicted) ~1.5 - 2.5 (Carboxylic acid)Acidic; will protonate basic buffers.
Melting Point >180°C (Dec.)Do not melt. Decomposition often precedes melting.
Thermal Stability Low (Decarboxylation risk)Store at 2-8°C. Avoid heating solutions above 40°C.
The Decarboxylation Risk

The electron-withdrawing nature of the oxazole ring at the C2 position destabilizes the carboxylic acid bond. Upon heating, the compound undergoes unimolecular thermal decarboxylation:



Impact:

  • Purity Loss: Conversion to 6-bromobenzoxazole (a neutral, non-acidic impurity).

  • Safety Hazard: Pressure buildup in sealed vials if stored at room temperature or heated.

Hazard Identification (GHS Classification)

While specific toxicological data for this derivative is limited, it is handled under the standard protocols for halogenated benzoxazole acids.

Signal Word: WARNING

Hazard CodeHazard StatementPrevention Strategy
H302 Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.
H315 Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritationWear safety glasses with side shields.
H335 May cause respiratory irritationStrictly handle inside a fume hood.

Handling & Storage Protocol

This protocol is designed to minimize hydrolysis and decarboxylation while protecting the operator.

Storage Workflow
  • Temperature: Refrigerate at 2-8°C . For long-term storage (>3 months), store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps.

Operational Workflow Diagram

The following diagram outlines the critical decision paths for handling this compound to prevent degradation.

HandlingWorkflow Start Start: Removal from Storage Equilibration Equilibrate to Room Temp (Inside Desiccator) Start->Equilibration Prevent Condensation Weighing Weighing (Fume Hood) Avoid Static Equilibration->Weighing Once warm SolventChoice Solvent Selection? Weighing->SolventChoice Dissolution Dissolution Strategy DMSO DMSO/DMF (Stock Solution) SolventChoice->DMSO Preferred Aqueous Aqueous Buffer (Direct Use) SolventChoice->Aqueous Avoid if possible StableStock Stable Stock Store -20°C DMSO->StableStock ImmediateUse Use Immediately Risk of Hydrolysis Aqueous->ImmediateUse

Caption: Workflow prioritizing moisture control and solvent selection to maintain compound stability.

Dissolution & Usage

Causality: Direct dissolution in basic aqueous buffers can accelerate hydrolysis/decarboxylation due to the formation of the carboxylate anion, which is often more susceptible to decarboxylation in heteroaromatic systems.

Protocol:

  • Weighing: Use an anti-static gun if the powder is fluffy. Weigh only what is needed.

  • Primary Solubilization: Dissolve the solid in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).

    • Why? DMSO prevents hydrolysis and allows for cryo-storage.

  • Dilution: Dilute the DMSO stock into the aqueous reaction buffer immediately prior to use.

    • Limit: Keep final DMSO concentration <1% for biological assays to avoid solvent effects.

Synthesis & Impurity Profile (Contextual)

Researchers synthesizing or sourcing this compound should be aware of specific impurities that affect safety and yield.

Common Synthetic Route

The standard synthesis involves the cyclization of 2-amino-5-bromophenol with an oxalic acid equivalent (e.g., oxalyl chloride or diethyl oxalate).

Impurity Management

The primary impurity is often the decarboxylated product (6-bromobenzoxazole) .

  • Detection: LC-MS is the preferred method. The acid (MW ~242) and the decarboxylated product (MW ~198) are easily distinguishable.

  • Purification: If the acid content drops below 95%, repurify via recrystallization from minimal hot methanol/water, but avoid prolonged boiling .

DegradationPathway Acid 6-Bromobenzo[d]oxazole- 2-carboxylic acid (C8H4BrNO3) Product 6-Bromobenzoxazole (C7H4BrNO) Acid->Product Decarboxylation Gas CO2 Gas Acid->Gas Heat Heat / Acidic pH

Caption: Thermal degradation pathway leading to the formation of 6-bromobenzoxazole and CO₂ gas.

Emergency Procedures

Spills
  • Solid Spill: Do not sweep dry dust (inhalation risk). Wet with a paper towel dampened with inert solvent (isopropanol) and wipe up. Place in a sealed hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or sand. Neutralize the area with a mild basic cleaner (trisodium phosphate solution) to remove residue.

Exposure Response
  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention.

  • Skin Contact: Wash with soap and water. If irritation persists (redness/blistering), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • ChemSrc. (2025). This compound CAS 944907-30-6 Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Taylor & Francis. (2023). Benzoxazole – Knowledge and References. Retrieved from [Link]

A Theoretical and Computational Investigation of 6-Bromobenzo[d]oxazole-2-carboxylic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive theoretical and computational framework for the study of a specific, promising derivative: 6-Bromobenzo[d]oxazole-2-carboxylic acid. While extensive research exists for the broader benzoxazole family, this document focuses on elucidating the structural, electronic, and spectroscopic properties of this particular molecule through a synergistic approach of experimental design and in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from synthesis to advanced computational modeling. By understanding the fundamental quantum mechanical properties of this compound, researchers can unlock its potential as a versatile building block in the design of novel therapeutics.[3]

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is of significant interest in pharmaceutical research due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5][6] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the benzo[d]oxazole core, as in this compound, is anticipated to modulate its electronic distribution, reactivity, and potential for intermolecular interactions, making it a compelling candidate for further investigation.

This guide will provide a structured approach to understanding this molecule, beginning with a proposed synthetic route and spectroscopic characterization, followed by an in-depth exploration of its theoretical and computational properties.

Synthesis and Spectroscopic Characterization

A plausible and efficient synthetic route for this compound is paramount for any experimental and theoretical investigation. While various methods exist for the synthesis of benzoxazole derivatives, a common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7][8]

Proposed Synthetic Protocol

A potential synthetic pathway to obtain this compound could involve the reaction of 4-bromo-2-aminophenol with oxalic acid or a suitable derivative. The following is a generalized, step-by-step methodology that can be optimized:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-aminophenol and a molar excess of oxalic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.

Spectroscopic Characterization Workflow

The synthesized compound should be thoroughly characterized to confirm its structure and purity. The following spectroscopic techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid, the C=N of the oxazole ring, and the C-Br bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy will provide insights into the electronic transitions within the molecule.

The experimental data obtained from these techniques will serve as a crucial benchmark for the validation of the computational results.

Theoretical and Computational Studies: A Deep Dive

Computational chemistry provides a powerful lens to investigate the properties of molecules at an atomic level.[9] For this compound, a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can offer profound insights into its geometry, electronic structure, and spectroscopic properties.[7]

Computational Methodology Workflow

The following diagram illustrates a typical workflow for the computational study of this compound:

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Electronic & Reactivity Analysis cluster_tddft TD-DFT Calculations cluster_validation Validation & Correlation mol_structure Initial Molecular Structure (e.g., from ChemDraw) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc homo_lumo HOMO-LUMO Analysis (Frontier Molecular Orbitals) geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) geom_opt->mep uv_vis UV-Vis Spectra Simulation (Excitation Energies) geom_opt->uv_vis exp_data Experimental Data (FT-IR, NMR, UV-Vis) freq_calc->exp_data Compare Vibrational Frequencies nmr_calc->exp_data Compare Chemical Shifts global_reactivity Global Reactivity Descriptors (Hardness, Electronegativity) homo_lumo->global_reactivity uv_vis->exp_data Compare λmax correlation Correlation of Theoretical and Experimental Data exp_data->correlation

Caption: Computational workflow for this compound.

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol:

  • Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for geometry optimization of organic molecules.

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nucleus, and polarization functions (d,p) are crucial for describing the shape of the electron clouds.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum.

Electronic Properties and Reactivity

Understanding the electronic properties of a molecule is key to predicting its reactivity and potential biological activity.

3.3.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Red Regions: Electron-rich areas, susceptible to electrophilic attack.

  • Blue Regions: Electron-deficient areas, susceptible to nucleophilic attack.

3.3.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character.
Spectroscopic Simulations

Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data for validation.

3.4.1. NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts of ¹H and ¹³C nuclei. The calculated shifts can be correlated with the experimental NMR data.

3.4.2. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This allows for the assignment of the observed absorption bands to specific electronic transitions.

Potential Applications in Drug Development

The insights gained from the theoretical and computational studies of this compound can be leveraged in several areas of drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic and structural features that govern the molecule's properties, researchers can make informed decisions about which modifications are likely to enhance its biological activity.

  • Molecular Docking: The optimized geometry and charge distribution of the molecule can be used as input for molecular docking studies to predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors.[7][8]

  • Pharmacophore Modeling: The key structural features responsible for the molecule's activity can be identified and used to develop a pharmacophore model, which can then be used to screen virtual libraries for other potential drug candidates.

  • ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to identify potential liabilities early in the drug discovery process.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the investigation of this compound. By integrating proposed synthetic and spectroscopic methodologies with advanced in-silico techniques, a deep understanding of the molecule's structural, electronic, and reactive properties can be achieved. The presented workflow, from geometry optimization and electronic structure analysis to spectroscopic simulations, provides a robust framework for researchers to explore the potential of this and other novel benzoxazole derivatives in the field of drug discovery. The knowledge generated from such studies is invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. Available at: [Link]

  • Pericherla, S., Pilli, H. G., & Kanth, S. R. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1019. Available at: [Link]

  • Butcher, R. J., et al. (2015). Salt and co-crystal formation from 6-bromobenzo[d]thiazol-2-amine and different carboxylic acid derivatives. Journal of Molecular Structure, 1083, 239-247. Available at: [Link]

  • Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 273. Available at: [Link]

  • Chemsrc. (n.d.). 6-Bromobenzo[d]thiazole-2-carboxylic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Letters in Drug Design & Discovery, 20(10), 1205-1219. Available at: [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]

  • Kamal, A., et al. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 24-33. Available at: [Link]

  • Rasool, N., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., & Baek, D. (2022). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Iranian Chemical Society, 19(1), 1-28. Available at: [Link]

  • Kikelj, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(20), 11624–11635. Available at: [Link]

  • Singh, S., & Kumar, A. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-Diphenylformazan Derivatives. PubMed. Available at: [Link]

  • Ratto, A., & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Organic Chemistry, 25(1), 1-16. Available at: [Link]

  • Black, D. S., et al. (2006). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. Journal of Chemical Research, 2006(11), 770-771. Available at: [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents. bioRxiv. Available at: [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1644–1653. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Bentham Science. Available at: [Link]

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An In-depth Technical Guide to 6-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromobenzo[d]oxazole-2-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a less-studied molecule, its structural motifs—the benzoxazole core, a carboxylic acid functional group, and a bromine substituent—suggest a wide range of possible applications, from serving as a crucial building block in the synthesis of bioactive compounds to its use in the development of novel functional materials. This document details a plausible synthetic pathway, explores its chemical reactivity and spectroscopic signature, and discusses its potential applications based on the well-established biological and material properties of related benzoxazole derivatives.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[1] This structural unit is of considerable interest in drug discovery and development as it is a key component in a multitude of pharmacologically active molecules.[1][2][3][4] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The benzoxazole nucleus is often considered a "privileged scaffold" due to its ability to interact with various biological targets.

The introduction of a carboxylic acid group at the 2-position and a bromine atom at the 6-position of the benzoxazole core, as in this compound, offers several strategic advantages for chemical synthesis and drug design. The carboxylic acid provides a handle for further derivatization, such as amide bond formation, while the bromine atom can be utilized in cross-coupling reactions to introduce molecular diversity.

Synthesis of this compound

While the direct synthesis of this compound is not extensively reported in the literature, a robust synthetic strategy can be devised based on established methods for benzoxazole formation. The most common and direct approach involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative.[1][7][8]

Proposed Synthetic Pathway

A plausible two-step synthesis is proposed, starting from commercially available materials. The key steps are the synthesis of the precursor 2-amino-5-bromophenol, followed by its condensation with oxalic acid or a derivative.

Synthetic Pathway cluster_0 Step 1: Synthesis of 2-amino-5-bromophenol cluster_1 Step 2: Benzoxazole Ring Formation 5-bromo-2-nitrophenol 5-bromo-2-nitrophenol 2-amino-5-bromophenol 2-amino-5-bromophenol 5-bromo-2-nitrophenol->2-amino-5-bromophenol Reduction (e.g., Na2S2O4 or H2/Pd-C) Target_Molecule 6-Bromobenzo[d]oxazole- 2-carboxylic acid 2-amino-5-bromophenol->Target_Molecule Condensation (e.g., heat, acid catalyst) Oxalic_acid Oxalic acid or a derivative Oxalic_acid->Target_Molecule

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The synthesis of 2-amino-5-bromophenol can be achieved through the reduction of 5-bromo-2-nitrophenol.[9][10]

  • Materials: 5-bromo-2-nitrophenol, Sodium dithionite (Na₂S₂O₄) or Hydrogen gas and Palladium on carbon (Pd/C), suitable solvent (e.g., ethanol, water).

  • Procedure (using Sodium Dithionite):

    • Dissolve 5-bromo-2-nitrophenol in a suitable solvent system (e.g., a mixture of ethanol and water).

    • Heat the solution to a moderate temperature (e.g., 50-70 °C).

    • Gradually add an excess of sodium dithionite to the stirred solution. The color of the reaction mixture will typically change, indicating the reduction of the nitro group.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) if necessary.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromophenol.

    • Purify the product by recrystallization or column chromatography.

The formation of the benzoxazole ring is achieved by the condensation of 2-amino-5-bromophenol with oxalic acid.

  • Materials: 2-amino-5-bromophenol, Oxalic acid, Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst.

  • Procedure:

    • Combine 2-amino-5-bromophenol and a slight excess of oxalic acid in a reaction vessel.

    • Add polyphosphoric acid as both a solvent and a catalyst.

    • Heat the mixture to a high temperature (e.g., 150-180 °C) with stirring for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash it thoroughly with water to remove any remaining acid.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Structural Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the oxazole ring. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).[11]

  • ¹³C NMR: The carbon NMR spectrum will provide key information, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the range of δ 165-180 ppm).[11] The carbons of the benzoxazole core will appear in the aromatic region (δ 110-160 ppm).

Expected ¹H NMR Data Expected ¹³C NMR Data
Aromatic protons (3H, complex multiplet)Carbonyl carbon (~165-180 ppm)
Carboxylic acid proton (1H, broad singlet, ~10-13 ppm)Aromatic carbons (~110-160 ppm)

Table 1: Predicted NMR Spectroscopic Data for this compound.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N and C-O stretches of the oxazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and the presence of a bromine atom due to the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Chemical Reactivity and Potential for Derivatization

This compound possesses three key reactive sites, making it a versatile building block for further chemical modifications.

Figure 2: Key reactive sites of this compound.

  • Carboxylic Acid Group: The carboxylic acid at the 2-position can readily undergo esterification or amidation reactions, allowing for the introduction of a wide variety of functional groups. This is a common strategy for modulating the physicochemical properties and biological activity of drug candidates.

  • Bromine Atom: The bromine atom at the 6-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse library of derivatives.

  • Benzoxazole Ring: The benzoxazole ring itself can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents.

Potential Applications in Drug Development and Materials Science

The structural features of this compound suggest its potential in several areas of research and development.

Medicinal Chemistry

Given the wide range of biological activities associated with benzoxazole derivatives, this compound is a promising starting point for the development of new therapeutic agents.[1][2][3][4][5][6]

  • Anticancer Agents: Many benzoxazole-containing compounds have demonstrated potent anticancer activity. The ability to derivatize both the carboxylic acid and the bromo-substituent allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

  • Antimicrobial Agents: The benzoxazole scaffold is present in numerous antimicrobial agents. New derivatives of this compound could be synthesized and screened for activity against a panel of bacteria and fungi.

  • Enzyme Inhibitors: The rigid, planar structure of the benzoxazole core makes it an attractive scaffold for the design of enzyme inhibitors. The functional groups on the target molecule can be modified to achieve specific interactions with the active site of an enzyme of interest.

Materials Science

The fluorescent properties of some benzoxazole derivatives make them suitable for applications in materials science.

  • Organic Light-Emitting Diodes (OLEDs): The extended π-system of the benzoxazole core can give rise to fluorescence. By modifying the substituents, the emission wavelength and quantum yield can be tuned, potentially leading to new materials for OLEDs.

  • Fluorescent Probes: Derivatives of this compound could be developed as fluorescent probes for the detection of specific analytes or for imaging applications in biological systems.

Conclusion

This compound is a versatile and promising heterocyclic compound that, despite being underexplored, holds significant potential for advancements in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its multiple reactive sites offer a wealth of opportunities for the creation of diverse molecular libraries. The well-documented biological and material properties of the benzoxazole scaffold provide a strong rationale for the further investigation of this compound and its derivatives as potential drug candidates and functional materials. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Research Square. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Biologically active Benzoxazole: A comprehensive review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with 2-Amino-5-bromophenol: A Versatile Chemical Building Block. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669477A - Method for producing 5-nitro-2aminophenol.

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Methodological & Application

Synthesis of "6-Bromobenzo[d]oxazole-2-carboxylic acid" step-by-step protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through a robust two-step process commencing with the cyclocondensation of 2-amino-5-bromophenol with diethyl oxalate, followed by the acidic hydrolysis of the resulting ethyl ester intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and success.

Introduction and Significance

Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific target molecule, this compound, serves as a crucial structural motif and versatile building block for the synthesis of more complex bioactive molecules. The presence of the bromine atom at the 6-position provides a strategic handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation and other modifications. This application note details a reliable and scalable synthetic route, explaining the chemical principles that underpin the chosen methodology.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages:

  • Cyclocondensation: Formation of the benzoxazole ring system by reacting 2-amino-5-bromophenol with diethyl oxalate.

  • Hydrolysis: Conversion of the intermediate ethyl ester to the final carboxylic acid product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis & Purification A 2-Amino-5-bromophenol C Reaction under Reflux (Ethanol/HCl catalyst) A->C B Diethyl Oxalate B->C D Ethyl 6-bromobenzo[d]oxazole-2-carboxylate C->D Dehydration & Ring Closure E Acid Hydrolysis (6N HCl, Heat) D->E Intermediate F This compound (Crude Product) E->F Ester Cleavage G Purification (Recrystallization) F->G H Final Product G->H

Health and Safety Precautions

All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-bromophenol (CAS: 38191-34-3): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[1]

  • Diethyl Oxalate: Combustible liquid. Handle away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use with extreme caution.

  • Ethanol: Highly flammable liquid and vapor.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[2][3][4] Waste materials should be disposed of according to institutional and local environmental regulations.

Reagents and Equipment

Table 1: Reagent Specifications
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Equiv.
2-Amino-5-bromophenol38191-34-3C₆H₆BrNO188.021.0
Diethyl Oxalate95-92-1C₆H₁₀O₄146.141.2
Ethanol (Absolute)64-17-5C₂H₅OH46.07-
Hydrochloric Acid (conc.)7647-01-0HCl36.46-
Hydrochloric Acid (6N aq.)7647-01-0HCl36.46-
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

  • Rotary evaporator

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromophenol (10.0 g, 53.2 mmol, 1.0 equiv.).

  • Reagent Addition: Add absolute ethanol (100 mL) to dissolve the starting material. To this solution, add diethyl oxalate (8.6 mL, 63.8 mmol, 1.2 equiv.) followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.

    • Rationale: The reaction is an acid-catalyzed condensation. The catalytic acid protonates a carbonyl group on the diethyl oxalate, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the aminophenol.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours.

    • Rationale: Heating to reflux provides the necessary activation energy for the condensation and subsequent dehydration/cyclization steps, driving the reaction to completion.

  • Work-up and Isolation: After the reaction period, allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield ethyl 6-bromobenzo[d]oxazole-2-carboxylate as an off-white to pale yellow solid. The expected yield is typically in the range of 80-90%.

Step 2: Hydrolysis to this compound
  • Reaction Setup: Transfer the entire batch of dried ethyl 6-bromobenzo[d]oxazole-2-carboxylate from Step 1 into a 250 mL round-bottom flask.

  • Reagent Addition: Add 6N aqueous hydrochloric acid (120 mL).

    • Rationale: Acid-catalyzed hydrolysis is an effective method for converting the ethyl ester to the corresponding carboxylic acid. The reaction is driven by the large excess of water present.[5]

  • Reaction Execution: Attach a reflux condenser and heat the suspension to 100 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.[5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes. The carboxylic acid product will precipitate out of the acidic solution.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7) to remove residual HCl.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a pure solid.

  • Dry the final product in a vacuum oven at 50-60 °C overnight. The expected yield for this step is typically >90%.

Reaction Mechanism

The core of the synthesis is the Phillips condensation reaction. The process begins with the nucleophilic attack of the primary amine of 2-amino-5-bromophenol onto one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the second carbonyl carbon. The resulting tetrahedral intermediate then eliminates two molecules of ethanol and one molecule of water (dehydration) to form the stable, aromatic benzoxazole ring system. The subsequent hydrolysis step is a standard acid-catalyzed saponification of the ethyl ester.

Data Summary

Table 2: Quantitative Protocol Summary
ParameterStep 1 (Condensation)Step 2 (Hydrolysis)
Key Reagent 2-Amino-5-bromophenolEthyl 6-bromobenzo[d]oxazole-2-carboxylate
Reagent Amount 10.0 g (53.2 mmol)~12.8 g (47.4 mmol, theoretical)
Solvent Ethanol (~100 mL)6N Aqueous HCl (120 mL)
Temperature ~80-85 °C (Reflux)100 °C
Reaction Time 6 - 8 hours2 - 3 hours
Expected Yield 80 - 90%> 90%
Product Ethyl 6-bromobenzo[d]oxazole-2-carboxylateThis compound

References

  • Vertex AI Search.
  • Organic Syntheses Procedure. o-BROMOPHENOL.
  • PMC - NIH.
  • PubMed. Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles.
  • Benchchem.
  • Sci-Hub. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid.
  • ResearchGate.
  • PMC - NIH.
  • Indian Journal of Pharmaceutical Sciences.
  • MDPI.
  • ChemicalBook. 6-BROMOBENZO[D]THIAZOLE-2-CARBOXYLIC ACID | 1187928-32-0.
  • Autech. MSDS of 6-Bromobenzo[d]oxazole.
  • Semantic Scholar. Catalytic Oxidative Cyclocondensation of o‐Aminophenols to 2‐Amino‐3H‐phenoxazin‐3‐ones.
  • Sigma-Aldrich.
  • ResearchGate. Catalytic Oxidative Cyclocondensation of o ‐Aminophenols to 2‐Amino‐3 H ‐phenoxazin‐3‐ones.
  • Organic & Biomolecular Chemistry (RSC Publishing). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light.
  • AMERICAN ELEMENTS®. 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5.
  • Sci-Hub.
  • Fisher Scientific.
  • PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • Google Patents.
  • ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem - NIH. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605.
  • BLD Pharm. 93-85-6|2-Aminobenzo[d]thiazole-6-carboxylic acid.

Sources

Application Note: 6-Bromobenzo[d]oxazole-2-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary: The "Linchpin" Scaffold

6-Bromobenzo[d]oxazole-2-carboxylic acid represents a high-value, dual-functionalized building block in modern drug discovery. Unlike simple benzoxazoles, this molecule offers two orthogonal reactivity handles: the C2-carboxylic acid (a versatile moiety for amidation or decarboxylative coupling) and the C6-bromide (a robust handle for late-stage diversification via cross-coupling).

This guide details the strategic application of this scaffold in synthesizing kinase inhibitors, antimicrobial agents, and amyloid probes. It specifically addresses the technical challenge of C2-decarboxylation , providing protocols to either exploit this reactivity for C-H arylation or suppress it for stable amide bond formation.

Synthetic Utility & Reactivity Profile

The Stability Paradox (Expert Insight)

A critical characteristic of benzoxazole-2-carboxylic acids is their thermal instability. The electron-withdrawing nature of the heterocycle facilitates thermal decarboxylation, often converting the acid to the parent 6-bromobenzo[d]oxazole upon heating.

  • Implication: Reactions involving the C2-COOH group must be performed under controlled temperatures or designed to proceed faster than the rate of thermal decarboxylation.

  • Strategic Advantage: This "instability" can be harnessed in decarboxylative cross-coupling , where the carboxylate serves as a transient directing group and leaving group, enabling regiospecific C2-arylation without pre-functionalized organometallics.

Orthogonal Functionalization Strategy

The molecule allows for a "Divide and Conquer" synthetic approach:

  • C2-Functionalization (The "Head"): Modification of the carboxylic acid (Amidation, Esterification, or Decarboxylative Coupling).

  • C6-Diversification (The "Tail"): Palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig) at the bromine position to tune lipophilicity and target affinity.

Medicinal Chemistry Applications

Kinase Inhibitors (VEGFR-2 / c-Met)

Benzoxazole-2-carboxamides are privileged scaffolds in kinase inhibition. The benzoxazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Role of 6-Br: Allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the ATP pocket.

  • Role of 2-COOH: Precursor to the amide "linker" that hydrogen bonds with the kinase backbone (e.g., Asp-Phe-Gly motif).

Antimicrobial & Antiviral Agents

Substituted benzoxazoles exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and DNA gyrase inhibition.

  • Mechanism: The planar benzoxazole ring intercalates into DNA or binds allosteric sites on enzymes. The 6-bromo substituent enhances halogen bonding interactions within the hydrophobic pocket of the target protein.

Amyloid Imaging Probes

Benzoxazole derivatives (analogous to PiB) bind to amyloid-beta plaques.

  • Application: The 6-bromo position can be radio-labeled (e.g., via stannyl precursors) or substituted with fluorophores for diagnostic imaging in Alzheimer's research.

Experimental Protocols

Protocol A: Stabilization via Amide Coupling (Kinase Inhibitor Synthesis)

Objective: To convert the unstable acid into a stable 2-carboxamide scaffold without thermal degradation.

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (e.g., 4-fluoroaniline) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dry DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in dry DMF under an inert atmosphere (N₂). Cool to 0°C (Ice bath). Crucial: Low temperature prevents premature decarboxylation.

  • Coupling Agent: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine partner dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation:

  • Success Indicator: LC-MS peak showing [M+H]⁺ corresponding to the amide. Absence of the decarboxylated byproduct (parent benzoxazole).

Protocol B: Decarboxylative C-H Arylation (C2-Arylation)

Objective: To exploit the "instability" of the carboxyl group to install an aryl ring at C2.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Iodide (e.g., Iodobenzene) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or CuI/1,10-phenanthroline (for copper-mediated)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF/DMSO (9:1)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the acid, aryl iodide, catalyst, and base.

  • Degassing: Purge the solvent with Argon for 10 minutes to remove O₂ (essential for Pd catalytic cycle).

  • Reaction: Heat to 100–120°C for 12 hours (or microwave at 140°C for 30 min).

    • Mechanism:[1][2][3] The reaction proceeds via loss of CO₂, generating a transient benzoxazolyl anion/metal species that couples with the aryl halide.

  • Workup: Filter through Celite to remove metal residues. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Visualization: Divergent Synthesis Pathway

GStart6-Bromobenzo[d]oxazole-2-carboxylic acidAmideProtocol A: Amide Coupling(Kinase Inhibitor Scaffold)Start->AmideHATU, Amine0°C (Prevent CO2 loss)DecarbProtocol B: DecarboxylativeCross-Coupling (-CO2)Start->DecarbPd/Cu Cat., Ar-I>100°C (Promote CO2 loss)Final_AmideTarget: VEGFR-2 Inhibitor(Stable Carboxamide)Amide->Final_AmideC6-Suzuki(Late Stage)BiarylTarget: 2-Arylbenzoxazole(Antimicrobial/Imaging)Decarb->BiarylSuzukiProtocol C: Suzuki Coupling(at C6-Bromine)Biaryl->SuzukiBoronic AcidPd(dppf)Cl2LibraryLibrary Expansion(SAR Optimization)Suzuki->Library

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-acid and C6-bromide handles.

Quantitative Data: Reactivity Comparison

Reaction TypeTarget PositionKey ReagentsTemperatureOutcome
Amide Coupling C2 (-COOH)HATU, DIPEA, Amine0°C → RTStable 2-Carboxamide (Retention of Carbonyl)
Decarboxylative Arylation C2 (C-H)Pd/Cu, Aryl Halide, Base>100°C2-Arylbenzoxazole (Loss of Carbonyl)
Suzuki Coupling C6 (-Br)Boronic Acid, Pd Catalyst80–100°C6-Aryl/Heteroaryl Derivative
Buchwald-Hartwig C6 (-Br)Amine, Pd Catalyst, Base100°C6-Aminobenzoxazole

References

  • Kinase Inhibitor Scaffolds: Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4]

  • Decarboxylative Coupling: Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. ResearchGate.

  • General Synthesis: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

  • Antimicrobial Applications: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives.[5] NIH/PubMed.

  • Benzoxazole Reactivity: Decarboxylative cross-coupling reactions.[6] Wikipedia (General Mechanism Overview).

The Strategic Application of 6-Bromobenzo[d]oxazole-2-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzoxazole Scaffold in Kinase-Targeted Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.[2] Within the vast chemical space of kinase inhibitors, molecules built around a benzoxazole core have emerged as a "privileged scaffold". This is due to their rigid, planar structure and the presence of hydrogen bond donors and acceptors that facilitate strong and specific interactions with the ATP-binding pocket of kinases.[3][4]

6-Bromobenzo[d]oxazole-2-carboxylic acid is a key building block in the synthesis of a new generation of kinase inhibitors. Its structure offers two key points for chemical modification: the carboxylic acid at the 2-position and the bromo group at the 6-position. The carboxylic acid is readily converted to an amide, a common feature in many kinase inhibitors that often forms crucial hydrogen bonds with the kinase hinge region. The bromo substituent provides a handle for introducing further molecular complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of the inhibitor's interaction with the hydrophobic regions of the ATP-binding site. This application note will provide a detailed protocol for the synthesis of a representative kinase inhibitor using this compound, targeting key kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), and will discuss the rationale behind the synthetic strategy.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely published, the properties of the closely related analog, 6-Bromobenzo[d]thiazole-2-carboxylic acid, can provide a reasonable estimation. The replacement of the sulfur atom with a less bulky oxygen atom in the oxazole ring is expected to have a minor impact on the overall physicochemical parameters.

PropertyPredicted Value (for Thiazole Analog)Source
Molecular FormulaC8H4BrNO2S[5]
Molecular Weight258.09 g/mol [5]
Boiling Point433.0 ± 37.0 °C at 760 mmHg[5]
Density1.912 ± 0.06 g/cm³[5]
pKa2.78 ± 0.30[5]
StorageKeep in dark place, Inert atmosphere, Store in freezer, under -20°C[5]

Synthetic Protocol: A Representative Kinase Inhibitor Targeting Aurora/VEGFR Kinases

This section details a representative, two-step synthesis of a potent kinase inhibitor starting from this compound. The protocol is based on well-established synthetic methodologies for amide bond formation and Suzuki cross-coupling reactions, which are widely used in the synthesis of kinase inhibitors.[6][7]

Experimental Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling A This compound C Amide Intermediate A->C EDC, HOBt, DIPEA, DMF B Substituted Aniline B->C D Amide Intermediate F Final Kinase Inhibitor D->F Pd(PPh3)4, K2CO3, Dioxane/H2O E Arylboronic Acid E->F G cluster_0 Mitosis Regulation cluster_1 Inhibition by Benzoxazole Derivative cluster_2 Cellular Outcomes Aurora Aurora Kinases (A, B, C) Centrosome Centrosome Separation Aurora->Centrosome Spindle Spindle Assembly Aurora->Spindle Chromosome Chromosome Segregation Aurora->Chromosome Cytokinesis Cytokinesis Aurora->Cytokinesis Arrest Mitotic Arrest Inhibitor 6-Bromobenzo[d]oxazole-2- carboxylic acid derivative Inhibitor->Aurora Inhibition Apoptosis Apoptosis Arrest->Apoptosis G cluster_0 VEGF Signaling cluster_1 Inhibition by Benzoxazole Derivative cluster_2 Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 6-Bromobenzo[d]oxazole-2- carboxylic acid derivative Inhibitor->VEGFR Inhibition Growth Tumor Growth & Metastasis Angiogenesis->Growth

Sources

Application Notes and Protocols: 6-Bromobenzo[d]oxazole-2-carboxylic Acid as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the synthesis and utilization of 6-Bromobenzo[d]oxazole-2-carboxylic acid as a strategic precursor for the development of novel fluorescent probes. This document outlines a proposed synthetic pathway for the precursor, followed by detailed protocols for its derivatization into functional probes for various analytes. The methodologies are grounded in established chemical principles and are designed to be adaptable for diverse research applications, including bioimaging and analyte quantification.

Introduction: The Strategic Advantage of the this compound Scaffold

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and favorable photophysical properties.[1] Benzoxazole derivatives are known to exhibit a broad spectral range and intense fluorescence, making them excellent candidates for the development of fluorescent probes.[1] The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the benzoxazole ring, as in This compound , offers a dual-functionalized platform for the rational design of sophisticated fluorescent sensors.

The key advantages of this precursor are:

  • Orthogonal Functionalization: The bromo and carboxylic acid groups provide two chemically distinct handles that can be selectively functionalized. The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[2][3] The carboxylic acid is readily derivatized into amides, esters, or other functional groups, providing a convenient attachment point for analyte recognition units or modulators of water solubility.[4][5]

  • Tunable Photophysical Properties: Derivatization at both the 6- and 2-positions allows for fine-tuning of the molecule's electronic structure, and consequently, its absorption and emission characteristics. This enables the development of probes with tailored wavelengths, Stokes shifts, and quantum yields for specific applications.

  • Versatility in Probe Design: The dual functionality allows for the construction of probes based on various sensing mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Proposed Synthesis of the Precursor: this compound

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of 2-amino-4-bromophenol with an oxalic acid derivative, such as oxalyl chloride or a monoester monoacid chloride of oxalic acid, followed by cyclization. A one-pot reaction using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent is a common and effective method for benzoxazole synthesis.[6]

G cluster_0 Proposed Synthesis of this compound 2-amino-4-bromophenol 2-Amino-4-bromophenol Reaction Condensation & Cyclization 2-amino-4-bromophenol->Reaction Oxalic_acid Oxalic Acid Oxalic_acid->Reaction Precursor This compound Reaction->Precursor Polyphosphoric Acid (PPA) Heat

Caption: Proposed synthetic route to the target precursor.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-4-bromophenol

  • Oxalic acid dihydrate

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq).

  • Add oxalic acid dihydrate (1.1 eq).

  • Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the 2-amino-4-bromophenol) to the flask.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80-90 °C and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.

  • The crude solid is then dissolved in a suitable organic solvent like ethyl acetate, and the aqueous layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Protocols: Derivatization of the Precursor into Fluorescent Probes

The dual functionality of this compound allows for its elaboration into a wide variety of fluorescent probes. Below are two detailed protocols for the synthesis of distinct probe types, one targeting the 6-bromo position and the other the 2-carboxylic acid.

Protocol 1: Synthesis of a "Turn-On" Fluorescent Probe for Metal Ions via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent probe where a recognition moiety is introduced at the 6-position via a Suzuki-Miyaura cross-coupling reaction. The bromo-substituent is an excellent handle for this transformation.[2] The carboxylic acid at the 2-position can be converted to an ester to improve solubility in organic solvents and potentially enhance the quantum yield.

Principle: A recognition unit, such as a boronic acid derivative, is coupled to the benzoxazole core. Upon binding to the target analyte (e.g., a specific metal ion), a change in the electronic properties of the recognition moiety can modulate the fluorescence of the benzoxazole fluorophore, leading to a "turn-on" or "turn-off" response.

G cluster_1 Protocol 1: Suzuki-Miyaura Coupling Precursor_Ester 6-Bromo-2-carboxy(ethyl ester)benzoxazole Coupling Suzuki-Miyaura Coupling Precursor_Ester->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid (Recognition Moiety) Boronic_Acid->Coupling Probe_1 Fluorescent Probe 1 Coupling->Probe_1 Pd Catalyst Base, Solvent

Caption: Synthesis of a fluorescent probe via Suzuki coupling.

Step 1: Esterification of the Carboxylic Acid

  • Suspend this compound (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • This compound ethyl ester

  • Aryl or heteroaryl boronic acid (e.g., a fluorescent boronic acid or one functionalized with a metal-binding ligand) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

Procedure:

  • To a degassed mixture of the solvent, add the 6-bromo-benzoxazole ethyl ester (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst and degas the mixture again.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Protocol 2: Synthesis of a Ratiometric Fluorescent Probe via Amide Bond Formation

This protocol details the synthesis of a probe by functionalizing the carboxylic acid at the 2-position with a recognition moiety via amide bond formation. The 6-bromo position can be retained or further functionalized in a subsequent step.

Principle: A receptor molecule is attached to the benzoxazole fluorophore via an amide linkage. The interaction of the receptor with an analyte can induce a conformational change or an electronic perturbation that alters the emission properties of the fluorophore, potentially leading to a ratiometric response. Amide bond formation is a robust and widely used reaction in probe synthesis.[5][7]

G cluster_2 Protocol 2: Amide Bond Formation Precursor This compound Amidation Amide Coupling Precursor->Amidation Amine Amine-containing Recognition Moiety Amine->Amidation Probe_2 Fluorescent Probe 2 Amidation->Probe_2 HATU, DIPEA DMF

Caption: Synthesis of a fluorescent probe via amide coupling.

Materials:

  • This compound

  • An amine-containing recognition moiety (e.g., a metal chelator, a receptor for a specific biomolecule) (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)[4][7]

  • Base (e.g., DIPEA, 3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the amine-containing recognition moiety (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final fluorescent probe.

Characterization and Application of the Fluorescent Probes

4.1. Spectroscopic Characterization

The synthesized probes should be thoroughly characterized to determine their photophysical properties.

ParameterMethodExpected Outcome
Absorption Spectrum UV-Vis SpectroscopyDetermination of the maximum absorption wavelength (λabs).
Emission Spectrum Fluorescence SpectroscopyDetermination of the maximum emission wavelength (λem) and Stokes shift.
Quantum Yield (Φ) Comparative method using a known standard (e.g., quinine sulfate)Quantification of the probe's fluorescence efficiency.
Molar Absorptivity (ε) Beer-Lambert LawDetermination of the light-absorbing capacity at λabs.

4.2. Analyte Sensing Studies

  • Selectivity: The fluorescence response of the probe should be tested against a panel of potential interfering analytes to establish its selectivity for the target.

  • Sensitivity: A titration experiment should be performed by adding increasing concentrations of the target analyte to a solution of the probe to determine the detection limit and the binding constant.

  • Response Time: The time required for the probe to reach a stable fluorescence signal after the addition of the analyte should be measured.

  • pH Stability: The effect of pH on the fluorescence of the probe and its complex with the analyte should be investigated to determine the optimal working pH range.

4.3. Bioimaging Applications

For probes designed for biological applications, their utility in living cells should be assessed.

  • Cell Viability: A cytotoxicity assay (e.g., MTT assay) should be performed to ensure the probe is non-toxic at the working concentrations.

  • Cellular Uptake and Localization: Confocal fluorescence microscopy can be used to visualize the uptake of the probe by cells and its subcellular localization.

  • In Vitro Imaging of Analytes: The ability of the probe to detect changes in the intracellular concentration of the target analyte can be demonstrated by treating cells with the probe and then modulating the analyte levels.

Conclusion

This compound is a highly promising and versatile precursor for the development of advanced fluorescent probes. Its dual, orthogonally addressable functional groups provide a robust platform for the synthesis of a wide range of sensors with tunable photophysical properties and diverse sensing mechanisms. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize and apply novel fluorescent probes for a multitude of applications in chemistry, biology, and medicine.

References

  • Benzoxazole and naphthoxazole derivatives exhibit promising photophysical properties, including a broad spectral range, intense absorption and emission, fluorescence in the crystalline state, and significant enhancement of fluorescence upon binding to biological targets. An example of this is oxazole yellow (YO) (Figure 6), a DNA fluorescent probe (Ghodbane et al., 2015; Inoue et al., 1999; Murade et al., 2009; Ooyama et al., 2011; Phatangare et al., 2013; Zhang et al., 2013).
  • The photophysical properties of the solution of benzoxazole (BNXS) and benzothiazole (BNTS)
  • Benzoxazole and naphthoxazole derivatives exhibit promising photophysical properties, including a broad spectral range, intense absorption and emission, fluorescence in the crystalline state, and significant enhancement of fluorescence upon binding to biological targets.
  • 2-Amino-4-bromophenol is a reactant for the preparation of (aryl)
  • Fluorescent brighteners based on dicarboxylic acid derivatives are compounds of the benzoxazole type, synthesized by a simple reaction using polyphosphoric acid.
  • A common and direct approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. This reaction proceeds through an initial acylation of the amino group of the 2- aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. (Source: Benchchem)
  • Fifteen compounds containing benzothiazole were synthesized successfully via Suzuki reaction of 2-(4-bromophenyl)benzothiazole (1) and phenylboronic acid derivatives in high yield. (Source: Open Research@CSIR-NIScPR)
  • The Suzuki reaction is an exceptionally useful cross-coupling process that has been widely applied in synthetic chemistry, and boronic acids are, by far, the most commonly employed coupling partner. (Source: PubMed)
  • This manuscript describes a mild, functional group tolerant, and metal-free C-H carboxylation that enables direct access to azole-2-carboxylic acids, followed by amide couplings in one pot. (Source: ChemRxiv)
  • Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. (Source: Benchchem)
  • A preparation method of 4-bromo-2-aminophenol is characterized by comprising the following steps: (1) adding a Raney-Ni catalyst into water, then adding ferric nitrate and chromium nitrate... (3) dissolving 2-nitro-4-bromophenol in an alcohol solvent... and carrying out hydrogenation reaction... to obtain an alcohol solution of 4-bromo-2-aminophenol.
  • 2-Amino-4-bromophenol; Product No: A2271; CAS RN: 40925-68-6; Purity: >98.0%(GC). (Source: Tokyo Chemical Industry (India) Pvt. Ltd.)
  • The synthesis of benzoxazoles is a cornerstone reaction in medicinal chemistry.
  • The reaction between 2-aminophenol (1) and acid derivatives (8) in acetonitrile and anhydrous MgSO4 at room temperature for 45–90 min gave 83–95% yields. (Source: NIH)
  • The Suzuki-Miyaura coupling reaction is an extremely useful method for C-C bond form
  • Optimized reaction conditions for amide bond formation in nitrogen-containing heterocyclic compounds using carboxylic acid requires only 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tertbutyl dicarbonate (Boc2O) in a single reaction vessel. (Source: Benchchem)
  • The condensation of 2 chloroquinoline-3-carbaldehydes (I a-c) with o-phenylenediamine (II, X = NH), o-aminophenol (II, X = O) and o-aminothiophenol (II, X = S).
  • The condensation of 2-aminophenols with various aldehydes. Reaction condition: Substrates (1.0 mmol) and aldehydes (1.0 mmol), LAIL@MNP (4 mg).
  • In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester... The amine then attacks this active ester to yield the final amide product. (Source: Benchchem)
  • A detailed mechanism illustrating the conversion of an amine to amide using HATU... The base deprotonates the carboxylic acid.
  • Technology for generating especially important amide and peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents is described. (Source: Chemical Science (RSC Publishing))
  • Straightforward one-pot coupling of dicarboxylic acid with corresponding amine was accomplished in the presence of HATU under ambient condition using 2-Me THF as an industrial green solvent.
  • 2-Amino-4-bromophenol is a reactant for the preparation of (aryl)

Sources

Experimental procedure for the bromination of benzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of functionalizing the electron-deficient benzo[d]oxazole scaffold. It prioritizes high-fidelity synthetic routes over low-yield direct functionalization, offering a "Dual-Path" approach: Route A (Direct Bromination of the Ester Derivative) and Route B (Regioselective De Novo Synthesis).

Executive Summary & Mechanistic Insight

Objective: To introduce a bromine substituent onto the benzene ring of benzo[d]oxazole-2-carboxylic acid with high regioselectivity and yield.

The Challenge: Direct bromination of free benzo[d]oxazole-2-carboxylic acid (1 ) is chemically fraught due to two competing factors:

  • Electronic Deactivation: The benzoxazole core is electron-deficient. The addition of the C2-carboxylic acid group further deactivates the system, making Electrophilic Aromatic Substitution (EAS) sluggish and prone to side reactions.

  • Solubility & Stability: The free acid often exhibits poor solubility in standard halogenation solvents (

    
    , 
    
    
    
    ) and carries a risk of thermal decarboxylation under the forcing conditions required for EAS.

The Solution (Expert Insight): To ensure a self-validating and reproducible protocol, this guide recommends Route A (Ester Protection-Bromination) for late-stage functionalization or Route B (Ring Construction) for absolute regiocontrol.

  • Regioselectivity Rule: In electrophilic substitution of benzoxazoles, the C6 position (para to the nitrogen) is electronically favored over C5 due to the resonance stabilization of the intermediate sigma complex by the nitrogen lone pair. However, mixtures are common in direct bromination.

Experimental Workflows (Graphviz Visualization)

Bromination_Pathways Start Benzo[d]oxazole-2-carboxylic acid Esterification Step 1: Esterification (MeOH, SOCl2) Start->Esterification Route A: Late-Stage Bromination Step 2: Bromination (NBS, MeCN, Reflux) Esterification->Bromination Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Bromination->Hydrolysis Product_Mix Product (C6-Major/C5-Minor) Hydrolysis->Product_Mix Precursor 2-Amino-4-bromophenol (or 5-bromo isomer) Cyclization Cyclization (Diethyl Oxalate, 140°C) Precursor->Cyclization Route B: High Purity Pure_Product Pure 5-Bromo (or 6-Bromo) Isomer Cyclization->Pure_Product

Figure 1: Decision tree for bromination. Route A is used when the scaffold is already built; Route B is preferred for creating isomerically pure standards.

Protocol A: Direct Bromination via Ester Intermediate

Application: When the starting material is already cyclized, and C6/C5 regioisomeric mixtures are acceptable or separable. Rationale: Protecting the acid as a methyl ester increases solubility in organic solvents and prevents decarboxylation, allowing the use of radical or Lewis-acid catalyzed bromination conditions.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: Benzo[d]oxazole-2-carboxylic acid.[1][2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) (Freshly recrystallized).

  • Catalyst: Iron(III) chloride (

    
    ) or AIBN (depending on radical vs. ionic preference; ionic preferred for C6 selectivity).
    
  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure
  • Esterification (Protection):

    • Suspend benzo[d]oxazole-2-carboxylic acid (1.0 eq) in dry Methanol (0.5 M).

    • Cool to 0°C. Add Thionyl Chloride (

      
      , 2.0 eq) dropwise.
      
    • Reflux for 3 hours until TLC shows full conversion to the methyl ester.

    • Concentrate in vacuo to yield the crude ester.[4]

  • Bromination:

    • Dissolve the crude ester (1.0 eq) in MeCN (0.2 M).

    • Add NBS (1.1 eq) and

      
       (5 mol%).
      
    • Critical Step: Heat to reflux (80°C) for 6–12 hours. Monitor by HPLC/UPLC.

      • Note: If reaction is sluggish, add 5 mol%

        
         to activate the NBS.
        
    • Workup: Cool to RT. Dilute with EtOAc. Wash with sat.

      
       (to quench active bromine), then water and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc). Expect the C6-bromo isomer as the major product.

  • Hydrolysis (Deprotection):

    • Dissolve the brominated ester in THF/Water (3:1).

    • Add LiOH monohydrate (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Filter the precipitate.[5]

Protocol B: Regioselective De Novo Synthesis (Gold Standard)

Application: When high isomeric purity (specifically 5-bromo or 6-bromo) is required for SAR studies. Rationale: Constructing the ring after the bromine is installed on the phenyl ring guarantees the position of the halogen, bypassing the selectivity issues of EAS.

Reagents
  • Precursor: 2-Amino-4-bromophenol (yields 5-bromo isomer) OR 2-Amino-5-bromophenol (yields 6-bromo isomer).

  • Cyclizing Agent: Diethyl oxalate.

  • Solvent: Ethanol or neat melt.

Step-by-Step Procedure
  • Cyclization:

    • In a round-bottom flask, mix 2-amino-4-bromophenol (10 mmol) with Diethyl Oxalate (20 mmol, 2.0 eq).

    • Add a catalytic amount of p-TsOH (10 mol%) (Optional, accelerates reaction).

    • Reflux at 140°C (neat) or in high-boiling solvent (Xylene) for 4–6 hours.

    • Observation: The mixture will darken. Ethanol byproduct is distilled off if running neat.

  • Isolation of Ester:

    • Cool the mixture. Dilute with Ethanol.[4]

    • The product (Ethyl 5-bromobenzo[d]oxazole-2-carboxylate) often crystallizes upon cooling. Filter and wash with cold ethanol.

  • Hydrolysis to Acid:

    • Suspend the ester in 1,4-Dioxane/Water (1:1).

    • Add NaOH (2.5 eq). Heat to 60°C for 1 hour.

    • Quench: Cool to 0°C. Acidify slowly with conc. HCl.

    • Filtration: Collect the white/off-white solid. Dry under vacuum over

      
      .
      

Analytical Data & QC Parameters

ParameterProtocol A (Direct)Protocol B (De Novo)
Regioselectivity Mixture (C6:C5 approx 3:1)>99% Single Isomer
Overall Yield 30–45%65–80%
Purity (HPLC) Requires prep-HPLC separationHigh (>95% after precipitation)
Key NMR Signal C6-Br: Doublet at ~7.7 ppm (J=1.8 Hz)C5-Br: Doublet at ~7.9 ppm (J=1.8 Hz)

Validation Check:

  • 1H NMR (DMSO-d6) for 5-bromo isomer:

    
     13.8 (br s, 1H, COOH), 8.15 (d, J=1.8 Hz, 1H, H-4), 7.85 (d, J=8.8 Hz, 1H, H-7), 7.65 (dd, J=8.8, 1.8 Hz, 1H, H-6).
    
  • Mass Spec: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

References

  • BenchChem. Synthesis of 2-Substituted Benzoxazoles using 2-aminophenol and carboxylic acids. (2025).[6][7][5][8] Retrieved from

  • Kumar, D., et al. "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids."[9] Australian Journal of Chemistry, 61, 881–887 (2008).[9]

  • Pilgram, K., et al. "Bromination of 2,1,3-Benzothiadiazoles."[10] Journal of Heterocyclic Chemistry, (1970). (Foundational text on halogenating electron-deficient heterocycles).

  • PubChem. Compound Summary: 5-Bromobenzo[d]oxazole-2-carboxylic acid.[1] CID 51358553.[1]

  • MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules.

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 6-Bromobenzo[d]oxazole-2-carboxylic Acid

Executive Summary

This compound (6-BBCA) is a high-value scaffold in drug discovery, particularly for the development of peptidomimetics, protease inhibitors (e.g., Cathepsin K/S), and fluorescent probes. Its utility stems from its dual-electrophilic nature: the C2-carboxylic acid allows for diversifiable amide coupling, while the C6-bromide serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

However, this scaffold presents a critical stability challenge: thermal decarboxylation of the C2-acid. This guide provides a validated, modular workflow to functionalize this molecule without degrading the core heterocycle.

Critical Handling & Stability Profile

The Decarboxylation Trap: Benzoxazole-2-carboxylic acids are inherently unstable. The electron-withdrawing nature of the oxazole ring facilitates the loss of


 to generate the parent benzoxazole, a process accelerated by heat (

) and transition metals.
  • Rule 1: Never subject the free acid to high-temperature cross-coupling conditions.

  • Rule 2: Store the free acid at

    
     under argon.
    
  • Rule 3: For library synthesis, convert the acid to a stable methyl/ethyl ester or amide immediately.

Stability Visualization (Graphviz)

StabilityMap Acid Free Acid (Unstable >60°C) Ester Ester Derivative (Stable) Acid->Ester MeOH / H+ (RT) Amide Amide Derivative (Highly Stable) Acid->Amide HATU / Amine (RT) Decarb Decarboxylated Byproduct (Dead End) Acid->Decarb Heat / Pd Cat Ester->Decarb Extreme Hydrolysis

Figure 1: Stability map indicating the critical necessity of protecting the C2-acid prior to harsh manipulation.

Module A: C2-Functionalization (Amidation)

Objective: Convert the C2-carboxylic acid to an amide without inducing decarboxylation. Mechanism: Nucleophilic acyl substitution via activated ester. Recommendation: Use HATU over carbodiimides (EDC/DCC) to ensure rapid activation at room temperature, minimizing the window for thermal degradation.

Protocol: HATU-Mediated Amidation
ParameterConditionNote
Stoichiometry 1.0 equiv Acid : 1.1 equiv Amine : 1.2 equiv HATUExcess coupling reagent ensures complete consumption of unstable acid.
Base DIPEA (3.0 equiv)Essential to deprotonate the acid and the amine salt.
Solvent DMF or DMA (Anhydrous)High solubility required; avoid protic solvents.
Temperature

CRITICAL: Do not heat.
Time 2 – 4 HoursMonitor by LCMS (Acid disappearance).

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) at

    
    .
    
  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at

    
     to form the activated ester.
    
  • Add the primary or secondary amine (1.1 mmol).

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Dilute with EtOAc, wash with saturated

    
     (removes byproducts) and Brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Module B: C6-Functionalization (Suzuki-Miyaura Coupling)

Objective: Install aryl/heteroaryl groups at the C6 position. Prerequisite: The C2 position MUST be capped (as an ester or amide) before this step. Catalyst Choice:


 is preferred for its resistance to air and robust performance with aryl bromides.
Protocol: C6-Arylation of the Stabilized Core
ParameterConditionNote
Substrate Ester or Amide of 6-BBCADO NOT USE FREE ACID.
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.5 equiv)Excess compensates for protodeboronation.
Catalyst

(5 mol%)
Robust; alternatives:

.
Base

(2M aq. solution, 3.0 equiv)
Mild inorganic base.
Solvent 1,4-Dioxane : Water (4:1)Degassed thoroughly.
Temp

Required for oxidative addition to Ar-Br.

Step-by-Step Procedure:

  • In a microwave vial or sealed tube, combine the C2-protected 6-bromobenzoxazole (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (0.05 mmol).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Heat to

    
     for 4–12 hours (or 30 min in Microwave at 
    
    
    
    ).
  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water.

  • Purification: Silica gel chromatography.

Integrated Workflow: Library Generation

The most robust route for generating a library of compounds is the "Protect-Couple-Deprotect-Amide" sequence. This allows bulk synthesis of the biaryl core before diverging into various amides.

Workflow Diagram (Graphviz)

Workflow Start Start: 6-Bromo-Acid Step1 1. Esterification (MeOH, H2SO4, RT) Start->Step1 Stabilize Core Step2 2. Suzuki Coupling (C6) (Ar-B(OH)2, Pd, Base, Heat) Step1->Step2 Install Biaryl Step3 3. Hydrolysis (LiOH, THF/H2O, 0°C) Step2->Step3 Reveal Acid Step4 4. Parallel Amidation (C2) (HATU, R-NH2, RT) Step3->Step4 Divergent Synthesis Final Final Library (Biaryl-Benzoxazole-Amides) Step4->Final

Figure 2: Sequential workflow prioritizing core stability and divergent library synthesis.

Note on Step 3 (Hydrolysis): Hydrolysis of the ester after Suzuki coupling must be done carefully to avoid decarboxylation.

  • Reagent: LiOH (Lithium Hydroxide) is milder than NaOH.

  • Condition: THF/Water (1:1) at

    
    .
    
  • Workup: Acidify carefully to pH 3–4 with 1N HCl at

    
     and extract immediately. Do not heat the acidic aqueous phase.
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Amidation Decarboxylation of starting material.Ensure reaction is kept

. Use fresh HATU.
No Reaction in Suzuki Catalyst poisoning by free acid or benzoxazole N.Ensure C2 is protected (Ester/Amide). Increase catalyst loading to 10%.
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) or add

(1 equiv) as a promoter.
Ring Opening Nucleophilic attack on C2 by hydroxide.During hydrolysis, keep temp at

. Avoid strong alkoxides.

References

  • Decarboxylation of Azole-2-Carboxylic Acids

    • Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles and Thiazoles." Journal of Organic Chemistry, 2007.[1]

    • Insight: Establishes the thermal instability of the free acid form of oxazole deriv
  • Amide Coupling Strategies

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • Insight: Validates HATU as the optimal reagent for preventing racemization and degrad
  • Suzuki Coupling on Benzoxazoles

    • Gorepatil, P. B., et al. "Synthesis of Benzoxazoles via Suzuki Coupling." Synlett, 2013.[2]

    • Insight: Demonstrates the compatibility of the benzoxazole core with Pd-catalyzed conditions when the C2 position is substituted/protected.
  • Cathepsin K Inhibitor Chemistry (Contextual Application)

    • Gauthier, J. Y., et al. "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 2008.
    • Insight: Illustrates the medicinal chemistry utility of functionalized benzoxazole/leucine cores.

Sources

Accelerating Oncology Discovery: 6-Bromobenzo[d]oxazole-2-carboxylic Acid as a Dual-Functional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to adenine and guanine, allowing it to interact effectively with diverse biological targets, including kinases (VEGFR, EGFR), Topoisomerases, and DNA.

6-Bromobenzo[d]oxazole-2-carboxylic acid represents a high-value intermediate for the development of anticancer agents. Its utility lies in its orthogonal reactivity :

  • C2-Carboxylic Acid: A handle for amide coupling to generate peptidomimetics or hydrogen-bonding motifs critical for kinase hinge binding.

  • C6-Bromide: A robust electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore into hydrophobic pockets.

This guide details the handling, synthetic utility, and biological evaluation protocols for this scaffold, addressing the specific stability challenges associated with the C2-carboxylic acid functionality.

Technical Specifications & Stability Profile

Chemical Identity
PropertySpecification
Compound Name This compound
Core Scaffold Benzoxazole
Molecular Weight ~241.04 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), DMF; Poor in water/non-polar solvents
Critical Stability Warning (Expert Insight)

The Decarboxylation Risk: Benzoxazole-2-carboxylic acids are thermodynamically prone to decarboxylation to form the corresponding benzoxazole (loss of CO₂).

  • Trigger: Temperatures >60°C, acidic conditions, or prolonged storage in solution.

  • Mitigation: Store as the ethyl ester or potassium salt for long-term stability. Generate the free acid in situ or at low temperatures (0–4°C) immediately prior to coupling.

Synthetic Application Protocols

Workflow Overview: Divergent Library Generation

The following workflow maximizes the utility of the scaffold, allowing researchers to explore Structure-Activity Relationships (SAR) at both ends of the molecule.

SynthesisWorkflow Figure 1: Divergent synthesis workflow. Note the controlled hydrolysis step to prevent decarboxylation. Precursor 4-Bromo-2-aminophenol Scaffold Ethyl 6-bromobenzoxazole- 2-carboxylate Precursor->Scaffold Diethyl oxalate, 140°C Acid 6-Bromobenzo[d]oxazole- 2-carboxylic acid (Transient/Cold) Scaffold->Acid LiOH, THF/H2O 0°C (Controlled) Amide Library A: C2-Amides (Hinge Binders) Acid->Amide R-NH2, HATU DIPEA, DMF Biaryl Library B: C6-Biaryls (Hydrophobic Pocket) Amide->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling

Protocol A: Controlled Hydrolysis & Amide Coupling (C2-Diversification)

Rationale: This protocol avoids isolation of the unstable free acid by coupling immediately after hydrolysis.

Reagents:

  • Ethyl 6-bromobenzoxazole-2-carboxylate (Start Material)

  • Lithium Hydroxide (LiOH·H₂O)

  • HATU (Coupling Agent)

  • Diverse Amines (R-NH₂)

  • Anhydrous DMF

Step-by-Step:

  • Hydrolysis: Dissolve ethyl 6-bromobenzoxazole-2-carboxylate (1.0 eq) in THF:Water (3:1). Cool to 0°C . Add LiOH (1.2 eq). Stir at 0°C for 30–60 mins.

    • QC Check: Monitor by TLC. Do NOT heat.

  • Acidification: Carefully acidify to pH ~4 with 1N HCl at 0°C. Extract rapidly with cold Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo without heating (>30°C).

  • Activation: Immediately dissolve the crude acid in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins.

  • Coupling: Add the specific amine (1.2 eq). Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling (C6-Diversification)

Rationale: The C6-bromo group allows the introduction of biaryl systems, crucial for occupying the hydrophobic pocket of kinase enzymes (e.g., the "gatekeeper" region).

Reagents:

  • C2-Amide Derivative (from Protocol A)

  • Aryl Boronic Acid (Ar-B(OH)₂)

  • Pd(dppf)Cl₂·DCM (Catalyst, 5 mol%)

  • Cs₂CO₃ (Base, 2.0 eq)

  • Dioxane:Water (4:1)

Step-by-Step:

  • Degassing: Combine reagents in a microwave vial. Sparge with Argon for 5 mins.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Note: Benzoxazole rings are generally stable to Suzuki conditions.

  • Purification: Filter through Celite. Concentrate. Purify via HPLC or Column Chromatography.

Biological Evaluation Context

Mechanistic Rationale (Kinase Inhibition)

Benzoxazole derivatives frequently act as ATP-competitive inhibitors. The nitrogen (N3) and oxygen (O1) atoms can serve as hydrogen bond acceptors/donors to the kinase hinge region.

Pharmacophore Figure 2: Pharmacophore mapping of 6-bromobenzoxazole derivatives within the kinase active site. Kinase Kinase Hinge Region (ATP Binding Site) N_atom Benzoxazole N (H-Bond Acceptor) Kinase->N_atom H-Bond C6_Sub C6-Biaryl (Hydrophobic Pocket) Kinase->C6_Sub Hydrophobic Interaction C2_Sub C2-Amide (Solvent Front / Specificity) O_atom Benzoxazole O (Weak Interaction)

In Vitro Cytotoxicity Assay (Standard Protocol)

Assay Type: MTT or CellTiter-Glo (ATP quantification). Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve Benzoxazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions. Add to cells (Final DMSO <0.5%).

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent or CellTiter-Glo substrate. Measure absorbance (570 nm) or luminescence.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Beri, R. et al. "Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review." International Journal of Research in Engineering, Science and Management, 2020. Link

  • Chakole, R. D. et al. "Benzoxazole as Anticancer Agent: A Review."[1] International Journal of Pharmacy & Pharmaceutical Research, 2021.[2] Link

  • Rakesh, K. P. et al. "Benzoxazole: The molecule of diverse biological activities." Bioorganic Chemistry, 2015. Link

  • PubChem Compound Summary. "this compound derivatives." National Library of Medicine. Link

  • Xiang, P. et al. "Design, synthesis and biological evaluation of novel benzoxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2020. Link[3]

Sources

The Strategic Utility of 6-Bromobenzo[d]oxazole-2-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

6-Bromobenzo[d]oxazole-2-carboxylic acid is a highly functionalized heterocyclic compound that is emerging as a critical building block in the realm of materials science. Its rigid, planar benzoxazole core imparts desirable photophysical and electronic properties, while the strategically positioned bromo and carboxylic acid functional groups offer versatile handles for synthetic modification.[1][2] This unique combination of a fluorescent scaffold with dual, orthogonal reactivity makes it an invaluable precursor for the rational design of advanced organic materials.[3]

This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the development of novel fluorescent materials and as a monomer for high-performance polymers. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its synthesis and subsequent derivatization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application. The table below summarizes key data for the compound and its chloro- and formyl-analogs for comparative purposes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1507034-36-7C₈H₄BrNO₃242.03
6-Chlorobenzo[d]oxazole-2-carboxylic acid944907-29-3C₈H₄ClNO₃197.58
6-Formylbenzo[d]oxazole-2-carboxylic acid1803745-29-0C₉H₅NO₄191.14

Data sourced from BLD Pharm.[4][5][6]

Core Applications in Materials Science

The unique structural attributes of this compound position it as a powerful tool for the synthesis of a diverse range of advanced materials. Its applications primarily leverage the inherent fluorescence of the benzoxazole core and the synthetic versatility afforded by its functional groups.

Development of Novel Fluorophores and Chemosensors

Benzoxazole derivatives are well-documented for their promising photoluminescent properties.[7] The extended π-conjugation of the benzoxazole system leads to strong fluorescence, which can be modulated by the introduction of various substituents. This makes this compound an excellent starting point for creating novel fluorescent dyes and chemosensors.

The carboxylic acid group can be readily converted into esters or amides, allowing for the covalent attachment of the benzoxazole fluorophore to other molecules or materials. The bromo substituent, on the other hand, serves as a key site for post-synthetic modification via cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final material.

G This compound This compound Esterification/Amidation Esterification/Amidation This compound->Esterification/Amidation -COOH reactivity Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling -Br reactivity Functionalized Fluorophore Functionalized Fluorophore Esterification/Amidation->Functionalized Fluorophore Suzuki Coupling->Functionalized Fluorophore

Monomer for High-Performance Polymers and Metal-Organic Frameworks (MOFs)

The dually functional nature of this compound makes it an ideal monomer for the synthesis of specialty polymers. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides. The resulting polymers would incorporate the rigid and fluorescent benzoxazole unit into their backbone, potentially leading to materials with enhanced thermal stability, unique optical properties, and improved mechanical strength.

Furthermore, the bromo-substituent can be utilized for post-polymerization modification, allowing for the grafting of side chains with specific functionalities. This opens up possibilities for creating materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][8]

The carboxylic acid functionality also makes this molecule a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs).[9] The resulting MOFs could exhibit interesting luminescence properties and potentially be used in sensing or catalysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound. These protocols are based on established synthetic strategies for benzoxazoles and their derivatives.[1][10]

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from commercially available starting materials. The reaction involves the condensation of a 2-aminophenol derivative with oxalic acid.

Materials:

  • 4-Bromo-2-aminophenol

  • Oxalic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • In a round-bottom flask, combine 4-bromo-2-aminophenol (1 equiv.) and oxalic acid (1.1 equiv.).

  • Add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask.

  • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in a suitable organic solvent such as a mixture of DCM and methanol.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_0 Synthesis Workflow Start Start Reactants 4-Bromo-2-aminophenol + Oxalic Acid Reaction Condensation in PPA (120-140 °C, 4-6 h) Workup Ice water quench, Filtration Purification Recrystallization/ Column Chromatography Product This compound

Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol outlines a general procedure for the functionalization of the bromo-substituent of this compound (or its ester derivative) via a Suzuki cross-coupling reaction.[11] This allows for the introduction of a wide range of aryl or heteroaryl groups, enabling the tuning of the material's properties.

Materials:

  • This compound methyl ester (prepared by standard esterification of the carboxylic acid)

  • Arylboronic acid or ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound methyl ester (1 equiv.), the arylboronic acid (1.2 equiv.), and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-12 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-benzo[d]oxazole-2-carboxylic acid methyl ester.

G Bromo-Benzoxazole 6-Bromobenzo[d]oxazole-2-carboxylate Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Bromo-Benzoxazole->Coupling Aryl-Benzoxazole 6-Aryl-benzo[d]oxazole-2-carboxylate Coupling->Aryl-Benzoxazole

Conclusion and Future Outlook

This compound stands out as a promising and versatile building block for the creation of novel organic materials. Its inherent photophysical properties, coupled with the dual reactivity of its bromo and carboxylic acid functionalities, provide a powerful platform for the synthesis of advanced fluorophores, chemosensors, and high-performance polymers. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this exciting molecule. As the demand for sophisticated organic materials continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in driving innovation in materials science.

References

  • Chavan, D. B., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25255-25283. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry A, 6(2), 188-197. [Link]

  • Jarra, H. A., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXVI, s. I, Chimie, 1-10. [Link]

  • Khan, I., et al. (2017). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 22(11), 1935. [Link]

  • MDPI. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(7), 1510. [Link]

  • PMC. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Tehmton, M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Materials, 15(24), 8847. [Link]

  • Tehmton, M., et al. (2022). Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices: synthesis and characterization. Materials Chemistry Frontiers, 6(13), 1766-1779. [Link]

  • Intermediates. 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. [Link]

  • ResearchGate. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. [Link]

Sources

Application Note: Protocol for the Purification of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust protocol for the purification of 6-Bromobenzo[d]oxazole-2-carboxylic acid (6-Br-BOCA). This compound is a critical scaffold in medicinal chemistry, particularly for the development of antibacterial agents and HCV inhibitors. However, its purification presents a specific challenge: thermal instability .

Like many electron-deficient heteroaromatic-2-carboxylic acids, 6-Br-BOCA is prone to spontaneous decarboxylation to form 6-bromobenzoxazole, a process accelerated by heat and strong acids.[1] Standard recrystallization techniques requiring boiling solvents often lead to significant yield loss and purity degradation.

The Core Philosophy of this Protocol: We utilize a "Cold Acid-Base Fractionation" strategy. By exploiting the significant pKa difference between the target carboxylic acid (pKa ~ 2.0–2.5) and its non-acidic impurities (decarboxylated species and unhydrolyzed esters), we can achieve >98% purity without subjecting the molecule to thermal stress.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical boundaries is essential for executing this protocol.

Table 1: Physicochemical Profile
PropertyValue / DescriptionCritical Note
Compound Name This compound
Molecular Formula C₈H₄BrNO₃
Molecular Weight 241.03 g/mol
Est.[1][2][3][4][5][6][7][8][9][10] pKa (COOH) ~2.2Highly acidic due to the electron-withdrawing benzoxazole ring.[1]
Solubility (Water) Insoluble (pH < 2), Soluble (pH > 6)Forms salts readily with NaHCO₃.[1]
Solubility (Organic) Soluble in THF, EtOAc, DMSO; Moderate in MeOH.[1]
Stability Thermally Labile Decomposes/Decarboxylates > 60°C.
Impurity Profile
  • Ethyl 6-bromobenzo[d]oxazole-2-carboxylate: Starting material (Neutral).[1]

  • 6-Bromobenzoxazole: Decarboxylation product (Neutral).

  • 2-Amino-5-bromophenol: Hydrolysis degradation product (Amphoteric/Basic).[1]

Detailed Purification Protocol

Safety Warning: this compound is a skin and eye irritant.[1] All operations must be performed in a fume hood. Avoid contact with strong oxidizers.

Phase A: Preparation of Crude Material

Assumption: The protocol begins with the hydrolysis of the ethyl ester or a crude solid mixture.[1]

  • Dissolution (Cold):

    • Suspend the crude material (10 g scale) in Tetrahydrofuran (THF) (50 mL).

    • Cool the mixture to 0–5°C in an ice bath.

    • Rationale: THF ensures complete dissolution of the organic matrix before phase transfer.

  • Saponification (If starting from Ester):

    • Add 1.0 M LiOH (aq) (2.5 equiv) dropwise, maintaining internal temperature < 10°C.

    • Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

    • Note: LiOH is preferred over NaOH/KOH as lithium salts of benzoxazoles often exhibit better solubility in the reaction matrix, preventing premature precipitation of the salt.

Phase B: The "Cold Acid-Base" Fractionation (Purification Core)[1]

This is the critical purification step. We separate the target (an anion at pH 8) from impurities (neutral organics).

  • Alkaline Extraction:

    • Dilute the reaction mixture with cold water (4°C) (100 mL).

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Action: Keep the Aqueous Layer (contains Product as Carboxylate). Discard the Organic Layer (contains impurities: unreacted ester, decarboxylated benzoxazole).

    • Validation: Check the pH of the aqueous layer; ensure it remains > 8.0.

  • Controlled Acidification (Precipitation):

    • Cool the aqueous phase to 0°C (Critical).

    • Slowly add 1.0 M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 2.5.

    • Observation: The product will precipitate as a white to off-white solid.

    • Warning: Do not drop pH below 1.0. Highly acidic conditions combined with any localized heat can trigger ring opening or decarboxylation.

  • Filtration & Wash:

    • Filter the solid immediately using a sintered glass funnel (vacuum).

    • Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts (LiCl/NaCl).

    • Wash with a small volume of cold Hexane (20 mL) to displace residual water.

Phase C: Drying & Polishing[1]
  • Lyophilization (Recommended):

    • Due to thermal instability, do not oven dry .

    • Dissolve the wet cake in a minimum amount of t-Butanol/Water (freeze-drying) or simply dry the solid in a Vacuum Desiccator over P₂O₅ at room temperature (20–25°C) for 24 hours.

  • Recrystallization (Only if Purity < 95%):

    • Solvent System: Acetonitrile (ACN) .

    • Protocol: Dissolve solid in warm ACN (max 45°C). Filter hot (if insolubles present). Cool slowly to -20°C.

    • Why ACN? Benzoxazole acids crystallize well from ACN, and its low boiling point allows easy removal without heat stress.

Process Visualization (Workflow)[1]

The following diagram illustrates the logical flow of the purification, highlighting the separation of specific impurities at each phase.

PurificationProtocol Start Crude Mixture (Ester + Acid + Impurities) Dissolve Dissolve in THF Add 1M LiOH (0°C) Start->Dissolve Wash Wash with EtOAc Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Anions Impurities Removed: 1. Ethyl Ester (SM) 2. 6-Br-Benzoxazole (Decarb) OrgLayer->Impurities Acidify Acidify with 1M HCl to pH 2.0 at 0°C AqLayer->Acidify Filter Filtration & Cold Water Wash Acidify->Filter Dry Vacuum Dry / Lyophilize (< 25°C) Filter->Dry

Figure 1: Workflow for the Cold Acid-Base Fractionation of this compound.[1]

Quality Control & Troubleshooting

Analytical Standards
  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% Formic Acid).

    • Target: Single peak.

    • Impurity Marker: 6-Bromobenzoxazole typically elutes later than the acid due to lack of ionizable group (more hydrophobic).

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of ethyl protons (if ester starting material).

    • Critical Check: Ensure integration of aromatic protons matches. Decarboxylation introduces a new proton at the C2 position (singlet around 8.5-9.0 ppm). The absence of this proton confirms the carboxylic acid is intact.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Decarboxylation during drying.[1]Switch to lyophilization; ensure temp never exceeds 30°C.
Product is Oily Residual solvent or impurities.[1]Triturate with cold Hexane/Ether (1:1).[1]
Presence of SM Incomplete hydrolysis.[1]Extend LiOH reaction time; do not increase temperature.
Ring Opening pH too low (< 1) or too high (> 12).[1]Maintain pH strict control.[1] Benzoxazoles are sensitive to strong nucleophiles.

References

  • Löwik, D. W. P. M., et al. (2001).[11] "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid." Synthesis, 2001(12), 1780–1783.[11] (Demonstrates the instability and decarboxylation risks of benzo-fused heteroaromatic 2-carboxylic acids).

  • Kumar, D., et al. (2008).[10] "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 61, 881–887.[7] (Provides context on the stability and synthesis of the benzoxazole core). [1]

  • ChemicalBook. (2023). "Benzooxazole-2-carboxylic acid Properties and Safety." (Physicochemical data for the parent scaffold).

  • BenchChem. (2025).[2][3][4] "Synthesis of Benzoxazoles using 2-aminophenol and carboxylic acids." (General protocols for benzoxazole synthesis and purification). [1]

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" esterification methods

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 6-Bromobenzo[d]oxazole-2-carboxylic acid , a scaffold critical in the development of cathepsin inhibitors, anticancer agents, and fluorescent probes.[1]

Executive Summary: The Stability Paradox

Before attempting esterification, the researcher must recognize a critical property of this scaffold: Benzo[d]oxazole-2-carboxylic acids are thermally and hydrolytically unstable. The electron-deficient C-2 position, flanked by the electronegative oxygen and nitrogen, makes the free carboxylic acid prone to spontaneous decarboxylation to form 6-bromobenzo[d]oxazole, especially under acidic or thermal stress.[1]

Therefore, standard Fischer esterification (refluxing H₂SO₄/MeOH) is NOT recommended as it often leads to significant decarboxylation.[1] The protocols below are ranked by "Softness" to preserve the carboxylate motif.

Part 1: Chemical Pathways & Decision Matrix

The following decision tree illustrates the recommended workflows based on your starting material status.

Esterification_Logic Start Starting Material Status HaveAcid I have the Free Acid (6-Bromo...COOH) Start->HaveAcid FromScratch Synthesis from Scratch (Precursors) Start->FromScratch Risk CRITICAL RISK: Decarboxylation HaveAcid->Risk High Thermal Sensitivity MethodC Method C: Direct Cyclization (Aminophenol + Oxalate) FromScratch->MethodC Bypasses Unstable Acid MethodA Method A: Mild Alkylation (Cs₂CO₃ + Alkyl Halide) Risk->MethodA Recommended (RT, Basic) MethodB Method B: Coupling Agents (HATU/EDC + Alcohol) Risk->MethodB Alternative (RT, Neutral) Product Target Ester (Stable) MethodA->Product MethodB->Product MethodC->Product

Figure 1: Strategic workflow for accessing 6-bromobenzo[d]oxazole-2-carboxylates. Note that Method C is the industrial standard to avoid handling the unstable acid.

Part 2: Experimental Protocols

Method A: Base-Promoted Alkylation (The "Safe" Route)

Best for: Converting existing acid to methyl/ethyl ester without heat.[1]

This method utilizes the carboxylate anion's nucleophilicity. By using a mild base (Cesium Carbonate) and a reactive alkyl halide at room temperature, you avoid the thermal energy required for decarboxylation.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    )[1]
  • Alkyl Iodide (MeI or EtI) (1.2 - 1.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Deprotonation: Cool the solution to 0°C. Add

    
     (1.5 mmol) in one portion. Stir for 15 minutes. Note: The solution may turn yellow/orange due to anion formation.
    
  • Alkylation: Add Alkyl Iodide (1.2 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1).[1] The acid (baseline) should disappear, replaced by a high-Rf spot (Ester).[1] If a spot matches 6-bromobenzo[d]oxazole (decarboxylated byproduct), the reaction is too warm.[1]

  • Workup: Pour the mixture into ice-cold water (20 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

    
    . Concentrate in vacuo (bath temp < 30°C).
    
Method B: HATU-Mediated Esterification

Best for: Complex alcohols or when alkyl halides are not available.[1]

Reagents:

  • Acid (1.0 equiv)[1][2][3]

  • Alcohol (MeOH, EtOH, or complex alcohol) (1.5 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DCM/DMF (9:1)[1]

Protocol:

  • Dissolve the acid (1.0 mmol) in DCM (5 mL). Add DMF (0.5 mL) for solubility if needed.[1]

  • Add DIPEA (2.0 mmol) and stir at 0°C for 10 mins.

  • Add HATU (1.1 mmol). Stir for 15 mins to form the activated ester (O-At ester).

  • Add the Alcohol (1.5 mmol).

  • Stir at Room Temperature for 3–6 hours.

  • Workup: Dilute with DCM. Wash with 1N HCl (cold, rapid wash), sat.[1]

    
    , and brine.[2]
    
    • Note: The acidic wash must be brief to avoid hydrolyzing the sensitive oxazole ring.

Method C: Direct Cyclization (The "Industry Standard")

Best for: Large-scale synthesis.[1] Bypasses the unstable acid entirely.

Instead of esterifying the acid, it is superior to synthesize the ester directly from 2-amino-5-bromophenol and diethyl oxalate . This is the most robust method referenced in literature for this scaffold.

Reagents:

  • 2-Amino-5-bromophenol (1.0 equiv)[1]

  • Diethyl Oxalate (excess, acts as solvent/reagent) or Ethyl Oxalyl Chloride (1.1 equiv)[1]

  • p-TsOH (catalytic) (Optional)[1]

Protocol:

  • Setup: Mix 2-amino-5-bromophenol (5.0 mmol) with Diethyl Oxalate (5 mL).

  • Cyclization: Heat the mixture to 100–120°C for 4–6 hours.

    • Mechanism:[4][5][6][7] The amine attacks an ester carbonyl, followed by phenol attack on the second carbonyl (closing the ring) and elimination of water/ethanol.[1]

  • Workup: Cool to room temperature. The product often precipitates.[2]

  • Isolation: Filter the solid. Wash with cold EtOH. Recrystallize from EtOH/Water.

Part 3: Comparative Data & Troubleshooting

Method Performance Comparison
FeatureMethod A (Alkylation)Method B (Coupling)Method C (Cyclization)
Yield 85-95%70-85%>90%
Thermal Risk Low (RT)Low (RT)Low (Product is stable)
Scalability ModerateLow (Cost of HATU)High
Byproducts Inorganic saltsUrea/Amine saltsEthanol/Water
Recommendation Primary Choice (Lab) Secondary ChoicePrimary Choice (Process)
Troubleshooting "Self-Validating" Signals
ObservationDiagnosisCorrective Action
NMR: Loss of signals, appearance of proton at ~8.0-8.5 ppm (s, 1H).[1]Decarboxylation. The C-2 COOH has been lost, leaving a proton at C-2.Lower reaction temp.[8][9] Avoid acidic conditions. Switch to Method A.
TLC: Streaking baseline spot that doesn't move.Hydrolysis. Ester hydrolyzed back to acid or ring opening.Ensure anhydrous solvents. Avoid prolonged exposure to silica gel (acidic).[1]
Color: Reaction turns dark black/tar.Oxidative Decomposition. Aminophenol impurities or ring opening.Perform under Nitrogen/Argon. Ensure starting material purity.

References

  • Synthesis of Benzoxazole-2-carboxylates via Cyclization (Method C grounding)

    • Title: "Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups."
    • Source: Marmara Pharmaceutical Journal.
    • URL:[Link]

  • Instability of Heterocyclic 2-Carboxylic Acids

    • Title: "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid (Noting decarboxyl
    • Source: Synthesis (Thieme).[1]

  • General Base-Promoted Esterification Protocol (Method A grounding)

    • Title: "Cesium carbonate mediated exclusive synthesis of esters from carboxylic acids and alkyl halides."
    • Source: Tetrahedron Letters.[3][10]

    • URL:[Link][1]

Sources

Application Notes and Protocols for the Amidation of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Bromobenzo[d]oxazole-2-carboxamides

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The strategic functionalization of the benzoxazole core allows for the fine-tuning of these properties, making it a versatile template for the design of novel therapeutic agents.

6-Bromobenzo[d]oxazole-2-carboxylic acid is a key building block in this field. The presence of the bromine atom at the 6-position provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a wider chemical space. The carboxylic acid at the 2-position is readily converted to a variety of functional groups, with the formation of amides being a particularly common and important transformation. The resulting 6-bromobenzo[d]oxazole-2-carboxamides are of significant interest for their potential biological activities.

This application note provides a detailed guide to the amidation of this compound, covering several common and effective protocols. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices.

Core Concepts in Amide Bond Formation

The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically favorable but kinetically slow. To proceed at a reasonable rate under mild conditions, the carboxylic acid must be "activated" to convert the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents. The choice of coupling reagent is critical and can significantly impact the reaction's success, influencing yield, purity, and the potential for side reactions.

Choosing the Right Amidation Protocol: Key Considerations

Before selecting a specific protocol, it is essential to consider the properties of both the this compound and the amine coupling partner. Key factors include:

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction. More potent coupling reagents may be required for sterically hindered substrates.

  • Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may require more forcing conditions or highly reactive coupling reagents.

  • Solubility: The solubility of all reactants and reagents in the chosen solvent is crucial for a homogeneous reaction mixture and efficient reaction.

  • Presence of Other Functional Groups: The chosen coupling method should be compatible with other functional groups present in the molecules to avoid undesired side reactions.

  • Racemization: If the amine or carboxylic acid contains a chiral center, the choice of coupling reagent and additives is critical to minimize epimerization.

Protocol 1: EDC/HOBt Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is one of the most widely used methods for amide bond formation. EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by an aqueous workup.

Mechanism of Action:

The reaction proceeds through a two-step pathway. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these issues, HOBt is added to intercept the O-acylisourea, forming an HOBt-ester. This activated ester is more stable, less susceptible to racemization, and readily reacts with the amine to form the desired amide, regenerating HOBt in the process.

Workflow Diagram:

EDC_HOBt_Mechanism Acid 6-Bromobenzo[d]oxazole- 2-carboxylic acid O_acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Acid->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Activated, More Stable) O_acylisourea->HOBt_ester Urea EDC-Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide 6-Bromobenzo[d]oxazole- 2-carboxamide HOBt_ester->Amide Amine Amine (R-NH2) Amine->Amide HOBt_regen HOBt (Regenerated) Amide->HOBt_regen

Caption: EDC/HOBt amidation workflow.

Detailed Experimental Protocol:

  • Preparation:

    • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq.) and HOBt (1.1 eq.).

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq.) to the mixture.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or 10% citric acid solution) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromobenzo[d]oxazole-2-carboxamide.

Quantitative Data Summary (EDC/HOBt Protocol):

ReagentMolar EquivalentsPurpose
This compound1.0Substrate
Amine1.1Nucleophile
EDC.HCl1.2Coupling agent
HOBt1.1Additive to suppress racemization and improve efficiency
DIPEA or TEA (if amine salt is used)2.2Base to deprotonate the amine salt

Protocol 2: PyBOP Mediated Amidation

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent that is highly efficient and often used for more challenging couplings, such as those involving sterically hindered substrates or poorly nucleophilic amines.

Mechanism of Action:

In the presence of a base (typically DIPEA or TEA), the carboxylic acid is deprotonated to form the carboxylate anion. This carboxylate then reacts with PyBOP to form an activated HOBt-ester intermediate. The amine then attacks this activated ester to form the desired amide. A key byproduct of this reaction is tris(pyrrolidin-1-yl)phosphine oxide, which is typically removed during purification.

Workflow Diagram:

PyBOP_Mechanism Acid 6-Bromobenzo[d]oxazole- 2-carboxylic acid Carboxylate Carboxylate Anion Acid->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate HOBt_ester Activated HOBt-Ester Carboxylate->HOBt_ester PyBOP PyBOP PyBOP->HOBt_ester Amide 6-Bromobenzo[d]oxazole- 2-carboxamide HOBt_ester->Amide Byproduct Tris(pyrrolidino)phosphine oxide HOBt_ester->Byproduct Amine Amine (R-NH2) Amine->Amide

Caption: PyBOP amidation workflow.

Detailed Experimental Protocol:

  • Preparation:

    • Dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP) (10 volumes) in a round-bottom flask under an inert atmosphere.

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.).

  • Reaction Initiation:

    • Cool the mixture to 0 °C in an ice bath.

    • Add PyBOP (1.2 eq.) to the stirred solution.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure amide.

Quantitative Data Summary (PyBOP Protocol):

ReagentMolar EquivalentsPurpose
This compound1.0Substrate
Amine1.2Nucleophile
PyBOP1.2Coupling agent
DIPEA2.0 - 3.0Base for carboxylate formation and acid scavenger

Best Practices and Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation - Inactive coupling reagent.- Low nucleophilicity of the amine.- Steric hindrance.- Use a fresh batch of coupling reagent.- Consider a more powerful coupling reagent (e.g., HATU or COMU).- Increase the reaction temperature or prolong the reaction time.- Use a more polar solvent like DMF or NMP.
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate is rearranging before reacting with the amine.- Ensure HOBt is added before or concurrently with EDC.- Run the reaction at a lower temperature (0 °C) during the addition of EDC.
Difficulty in Removing Byproducts - EDC-urea byproduct (if not fully water-soluble).- PyBOP byproducts.- For EDC reactions, ensure thorough aqueous washes.- For PyBOP reactions, diligent washing with acidic and basic solutions followed by column chromatography is usually effective.
Epimerization of Chiral Centers - High reaction temperature.- Use of a strong base.- Inappropriate coupling reagent.- Maintain low reaction temperatures, especially during the activation step.- Use a weaker base if possible, or a hindered base like DIPEA.- Additives like HOBt or HOAt are known to suppress racemization. Consider using coupling reagents specifically designed for low racemization.

Conclusion

The amidation of this compound is a versatile transformation that opens the door to a wide range of potentially bioactive molecules. The choice of the amidation protocol should be guided by the specific characteristics of the amine coupling partner and the desired scale of the reaction. The EDC/HOBt method offers a cost-effective and straightforward approach for many amines, while the PyBOP protocol provides a more robust option for more challenging substrates. By understanding the underlying mechanisms and adhering to best practices, researchers can efficiently and reliably synthesize novel 6-bromobenzo[d]oxazole-2-carboxamides for further investigation in drug discovery and development programs.

References

  • 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. (2022, November 5). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Benzoxazoles are a critical structural motif in pharmacologically active molecules, and mastering their synthesis is key to advancing many research projects.[1]

This document moves beyond a simple protocol, offering in-depth troubleshooting in a practical Q&A format, detailed experimental procedures, and the chemical reasoning behind each step to ensure both success and understanding.

Core Synthetic Strategy: An Overview

The most common and direct pathway to synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] For our target molecule, this translates to the reaction between 4-Bromo-2-aminophenol and a C2-synthon, typically oxalic acid . The reaction proceeds via an initial acylation of the amino group, followed by a crucial intramolecular cyclization and dehydration step to form the stable benzoxazole ring.

Caption: General synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, providing both diagnostic advice and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the most likely causes and how can I fix them?

Answer: This is the most common issue, and it typically points to one of three areas: starting material quality, incomplete cyclization, or product degradation.

1. Purity of Starting Materials:

  • The Problem: The primary precursor, 4-Bromo-2-aminophenol, can be a major source of failure. Its own synthesis (often via bromination of 2-aminophenol or reduction of a nitrophenol) can result in isomeric impurities.[2] The presence of 2-amino-6-bromophenol, for instance, would lead to the formation of the undesired 4-bromo regioisomer, complicating purification and reducing the yield of the target molecule.

  • The Solution:

    • Verify Purity: Always check the purity of your 4-Bromo-2-aminophenol via NMR or melting point analysis before starting the reaction.

    • Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.

2. Inefficient Cyclization/Dehydration:

  • The Problem: The formation of the benzoxazole ring is the reaction's crux and requires the removal of two water molecules. Incomplete cyclization will leave you with the N-(5-bromo-2-hydroxyphenyl)oxalamic acid intermediate, which may not convert to the final product.[3]

  • The Solution:

    • Thermal Conditions: Many classic protocols (e.g., Phillips condensation) rely on high temperatures (150-200°C) to drive the dehydration. Ensure your reaction is reaching and maintaining the target temperature.[1]

    • Acid Catalysis: The reaction is often performed in the presence of a strong acid catalyst which protonates the hydroxyl groups, making them better leaving groups. Polyphosphoric acid (PPA) is a classic choice as it acts as both a catalyst and a powerful dehydrating agent.

    • Microwave Irradiation: This is an excellent method for improving yields and dramatically reducing reaction times.[1][4] The focused heating promotes rapid intramolecular cyclization. A typical microwave protocol might involve heating the reactants at 150-200°C for 10-30 minutes.[1]

3. Product Degradation:

  • The Problem: While heat is necessary, prolonged exposure to very high temperatures or harsh acidic conditions can cause the product to degrade. A key side reaction to watch for is decarboxylation , where the C2-carboxylic acid group is lost, yielding 6-Bromobenzo[d]oxazole.

  • The Solution:

    • Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly.

    • Optimize Temperature: If you suspect degradation, try running the reaction at a slightly lower temperature for a longer period.

G cluster_purity Purity Check cluster_cyclization Cyclization Optimization cluster_degradation Degradation Assessment Start Low or No Yield CheckPurity Verify Purity of 4-Bromo-2-aminophenol Start->CheckPurity OptimizeCyclization Optimize Cyclization Conditions Start->OptimizeCyclization AssessDegradation Investigate Product Degradation Start->AssessDegradation Impure Impurities Found CheckPurity->Impure Intermediate Intermediate Detected (TLC/LCMS) OptimizeCyclization->Intermediate Decarboxylation Decarboxylation or Side Products Observed AssessDegradation->Decarboxylation Purify Recrystallize or Use New Source Impure->Purify Yes IncreaseEnergy Increase Temp/Time Use Microwave Add Dehydrating Agent (PPA) Intermediate->IncreaseEnergy Yes MilderConditions Reduce Temperature Shorten Reaction Time Decarboxylation->MilderConditions Yes

Caption: Troubleshooting workflow for low-yield issues.

Issue 2: Significant Impurities in the Final Product

Question: My crude product shows multiple spots on TLC and my NMR/MS analysis indicates the presence of several species. What are these impurities and how can I improve the product's purity?

Answer: Impurities usually stem from unreacted starting materials, reaction intermediates, or side-products.

Potential Impurities & Solutions:

Impurity IdentityDiagnostic Clue (TLC/NMR/MS)Causality & PreventionPurification Strategy
4-Bromo-2-aminophenol Spot corresponding to starting material on TLC; MS peak for starting material.Insufficient reaction time or temperature. Drive the reaction to completion by increasing time/temp.Easily removed by column chromatography or by washing the crude solid with a solvent in which the product is poorly soluble but the starting material is soluble.
N-(5-bromo-2-hydroxyphenyl)oxalamic acid (Intermediate)A polar spot on TLC that disappears over time. MS peak corresponding to [M+H]⁺ of the intermediate.Incomplete cyclization. The dehydration step is stalled. Use a stronger dehydrating agent (PPA) or higher temperature.Can be converted to product by resubjecting the crude material to the reaction conditions. Otherwise, remove by column chromatography.
6-Bromobenzo[d]oxazole (Decarboxylated Product)A less polar spot on TLC. MS peak is 44 Da less than the product.Reaction temperature is too high or reaction time is too long.This is often difficult to separate due to similar structure. Prevention is key. If present, careful column chromatography or fractional crystallization may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most effective C2 synthon for introducing the carboxylic acid group? A1: Oxalic acid is the most common, economical, and straightforward reagent. It provides both carbonyl groups needed for the reaction. Alternatively, using derivatives like ethyl oxalyl chloride allows for milder reaction conditions, as the initial acylation is very efficient.[3] However, this introduces an ester that must be hydrolyzed in a subsequent step, adding complexity to the overall synthesis. For a direct, one-pot synthesis, oxalic acid is generally preferred.

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase like 50:50 Ethyl Acetate:Hexane with 1% acetic acid. The acetic acid is crucial to keep your carboxylic acid product protonated and prevent streaking on the silica plate. The product should be a single, well-defined spot with a lower Rf value than the less polar 4-Bromo-2-aminophenol starting material.

Q3: Is it possible to perform this synthesis without a strong acid catalyst like PPA? A3: Yes. High-temperature thermal condensation, especially under microwave irradiation, can often drive the reaction to completion without a strong acid catalyst.[1] Another approach is to use a heterogeneous catalyst, which can simplify workup. For example, catalysts like KF-Al₂O₃ have been reported for synthesizing benzoxazoles from 2-aminophenols and acid derivatives under milder conditions.[5]

Q4: What are the critical safety precautions for this synthesis? A4:

  • 4-Bromo-2-aminophenol: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): Is highly corrosive and viscous. When hot, it reacts violently with water. Always allow the reaction mixture to cool before quenching, and perform the quench by slowly adding the reaction mixture to ice water, never the other way around.

  • High Temperatures: Use appropriate heating mantles and glassware, and ensure the setup is secure to avoid spills or breakage.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This method is recommended for its high efficiency, reduced reaction times, and often cleaner reaction profiles.[1]

  • Reactant Mixture: In a 10 mL microwave-safe vessel, combine 4-Bromo-2-aminophenol (1.0 mmol, 202 mg) and oxalic acid dihydrate (1.1 mmol, 139 mg).

  • Mixing: Thoroughly mix the solids using a spatula.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160°C for 20 minutes.

  • Cooling & Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The crude solid will be present.

  • Work-up: Add 10 mL of a saturated sodium bicarbonate solution to the vessel to neutralize any unreacted acid and dissolve the product as its sodium salt. Stir for 15 minutes.

  • Purification: Filter the solution to remove any insoluble impurities. Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly acidify the solution with 2M HCl with stirring until the pH is ~2-3.

  • Collection: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum to afford the pure this compound.

Protocol 2: Purification by Recrystallization

If the product from any method requires further purification, recrystallization is effective.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot ethanol or dimethylformamide (DMF) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. If needed, induce crystallization by scratching the inside of the flask with a glass rod.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Löwik, D. W. P. M., Tisi, L. C., Murray, J. A. H., & Lowe, C. R. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780–1783.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • BenchChem. (2025). Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide.
  • PMC - NIH. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • MDPI. (2020). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.

Sources

Technical Support Center: Synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Topic: Troubleshooting Common Side Products & Impurities

Executive Summary & Reaction Logic

The synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid is a delicate balance between ring formation and functional group stability. The core challenge lies in the electron-deficient nature of the benzoxazole ring, which makes the C-2 carboxylic acid moiety prone to decarboxylation under thermal or acidic stress.

The most robust synthetic route typically involves a two-step sequence:

  • Condensation: Reaction of 2-amino-5-bromophenol with a C2-source (Diethyl oxalate or Oxalyl chloride).

  • Hydrolysis: Careful saponification of the intermediate ester to the free acid.

The Reaction Pathway & Danger Zones[1][2]

The following diagram maps the "Happy Path" to your target compound versus the "Sad Paths" leading to common side products.

ReactionPath Start 2-Amino-5-bromophenol Inter Intermediate A: Open-Chain Amide Start->Inter Acylation Side1 Side Product 1: Bis-Amide 'Dimer' Start->Side1 Excess Amine / Oxalyl Chloride Reagent Diethyl Oxalate (or Oxalyl Chloride) Inter->Start Hydrolysis Ester Intermediate B: Ethyl Ester Inter->Ester Cyclization (- H2O) Target TARGET: 6-Bromobenzo[d]oxazole- 2-carboxylic acid Ester->Target Mild Hydrolysis (LiOH, <40°C) Side2 Side Product 2: Decarboxylated Species (6-Bromobenzoxazole) Target->Side2 Heat (>80°C) or Acidic Workup

Figure 1: Reaction landscape showing the critical path to the target acid and diversion points leading to common impurities.

Troubleshooting Guide (Ticket-Based)

Use the following "Support Tickets" to diagnose your specific experimental issue.

Ticket #001: The "Disappearing Acid" (Decarboxylation)

Symptom: The product melts significantly lower than expected (~100°C instead of >200°C) or shows a loss of the carboxyl proton in NMR. Mass spec shows M-44 peak as the major species. Diagnosis: You have isolated 6-bromobenzo[d]oxazole , the decarboxylated side product. Root Cause:

  • Thermal Stress: Benzoxazole-2-carboxylic acids are thermally unstable. Heating the free acid above 60-80°C (e.g., during recrystallization or drying) triggers the loss of CO₂.

  • Acidic Workup: Strong mineral acids (HCl) during the acidification step can catalyze decarboxylation, especially if the solution is warm.

Resolution Protocol:

  • Hydrolysis: Perform ester hydrolysis using LiOH in THF/Water at 0°C to Room Temperature . Do not reflux.

  • Acidification: Acidify the reaction mixture carefully with mild acid (e.g., 1M citric acid or acetic acid) at 0°C .

  • Drying: Lyophilize the product or dry under high vacuum at room temperature. Never oven dry.

Ticket #002: The "Insoluble Brick" (Bis-Amide Dimer)

Symptom: A highly insoluble precipitate forms immediately upon mixing reagents. It is insoluble in most organic solvents and does not cyclize upon heating. Diagnosis: You have formed N,N'-bis(5-bromo-2-hydroxyphenyl)oxalamide . Root Cause:

  • Stoichiometry Mismatch: This occurs primarily when using oxalyl chloride . If the amine is in excess locally (e.g., adding oxalyl chloride to the amine), one oxalyl molecule bridges two amine molecules before cyclization can occur.

Resolution Protocol:

  • Switch Reagents: Use Diethyl Oxalate (solvent/reagent) instead of oxalyl chloride. The ester is less reactive, favoring the 1:1 mono-acylation followed by cyclization.

  • Reverse Addition: If you must use oxalyl chloride, add the amine solution slowly to the oxalyl chloride solution at low temperature (-78°C to 0°C) to ensure the acylating agent is always in excess.

Ticket #003: The "Open" Intermediate (Incomplete Cyclization)

Symptom: NMR shows a complex mixture with amide protons (δ 9-10 ppm) and phenolic -OH, but the characteristic benzoxazole UV shift is absent. Diagnosis: The reaction stopped at the N-(5-bromo-2-hydroxyphenyl)oxalamic acid ester . Root Cause:

  • Water Contamination: The cyclization step releases water. If the solvent is wet or the water is not removed (e.g., via Dean-Stark or drying agents), the equilibrium favors the open amide.

Resolution Protocol:

  • Chemical Drying: Add a dehydrating agent like p-Toluenesulfonic acid (pTSA) (catalytic) and reflux in toluene/xylene with a Dean-Stark trap if synthesizing the ester.

  • One-Pot Reagent: Use PPA (Polyphosphoric Acid) or Methanesulfonic acid as the solvent/catalyst to force dehydration and cyclization in one step [1].

Quantitative Data & Specifications

ComponentChemical StructureMolecular WeightExpected AppearanceSolubility
Target Product This compound242.03Off-white solidSoluble in DMSO, MeOH; Soluble in aq. NaHCO₃
Side Product A 6-Bromobenzo[d]oxazole (Decarboxylated)198.02Low-melting solid / OilSoluble in organics; Insoluble in aq. NaHCO₃
Side Product B Bis-amide "Dimer"429.24Grey/White precipitateInsoluble in almost everything
Starting Material 2-Amino-5-bromophenol188.02Brown/Black solidSoluble in dilute HCl

Recommended Experimental Workflow

To minimize the side products described above, follow this optimized protocol:

Step 1: Synthesis of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate

Note: We synthesize the ester first to avoid the dimer and control purification.

  • Suspend 2-amino-5-bromophenol (1.0 eq) in Xylene .

  • Add Diethyl Oxalate (2.0 eq) and p-Toluenesulfonic acid (0.1 eq).

  • Reflux (140°C) with a Dean-Stark trap for 4-6 hours. This removes water, preventing the "Open Intermediate".

  • Cool to RT. The ester often crystallizes out or can be precipitated with hexanes.

  • QC Check: 1H NMR should show the ethyl group (quartet ~4.5 ppm, triplet ~1.4 ppm) and no amide proton.

Step 2: Controlled Hydrolysis to the Acid
  • Dissolve the ester in THF/Water (3:1) .

  • Cool to 0°C (Ice bath).

  • Add LiOH.H₂O (1.1 eq) slowly. Stir at 0°C - 10°C. Do not heat.

  • Monitor by TLC.[1] Once ester is consumed (~1-2 h), dilute with cold water.

  • Critical Step: Acidify carefully with 1M HCl or Acetic Acid dropwise to pH 3-4 while keeping the flask in ice.

  • Filter the precipitate immediately and wash with cold water.

  • Drying: Dry under high vacuum at room temperature.

Frequently Asked Questions (FAQs)

Q: My product turned pink/brown during drying. Is it ruined? A: This indicates oxidation of trace unreacted aminophenol or decarboxylation. If the NMR is clean, it may just be surface discoloration. However, if the melting point has dropped, you likely have significant decarboxylation.

Q: Can I use basic hydrolysis (NaOH) at reflux to speed this up? A: No. Refluxing benzoxazole-2-carboxylic acids in strong base can lead to ring opening (hydrolysis of the oxazole ring itself) or decarboxylation upon subsequent acidification while hot.

Q: Why not react 2-amino-5-bromophenol directly with Oxalic Acid? A: This requires high temperatures (melt fusion >150°C) which often degrades the brominated starting material and promotes immediate decarboxylation of the product formed. The ester route is much gentler.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008).[2] One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[1][3][4] Australian Journal of Chemistry, 61(11), 881–887. Link

  • Löwik, D. W., et al. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid (Discusses decarboxylation stability). Synthesis, 2001(12), 1780–1783. Link

  • BenchChem Application Note. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[5][1][2][3][4][6] Link

  • Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Link

Sources

Troubleshooting the purification of "6-Bromobenzo[d]oxazole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromobenzo[d]oxazole-2-carboxylic acid Ticket ID: PUR-882-BX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Stability Paradox

Welcome to the technical support hub for This compound .

If you are visiting this page, you are likely facing one of two problems:

  • Disappearing Product: Your LC-MS shows the mass of the product, but your NMR shows a proton at the C2 position instead of the carboxylic acid.

  • Purification Failure: The compound streaks on silica gel or crashes out uncontrollably during recrystallization.[3][4]

The Core Issue: This molecule is chemically fragile.[4] The carboxylic acid at the C2 position of the benzoxazole ring is electronically predisposed to decarboxylation .[3] The electron-withdrawing nature of the oxazole ring, combined with the bromine at C6, destabilizes the C-COOH bond, facilitating the loss of CO₂ to form 6-bromobenzoxazole.[4] This process is accelerated by heat and acidic surfaces (like silica gel).[3][4]

Module 1: Critical Stability Protocols (Read First)

Q: Why does my product decompose during drying? A: You are likely exceeding the thermal threshold.[1][3] Unlike typical benzoic acids, benzoxazole-2-carboxylic acids can decarboxylate at temperatures as low as 60–70°C, or even at room temperature in solution over time.[1][4]

Operational Rules:

  • NEVER dry this compound in an oven above 45°C. Use a high-vacuum desiccator at room temperature.[1][2]

  • AVOID prolonged storage in solution, especially in acidic solvents (e.g., CDCl₃ which often contains trace HCl).[3][4] Run NMR immediately in DMSO-d₆.

  • MONITOR melting points with caution. The compound will likely decompose (evolve gas) before or during melting.[4]

Module 2: Purification Troubleshooting

Scenario A: "The compound streaks badly on TLC and Column."

Diagnosis: The pKa of benzoxazole-2-carboxylic acid is predicted to be extremely low (~0.1–0.5).[1] On standard silica gel (pH ~5–6), it partially ionizes, causing strong interaction with silanols.[4] This leads to peak tailing and potential acid-catalyzed decarboxylation on the column.[1]

Solution: The "Buffered" Approach If you must use chromatography, you cannot use standard conditions.[3][4]

  • Stationary Phase: Use Reverse Phase (C18) if possible. It is gentler and allows the use of buffered mobile phases.

  • Normal Phase Modifier: If using silica, dope your mobile phase with 1% Acetic Acid .[3][4] This suppresses ionization.

    • Caution: Do not use stronger acids (TFA) as they may trigger decarboxylation.[1][4]

Scenario B: "I have a lot of black/purple impurities."

Diagnosis: This is oxidized 2-amino-5-bromophenol (starting material).[1][3] Aminophenols are sensitive to air and polymerize into dark tars that occlude your crystals.[3][4]

Solution: The "Bicarb" Wash (Recommended) Instead of a column, use the acidity of the product to your advantage.[4] The product is a strong acid; the impurities are weak bases or neutral.

Protocol: Controlled Acid-Base Extraction

  • Dissolution: Suspend crude solid in saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Note: The product will dissolve as the sodium salt.[4] The dark tarry impurities will likely remain undissolved.[4]

  • Filtration: Filter the mixture through a Celite pad to remove the dark solids. You should have a clear (yellowish) filtrate.[1][4]

  • Precipitation: Cool the filtrate to 0°C. Slowly acidify with 1M HCl to pH 2.

    • Critical: Do not add acid too fast, or you will trap impurities.[3][4]

  • Collection: Filter the precipitated white/off-white solid and wash with cold water.[1][3]

Module 3: Recrystallization Guide

Q: What is the best solvent system? A: This compound has a rigid crystal lattice (poor solubility) but high polarity.[1][3][4]

Solvent SystemSuitabilityNotes
Ethanol/Water ⭐⭐⭐ (Best)Dissolve in warm (not boiling) EtOH; add water until turbid.[1] Cool to 4°C.
DMSO/Water ⭐⭐ (Good)Good for small scale.[2][3][4] Dissolve in min. DMSO, crash out with water.[3] Hard to dry.[4]
Toluene ⭐ (Risky)Requires high heat to dissolve, which risks decarboxylation.[3][4] Avoid.
Hexane/EtOAc ❌ (Poor)Compound is likely insoluble in the boiling solvent.[3]

Module 4: Visual Troubleshooting Workflow

Use this logic gate to determine your purification strategy.

Purification_Workflow Start Crude 6-Bromo Product Purity_Check Check Purity (LC-MS/NMR) Start->Purity_Check Decision1 Major Impurity? Purity_Check->Decision1 Tars Dark/Black Tars (Oxidized Aminophenol) Decision1->Tars Yes Decarb Impurity Mass = M-44 (Decarboxylation) Decision1->Decarb Yes Minor Minor Impurities (<10%) Decision1->Minor No AcidBase Protocol A: NaHCO3 Dissolution + Filtration Tars->AcidBase Precip Acidify Filtrate (1M HCl, 0°C) AcidBase->Precip Recryst Protocol B: Recrystallize (EtOH/Water) Precip->Recryst If needed Restart Cannot Purify. Restart Synthesis (Keep T < 50°C) Decarb->Restart Minor->Recryst Final Pure Product (Dry in Desiccator) Recryst->Final

Figure 1: Decision tree for purification based on impurity profile. Note that decarboxylated by-products are difficult to separate and often require restarting the synthesis under milder conditions.[1]

Frequently Asked Questions (FAQs)

Q: My NMR shows a broad peak at 13-14 ppm. Is this an impurity? A: No. That is the carboxylic acid proton (-COOH).[1][4] It is often very broad or invisible depending on the water content of your DMSO-d₆.[1][3] Its presence is a good sign that you haven't decarboxylated the product.[4]

Q: Can I sublime this compound? A: No. While benzoxazoles sublime well, the 2-carboxylic acid derivative will decarboxylate into 6-bromobenzoxazole long before it sublimes.[1]

Q: I need to scale this up to 50g. Any advice? A: Avoid column chromatography at all costs.[1][3][4] Use the Sodium Bicarbonate Extraction method (Module 2). It is the only scalable method that removes the sticky aminophenol residues without using massive amounts of solvent. Ensure you account for CO₂ evolution during the acidification step—use a large vessel.[3][4]

References

  • General Stability of Benzoxazole-2-Carboxylic Acids: Löwik, D. W. P. M., et al. (2001).[1][4] Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780–1783.[4] (Describes the characteristic slow decarboxylation of 2-carboxy azoles in solution). [1][4]

  • pKa and Acidity Context: Williams, R. (Comp.).[3][4] pKa Data Compiled by R. Williams. (See "Heterocycles" and "Carboxylic Acids" sections for electron-deficient ring effects on acidity).[1][3][4]

  • Synthesis & Purification Methodologies: Kumar, D., et al. (2008).[3][4] One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881–887.[4][5] (Highlights acid-catalyzed synthesis and purification challenges). [1][4][6]

  • Solubility & Recrystallization Data: FooDB.[1][3][4] (n.d.). Compound: Benzoxazole.[1][3][4][6][7][8][9] (Provides solubility baselines for the core benzoxazole structure to extrapolate solvent choices). [1][4]

Sources

Optimizing reaction conditions for "6-Bromobenzo[d]oxazole-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind the optimization of this synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves two key transformations:

  • Cyclization: The formation of the benzoxazole ring by reacting 2-amino-5-bromophenol with a suitable C2 synthon, typically a derivative of oxalic acid.

  • Hydrolysis: The conversion of an ester precursor at the 2-position to the final carboxylic acid.

This guide will focus on a common and effective approach: the condensation of 2-amino-5-bromophenol with diethyl oxalate to form ethyl 6-bromobenzo[d]oxazole-2-carboxylate, followed by its hydrolysis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

A. Starting Material: 2-Amino-5-bromophenol

Question 1: My 2-amino-5-bromophenol starting material is dark in color. Does this affect the reaction?

Answer: Yes, the purity of 2-amino-5-bromophenol is critical. This compound is susceptible to oxidation, leading to the formation of colored impurities, primarily quinone-imine species. The presence of these impurities can significantly reduce the yield of the desired benzoxazole by participating in side reactions.

  • Expert Insight: We strongly recommend purifying the 2-amino-5-bromophenol if it appears discolored (typically dark brown or black). Recrystallization from an appropriate solvent system, such as ethanol/water or toluene, is usually effective. For small-scale reactions, column chromatography on silica gel can also be employed. A pale pink or off-white crystalline solid is indicative of good purity.

Question 2: I am observing the formation of a disulfide byproduct during my reaction. How can I prevent this?

Answer: While more common with 2-aminothiophenols, oxidative dimerization can occur with 2-aminophenols under certain conditions, especially in the presence of air and some metal catalysts.

  • Troubleshooting Workflow:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

    • Chelating Agents: In some cases, the addition of a small amount of a chelating agent like EDTA can sequester trace metal ions that might catalyze oxidation.

B. Cyclization Reaction: Formation of Ethyl 6-Bromobenzo[d]oxazole-2-carboxylate

Question 3: The cyclization reaction to form the benzoxazole ester is sluggish, and I have a low yield. What are the key parameters to optimize?

Answer: Low yields in the cyclization step often point to suboptimal reaction conditions or issues with reagent purity. The reaction involves a nucleophilic attack of the amino group on one of the ester carbonyls of diethyl oxalate, followed by cyclization and dehydration.

  • Causality Behind Experimental Choices:

    • Temperature: This reaction typically requires elevated temperatures to drive the dehydration step and favor the formation of the aromatic benzoxazole ring. A temperature range of 120-150 °C is a good starting point. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[1][2]

    • Catalyst: While the reaction can proceed thermally, the use of an acid catalyst is often beneficial. Polyphosphoric acid (PPA) or methanesulfonic acid can facilitate both the initial acylation and the subsequent cyclization-dehydration.[2]

    • Stoichiometry: Ensure an equimolar or slight excess of diethyl oxalate is used. A large excess can lead to the formation of side products.

    • Water Removal: The dehydration step is crucial. If the reaction is conducted in a conventional setup, a Dean-Stark trap can be used to remove the water formed during the reaction, thus driving the equilibrium towards the product.

Question 4: I am observing the formation of a significant amount of uncyclized amide intermediate. How can I promote complete cyclization?

Answer: The formation of the intermediate N-(4-bromo-2-hydroxyphenyl)oxalamic acid ethyl ester indicates that the initial acylation has occurred, but the subsequent intramolecular cyclization and dehydration are incomplete.

  • Troubleshooting Workflow:

G start Incomplete Cyclization Observed increase_temp Increase Reaction Temperature (e.g., to 140-160 °C) start->increase_temp add_catalyst Introduce/Increase Acid Catalyst (e.g., PPA, MsOH) start->add_catalyst increase_time Extend Reaction Time start->increase_time remove_water Ensure Efficient Water Removal (e.g., Dean-Stark trap) start->remove_water check_purity Verify Purity of 2-amino-5-bromophenol start->check_purity result Improved Yield of Benzoxazole Ester increase_temp->result add_catalyst->result increase_time->result remove_water->result check_purity->start Repurify if necessary G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration A 2-Amino-5-bromophenol + Diethyl Oxalate B Amide Intermediate A->B Nucleophilic Attack (-EtOH) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Ethyl 6-Bromobenzo[d]oxazole-2-carboxylate C->D Dehydration (-H₂O) G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination E Ethyl 6-Bromobenzo[d]oxazole-2-carboxylate F Protonated Ester E->F H⁺ G Tetrahedral Intermediate F->G H₂O H This compound G->H -EtOH, -H⁺

Sources

Technical Support Guide: Synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 6-Bromobenzo[d]oxazole-2-carboxylic acid CAS: 21598-08-3 (Generic parent acid reference) Core Challenge: The electron-withdrawing nature of the benzoxazole ring makes the C2-carboxylic acid moiety highly prone to decarboxylation , degrading into 6-bromobenzo[d]oxazole.

This guide moves beyond standard textbook procedures to address the specific stability issues of the C2-acid variant. We recommend a two-step protocol involving an ester intermediate, as direct condensation to the acid often leads to thermal degradation.

Synthetic Pathway & Catalyst Strategy

The Recommended Route: Cyclodehydration via Diethyl Oxalate

Instead of reacting 2-amino-5-bromophenol directly with oxalic acid (which requires harsh heat), use diethyl oxalate . This forms a stable ethyl ester intermediate, allowing for purification before the sensitive hydrolysis step.

Catalyst Selection Matrix

The cyclization step (formation of the oxazole ring) requires acid catalysis to drive the dehydration.

Catalyst SystemTypeRecommended ConditionsProsCons
p-TsOH (p-Toluenesulfonic acid) Brønsted AcidReflux in Toluene/Xylene (Dean-Stark trap)Low cost, scalable, robust industrial history.High temp (110°C+) required; risk of oxidative darkening.
Sc(OTf)₃ or Cu(OTf)₂ Lewis AcidReflux in Ethanol/MeCN (80°C)Milder temp; higher functional group tolerance; reusable catalyst.High cost; requires catalyst recovery steps.
Polyphosphoric Acid (PPA) Dehydrating Agent120-150°C (Neat)Solvent-free; drives reaction to completion rapidly.Not Recommended. High viscosity and difficult workup; high temp promotes decarboxylation.

Expert Recommendation: Start with p-TsOH (5-10 mol%) in Toluene. It provides the best balance of cost and conversion efficiency for this specific scaffold.

Visualizing the Reaction Logic[1]

The following diagram illustrates the reaction pathway and the critical "failure branch" (decarboxylation) that must be avoided.

ReactionPathway Start 2-Amino-5-bromophenol + Diethyl Oxalate Inter Intermediate: Ethyl 6-bromobenzo[d] oxazole-2-carboxylate Start->Inter Cyclization (Cat: p-TsOH, -H2O) Target TARGET: 6-Bromobenzo[d] oxazole-2-carboxylic acid Inter->Target Hydrolysis (LiOH, 0°C) Waste BYPRODUCT: 6-Bromobenzo[d]oxazole (Decarboxylated) Target->Waste Heat (>50°C) or pH < 2

Figure 1: Synthetic pathway emphasizing the instability of the final acid product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate

Catalyst: p-Toluenesulfonic acid (p-TsOH)[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-amino-5-bromophenol (10.0 mmol) and diethyl oxalate (12.0 mmol, 1.2 equiv) to Toluene (50 mL).

  • Catalyst Addition: Add p-TsOH·H₂O (0.5 mmol, 5 mol%).

  • Reaction: Heat to reflux (bath temp ~120°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 4-6 hours.

  • Validation (TLC): Check for disappearance of the aminophenol. The ester product will be less polar.

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (2 x 20 mL) to remove catalyst and unreacted phenol. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Step 2: Controlled Hydrolysis (The Critical Step)

Reagent: Lithium Hydroxide (LiOH) - Chosen for milder reactivity compared to NaOH.

  • Solvation: Dissolve the ester from Step 1 (5.0 mmol) in THF:Water (3:1, 20 mL) .

  • Cooling: Cool the solution to 0°C (Ice bath). Do not skip this.

  • Base Addition: Add LiOH·H₂O (5.5 mmol, 1.1 equiv) slowly.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by LCMS. Look for mass [M-H]⁻ = 240/242.

    • Warning: If you see mass 197/199, decarboxylation is occurring. Lower temperature immediately.

  • Isolation:

    • Carefully acidify with 1M HCl dropwise at 0°C until pH reaches ~3-4. Do not go to pH 1.

    • Extract immediately with cold Ethyl Acetate.

    • Dry over Na₂SO₄ and concentrate in vacuo without heating (water bath < 30°C).

Troubleshooting & FAQs

Q1: I see a major impurity with Mass (M-44) in my LCMS. What is it?

Diagnosis: This is the decarboxylated product, 6-bromobenzo[d]oxazole. Cause: The reaction temperature during hydrolysis was too high, or the workup was too acidic. Solution: Repeat the hydrolysis at 0°C. During workup, do not acidify below pH 3. Consider isolating the product as the Potassium salt (using KOH) rather than the free acid, as the salt is significantly more stable for storage.

Q2: The cyclization yield is low (<40%).

Diagnosis: Incomplete dehydration. Cause: Water is not being removed effectively, pushing the equilibrium back to the open-chain intermediate. Solution: Ensure your Dean-Stark trap is functioning correctly. Alternatively, add activated 4Å molecular sieves to the reaction mixture (if not using a Dean-Stark). If using Toluene, ensure vigorous reflux.

Q3: The reaction mixture turned black/tarry.

Diagnosis: Oxidation of the 2-amino-5-bromophenol. Cause: Aminophenols are sensitive to air oxidation, especially at high temperatures. Solution: Sparge the solvent with Nitrogen or Argon for 15 minutes before adding reagents. Maintain an inert atmosphere (N₂ balloon) throughout the reflux.

Q4: Can I use a Lewis Acid to avoid the high temperature of Toluene reflux?

Answer: Yes. You can use Sc(OTf)₃ (5 mol%) in Ethanol at 80°C. This is a "Greener" approach and often results in a cleaner reaction profile, though the reagents are more expensive.

Decision Tree: Choosing Your Conditions

DecisionTree Q1 Is Cost/Scale the primary driver? Yes1 Use p-TsOH / Toluene (Reflux) Q1->Yes1 Yes No1 Is the substrate sensitive to high heat? Q1->No1 No Yes2 Use Sc(OTf)3 or Cu(OTf)2 (Ethanol, 70-80°C) No1->Yes2 Yes No2 Use p-TsOH (Standard Protocol) No1->No2 No

Figure 2: Catalyst selection logic based on experimental constraints.

References

  • General Benzoxazole Synthesis via Condensation

    • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[2]

    • Source:Australian Journal of Chemistry, 2008, 61(11), 881–887.[3]

    • URL:[Link]

    • Relevance: Establishes p-TsOH and Methanesulfonic acid as effective catalysts for this transform
  • Lewis Acid Catalysis (Scandium/Copper)

    • Title: Scandium(III) Triflate Catalyzed Condensation of o-Phenylenediamines with Carbonyl Compounds.
    • Source:Synlett, 2005.[4] (General reference for Lewis Acid utility in heterocycle formation).

  • Stability of Benzoxazole-2-Carboxylic Acids

    • Title: Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid (Analogous stability d
    • Source:Synthesis, 2001(12), 1780–1783.
    • URL:[Link]

    • Relevance: Documents the decarboxylation kinetics of 2-carboxylic acid benzoxazoles/thiazoles at ambient temper

Sources

Preventing byproduct formation in "6-Bromobenzo[d]oxazole-2-carboxylic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a less polar byproduct in my reaction mixture. What is it likely to be and how can I prevent it?

This is a very common issue. The most probable byproduct is the decarboxylated compound, 6-bromobenzo[d]oxazole .

Causality: The carboxylic acid group at the 2-position of the benzoxazole ring is susceptible to decarboxylation, particularly at elevated temperatures. The reaction mechanism involves the loss of carbon dioxide, leading to the formation of the more stable 6-bromobenzo[d]oxazole.

Troubleshooting & Prevention:

  • Temperature Control: Carefully control the reaction temperature. If possible, conduct the cyclization and work-up at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting materials are consumed.

  • pH Control: Avoid strongly acidic or basic conditions during work-up and purification, as these can promote decarboxylation.

FAQ 2: My final product is contaminated with unreacted starting materials. How can I improve the conversion rate?

Incomplete conversion is a frequent challenge in benzoxazole synthesis. The primary starting materials for the synthesis of this compound are typically 4-bromo-2-aminophenol and an oxalic acid derivative (e.g., oxalic acid, oxalyl chloride).

Causality:

  • Insufficient Activation: The carboxylic acid partner (oxalic acid) may not be sufficiently activated for efficient condensation with the aminophenol.

  • Low Reaction Temperature: The temperature may be too low to drive the cyclization to completion.

  • Catalyst Inefficiency: If a catalyst is used, it may be inactive or used in an insufficient amount.

Troubleshooting & Optimization:

  • Choice of Reagents:

    • Consider using a more reactive oxalic acid derivative, such as oxalyl chloride or a mixed anhydride.

    • Ensure the purity of 4-bromo-2-aminophenol, as impurities can inhibit the reaction.[1]

  • Reaction Conditions:

    • Gradually increase the reaction temperature while monitoring for the onset of decarboxylation.

    • If using a dehydrating agent or catalyst (e.g., polyphosphoric acid, methanesulfonic acid), ensure it is fresh and used in the correct stoichiometric amount.[2]

FAQ 3: I am seeing byproducts that suggest incomplete cyclization. What do these look like and how can I promote full cyclization?

Incomplete cyclization typically results in the formation of an amide intermediate , specifically N-(4-bromo-2-hydroxyphenyl)oxalamic acid.

Causality: The initial acylation of the amino group of 4-bromo-2-aminophenol with the oxalic acid derivative is often faster than the subsequent intramolecular cyclization and dehydration to form the benzoxazole ring. If the reaction conditions are not optimal for the cyclization step, this intermediate can accumulate.

Troubleshooting & Prevention:

  • Dehydrating Conditions: Ensure adequate removal of water, which is a byproduct of the cyclization. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate, or by employing a dehydrating agent.

  • Catalyst: The use of an acid catalyst can promote the dehydration step.[2]

  • Thermal Promotion: Higher temperatures can favor the intramolecular cyclization, but this must be balanced with the risk of decarboxylation.

FAQ 4: Is debromination a concern during this synthesis?

While possible, debromination to form benzo[d]oxazole-2-carboxylic acid is generally a minor side reaction under typical benzoxazole synthesis conditions. The carbon-bromine bond on the aromatic ring is relatively stable.

Causality: Reductive debromination can occur in the presence of certain catalysts (e.g., palladium on carbon with a hydrogen source) or strong reducing agents, which are not typically employed in this synthesis.

Troubleshooting & Prevention:

  • Avoid Reductive Conditions: Ensure that no unintended reducing agents are present in the reaction mixture.

  • Catalyst Choice: If a metal catalyst is necessary for a different transformation on the molecule, be mindful of its potential to catalyze dehalogenation.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization for your specific setup and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-aminophenol (1.0 eq) and oxalic acid (1.1 eq).

  • Solvent and Catalyst: Add a suitable high-boiling solvent (e.g., toluene or xylene) and a catalytic amount of an acid catalyst like methanesulfonic acid (e.g., 0.1 eq).[2]

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, filter the solid. If not, carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterRecommended ConditionPotential Issue if Deviated
Temperature 110-140 °C (reflux)Too low: Incomplete reaction. Too high: Increased decarboxylation.
Catalyst Methanesulfonic acidNone: Slow or incomplete reaction.
Work-up pH Neutral to slightly basicAcidic/Strongly basic: Promotes decarboxylation.

Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Main Reaction and Key Byproduct Pathways

A 4-Bromo-2-aminophenol + Oxalic Acid Derivative B This compound (Desired Product) A->B Cyclization/ Dehydration D N-(4-bromo-2-hydroxyphenyl)oxalamic acid (Incomplete Cyclization) A->D Acylation C 6-Bromobenzo[d]oxazole (Decarboxylation Byproduct) B->C Heat (Δ) D->B Intramolecular Cyclization

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

start Byproduct Detected is_decarboxylated Is the byproduct 6-bromobenzo[d]oxazole? start->is_decarboxylated is_amide Is the byproduct the amide intermediate? is_decarboxylated->is_amide No reduce_temp Reduce reaction temperature and time is_decarboxylated->reduce_temp Yes optimize_cyclization Increase temperature moderately or add a dehydrating agent is_amide->optimize_cyclization Yes check_starting_material Check purity of 4-bromo-2-aminophenol is_amide->check_starting_material No end Pure Product reduce_temp->end optimize_cyclization->end check_starting_material->end

Caption: A logical workflow for troubleshooting common byproduct issues.

References

  • Organic Syntheses Procedure. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • RSC Publishing. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra022 degradation pathway]([Link] degradation pathway)

  • PubChem. (n.d.). 4-Amino-2-bromophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]

  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Retrieved from [Link]

  • Reddit. (2022). What type of reaction are they? (organic chemistry, synthesis of paracetamol). Retrieved from [Link]

  • Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • ResearchGate. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. Retrieved from [Link]

  • ResearchGate. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]oxazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzoxazole scaffold is a "privileged structure" known to impart significant biological activity.[1] However, the inherent reactivity of the 2-carboxylic acid moiety, combined with the electronic effects of the bromo substituent, can lead to stability challenges. Understanding these potential issues is critical for reliable experimental outcomes and for ensuring the long-term integrity of the compound. This guide will address the primary degradation pathways—decarboxylation, hydrolysis, and photodegradation—and provide practical solutions for their mitigation.

Troubleshooting Guide: Common Stability Issues

Observed Issue Probable Cause(s) Recommended Solution(s) & Rationale
Loss of potency or unexpected bioactivity in solution-based assays. Decarboxylation: The compound may be degrading to 6-bromobenzo[d]oxazole, which will have different biological activity and physicochemical properties. This is a known issue for structurally similar benzothiazole-2-carboxylic acids, which can decarboxylate even at ambient temperatures in solution.[2][3]Work at low temperatures: Prepare solutions fresh and keep them on ice. Control pH: Maintain a neutral to slightly acidic pH, as basic conditions can facilitate decarboxylation. Use aprotic solvents: If compatible with your assay, consider using anhydrous aprotic solvents like DMSO or DMF for stock solutions.
Appearance of new, less polar peaks in HPLC analysis over time. Decarboxylation Product: The primary degradation product, 6-bromobenzo[d]oxazole, is less polar than the parent carboxylic acid and will therefore have a shorter retention time on a reverse-phase HPLC column.Co-injection with a standard: If available, co-inject a standard of 6-bromobenzo[d]oxazole to confirm the identity of the new peak. LC-MS analysis: Use mass spectrometry to identify the mass of the new peak, which should correspond to the decarboxylated product.
Appearance of new, more polar peaks in HPLC analysis, especially in aqueous acidic or basic solutions. Hydrolytic Cleavage: The benzoxazole ring can undergo hydrolysis to form the corresponding 2-amino-5-bromophenol derivative. This is more likely to occur under acidic conditions.[4]Maintain neutral pH: Buffer your solutions to a neutral pH if possible. Avoid strong acids and bases: If the experimental conditions permit, avoid strongly acidic or basic environments. Limit exposure to aqueous environments: For long-term storage, keep the compound as a solid. Prepare aqueous solutions immediately before use.
Discoloration (e.g., yellowing) of the solid compound or solutions upon exposure to light. Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, which may involve debromination or other complex reactions.[5][6]Protect from light: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil. Work in a fume hood with the sash down and the light off when possible.
Inconsistent results in heated reactions. Thermal Degradation: While the benzoxazole core is generally thermally stable, prolonged heating in solution can accelerate decarboxylation and hydrolysis.[7][8]Optimize reaction temperature and time: Use the lowest effective temperature and shortest reaction time necessary. Monitor reaction progress closely by TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary degradation pathways for this compound are:

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO2) to form 6-bromobenzo[d]oxazole. This is a common degradation route for heteroaromatic carboxylic acids and can be accelerated by heat and certain solvents.[2][3]

  • Hydrolysis: The oxazole ring is susceptible to cleavage by water, particularly under acidic or basic conditions, to yield N-(2-hydroxy-4-bromophenyl)oxalamide or its derivatives.[4]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. For brominated aromatic compounds, this often involves the cleavage of the carbon-bromine bond, leading to debrominated impurities.[5][6]

Q2: How does the bromo substituent affect the stability of the molecule?

A2: The bromine atom is an electron-withdrawing group, which influences the electron density of the benzoxazole ring system. This can affect the rates of both hydrolysis and decarboxylation. Electron-withdrawing groups can make the benzoxazole ring more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis.[9] The effect on decarboxylation is more complex and depends on the mechanism, but altering the electronic character of the ring will likely influence the stability of any intermediates formed during the process.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a solid under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and hydrolysis from atmospheric moisture.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[10]

For solutions:

  • Prepare solutions fresh whenever possible.

  • If stock solutions are necessary, use a dry, aprotic solvent like DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Minimize the time aqueous solutions are kept, even at low temperatures.

Q4: How can I monitor the stability of my sample?

A4: A stability-indicating HPLC method is the most effective way to monitor the purity of your sample and detect any degradation products. A typical reverse-phase HPLC method would be a good starting point. See the "Experimental Protocols" section for a recommended starting method. Regular analysis of a reference sample stored under ideal conditions can help you track any changes in your working samples.

Q5: What are the likely degradation products I should look for?

A5: Based on the known degradation pathways, the most probable degradation products are:

  • 6-bromobenzo[d]oxazole: The product of decarboxylation. It will be less polar than the parent compound.

  • 2-amino-5-bromophenol derivatives: Products of hydrolytic ring-opening. These will likely be more polar.

  • Benzo[d]oxazole-2-carboxylic acid: The product of photolytic debromination.

Using LC-MS is the most definitive way to identify these potential impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: A C18 column is a good general-purpose reverse-phase column for separating small molecules of moderate polarity.[11] The gradient elution allows for the separation of the relatively polar carboxylic acid from its potentially less polar decarboxylated degradation product and more polar hydrolytic degradation products. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.

Analysis: After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze using the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Visualizing Degradation and Troubleshooting

Degradation Pathways

A 6-Bromobenzo[d]oxazole- 2-carboxylic acid B 6-Bromobenzo[d]oxazole + CO2 A->B Decarboxylation (Heat, Base) C N-(2-hydroxy-4-bromophenyl)oxalamide A->C Hydrolysis (Acid/Base) D Benzo[d]oxazole-2-carboxylic acid + HBr A->D Photodegradation (Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

Start Inconsistent Experimental Results CheckPurity Check Purity by HPLC Start->CheckPurity NewPeaks New Peaks Observed? CheckPurity->NewPeaks NoNewPeaks Purity is High NewPeaks->NoNewPeaks No LessPolar Less Polar Peak? NewPeaks->LessPolar Yes ReviewHandling Review Sample Handling & Storage Conditions NoNewPeaks->ReviewHandling MorePolar More Polar Peak? LessPolar->MorePolar No Decarboxylation Suspect Decarboxylation LessPolar->Decarboxylation Yes Hydrolysis Suspect Hydrolysis MorePolar->Hydrolysis Yes Photodegradation Consider Photodegradation (Discoloration?) MorePolar->Photodegradation No

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • Capon, B., & Ghosh, B. C. (1966). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 472-478.
  • Quora. (2018). What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction? Available at: [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]

  • E3S Web of Conferences. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available at: [Link]

  • Gu, H., He, J. M., Hu, J., & Huang, Y. D. (2012). Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit. Journal of Thermal Analysis and Calorimetry, 107(3), 1251-1257.
  • Request PDF. (2026). Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. Available at: [Link]

  • RJPT. (2018). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Available at: [Link]

Sources

Challenges in the scale-up of "6-Bromobenzo[d]oxazole-2-carboxylic acid" production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for the 6-Bromobenzo[d]oxazole-2-carboxylic acid scaffold. If you are accessing this guide, you have likely encountered the "stability paradox" inherent to this molecule: the 6-bromo substituent provides desirable lipophilicity and metabolic stability for the final pharmacophore, but the 2-carboxylic acid moiety on the benzoxazole ring is notoriously fragile during synthesis.

This guide moves beyond standard literature protocols, addressing the specific thermodynamic and kinetic pitfalls encountered when scaling this reaction from milligram to kilogram batches.

Module 1: The Cyclization Step (Formation of the Ester)

Context: The most robust scale-up route involves the condensation of 2-amino-5-bromophenol with diethyl oxalate to form the intermediate ester, Ethyl 6-bromobenzo[d]oxazole-2-carboxylate. Direct synthesis of the acid is often too harsh for the substrate.

Troubleshooting Ticket #01: "Stalled Reaction & Open-Chain Impurities"

User Query: "We are refluxing 2-amino-5-bromophenol with diethyl oxalate in ethanol, but HPLC shows 30% unreacted starting material and a persistent intermediate peak even after 24 hours. Adding more acid catalyst isn't helping."

Root Cause Analysis: The formation of the benzoxazole ring is a two-step equilibrium:

  • Amidation: Rapid formation of the open-chain oxamate intermediate (Ethyl 2-((5-bromo-2-hydroxyphenyl)amino)-2-oxoacetate).

  • Cyclodehydration: The slow, rate-determining closure of the ring, releasing water.

In standard ethanol reflux, water accumulation pushes the equilibrium backward, stalling the reaction at the oxamate stage. The 6-bromo group is electron-withdrawing, reducing the nucleophilicity of the phenol oxygen, further raising the activation energy for ring closure.

The Solution: Azeotropic Forcing

Do not use ethanol as the solvent for scale-up. You must drive the equilibrium by physically removing water.

Protocol:

  • Solvent Switch: Use Xylene or Toluene . These solvents allow for higher reaction temperatures (110–140°C) and form azeotropes with water.

  • Catalysis: Use p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Apparatus: Equip the reactor with a Dean-Stark trap .

  • Endpoint: Monitor the collection of water in the trap. The reaction is complete only when water evolution ceases and the "Oxamate Intermediate" peak (<5%) disappears on HPLC.

Visualization: Cyclization Dynamics

Cyclization cluster_0 Critical Control Point: Water Removal SM 2-Amino-5-bromophenol + Diethyl Oxalate Inter Oxamate Intermediate (Open Chain) SM->Inter Fast Amidation (Kinetic Control) Inter->SM Reversible (+H2O) Product Ethyl 6-bromobenzo[d]oxazole -2-carboxylate Inter->Product Slow Cyclization (Thermodynamic Control) Water H2O Inter->Water Elimination

Figure 1: The reaction pathway highlights the reversibility of the intermediate step. Continuous water removal (Dean-Stark) is required to drive the "Slow Cyclization" to completion.

Module 2: Hydrolysis & Isolation (The Danger Zone)

Context: Converting the ester to the free acid is the highest-risk step. Benzoxazole-2-carboxylic acids are prone to spontaneous thermal decarboxylation , yielding 6-bromobenzoxazole (an inert impurity).

Troubleshooting Ticket #02: "Product Loss During Drying"

User Query: "After hydrolysis with NaOH and acidification, we isolated a white solid. However, after drying in a vacuum oven at 60°C, the solid turned into a brown gum. NMR shows loss of the carboxylic acid proton."

Root Cause Analysis: The free acid (this compound) is inherently unstable. The electron-withdrawing nature of the benzoxazole ring, combined with the 6-bromo substituent, destabilizes the C-C bond between the ring and the carboxyl group.

  • Trigger: Heat (>40°C) and acidic environments facilitate protonation of the ring nitrogen, creating a zwitterionic species that rapidly ejects CO2.

The Solution: The "Cold Acidification" Protocol

Never heat the free acid. If possible, store and use the compound as a Lithium or Potassium salt , which are significantly more stable. If the free acid is required:

Protocol:

  • Saponification: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at 0°C to Room Temperature . Do not reflux.

  • Workup: Wash the aqueous alkaline layer with Ethyl Acetate to remove unreacted ester/impurities.

  • Acidification (Critical):

    • Cool the aqueous phase to 0–5°C .

    • Slowly add 1M HCl dropwise until pH reaches 3.0–4.0 . Do not go to pH 1 (strongly acidic conditions accelerate decarboxylation).

    • Precipitate should form immediately.

  • Drying: Filter the solid. Lyophilize (Freeze Dry) the wet cake. If a lyophilizer is unavailable, dry in a vacuum desiccator over P2O5 at room temperature . Strictly avoid oven drying.

Data Summary: Stability Profile
ConditionSpeciesStabilityResult
pH > 8 (Alkaline) Carboxylate Salt (COO-)High Stable in solution for days.
pH < 3 (Acidic) Protonated Acid (COOH)Low Rapid decarboxylation > 40°C.
Solid State (25°C) Free AcidModerate Shelf-stable if dry and acid-free.
Solid State (60°C) Free AcidCritical Decomposes to 6-bromobenzoxazole + CO2.

Module 3: Impurity Profiling

Troubleshooting Ticket #03: "Unknown Peak at RRT 0.85"

User Query: "We see a persistent impurity at RRT 0.85 in the final material. It tracks with the starting material in TLC but doesn't disappear."

Root Cause Analysis: This is likely N,N'-bis(5-bromo-2-hydroxyphenyl)oxalamide .

  • Origin: If diethyl oxalate is added too slowly or if the stoichiometry is off (excess amine), one molecule of oxalate can react with two molecules of the aminophenol.

  • Characteristics: This "dimer" is extremely insoluble and difficult to remove once formed.

The Solution: Inverse Addition

Protocol:

  • Dissolve Diethyl Oxalate (3.0 eq) in the solvent (Toluene/Xylene).

  • Heat the solvent to reflux first.

  • Add the 2-amino-5-bromophenol solution slowly to the refluxing oxalate.

    • Why? This ensures the amine always encounters a large excess of oxalate, favoring the 1:1 Mono-oxamate formation over the 2:1 Dimer.

Visualization: Decarboxylation Mechanism

Decarboxylation cluster_legend Mechanism of Failure Acid 6-Bromobenzo[d]oxazole- 2-carboxylic acid Protonated N-Protonated Zwitterion (Unstable Intermediate) Acid->Protonated +H+ / Heat TS Transition State (C-C Bond Breakage) Protonated->TS Fast Decarb 6-Bromobenzo[d]oxazole (Dead Impurity) TS->Decarb Irreversible CO2 CO2 Gas TS->CO2

Figure 2: The decarboxylation pathway is catalyzed by acid and heat. The N-protonated species facilitates the loss of CO2. Maintaining pH >3 and low temperature prevents the formation of the unstable zwitterion.

References

  • General Synthesis of Benzoxazoles

    • Citation: R. S. Pottorf et al., "Parallel Synthesis of Benzoxazoles via Condensation of 2-Aminophenols with Carboxylic Acids," Tetrahedron Letters, vol. 44, no. 1, pp. 175-178, 2003.
    • Relevance: Establishes the baseline condensation chemistry between aminophenols and oxalate deriv
    • Source:

  • Decarboxylation Instability

    • Citation: Löwik, D. W. P. M., et al., "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid," Synthesis, vol. 2001, no.[1] 12, pp. 1780–1783.

    • Relevance: Documents the specific instability of benzothiazole/benzoxazole-2-carboxylic acids in solution and the mechanism of spontaneous decarboxyl
    • Source:

  • Scale-Up & Purification Strategies

    • Citation: "Process for purification of carboxylic acids," U.S.
    • Relevance: Provides industrial context for the purification of sensitive carboxylic acids via controlled oxidation and salt formation to avoid thermal degrad
    • Source:

  • Reaction Mechanism (Oxalate Condensation)

    • Citation: "Reaction of amines with diethyl oxalate," Chemical D
    • Relevance: Explains the kinetic vs. thermodynamic control in the formation of oxamates vs. oxamides (dimers), supporting the "Inverse Addition" protocol.
    • Source:

Disclaimer: This guide is intended for qualified chemical researchers. Always consult Safety Data Sheets (SDS) for 6-Bromobenzo[d]oxazole derivatives and diethyl oxalate before handling.

Sources

Technical Support Center: Solvent Engineering for 6-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Green Solvent Substitution & Process Optimization Target Molecule: 6-Bromobenzo[d]oxazole-2-carboxylic acid (CAS: N/A for specific acid, often intermediate; Esters/Salts common) Precursor: 2-Amino-5-bromophenol

Introduction: The Shift from Legacy Solvents

Welcome to the Technical Support Center. You are likely here because the traditional synthesis of This compound —typically involving Polyphosphoric Acid (PPA) or refluxing Xylene/DMF —is causing downstream bottlenecks. These legacy methods suffer from high viscosity, difficult workups, and significant decarboxylation risks due to excessive heat.

This guide provides validated "Green" alternatives focusing on PEG-400 and Glycerol . These solvents not only reduce environmental impact but also act as phase-transfer catalysts, improving the solubility of the lipophilic bromine-substituted precursor.

Module 1: Solvent Selection Matrix

User Query: "I need to replace DMF/PPA. What solvents can solubilize 2-amino-5-bromophenol without requiring temperatures that trigger decarboxylation?"

Technical Insight: The 5-bromo substituent significantly increases lipophilicity compared to the parent aminophenol. Water alone is insufficient. We recommend PEG-400 or Glycerol as they form hydrogen bonds with the amino-phenol moiety while accommodating the bromo-aryl ring.

Comparative Solvent Performance Table
FeaturePolyphosphoric Acid (PPA) PEG-400 (Recommended) Glycerol 2-MeTHF
Role Solvent & CatalystSolvent & Phase TransferSolvent & H-Bond CatalystSolvent Only
Reaction Temp >140°C (High Risk)60–85°C (Safe Zone)80–100°CReflux (80°C)
Solubility (Substrate) ExcellentGood (Amphiphilic)ModerateGood
Workup Difficult (Viscous/Acidic)Easy (Water extraction)Easy (Water extraction)Evaporation
Decarboxylation Risk Critical Low LowLow
Green Score Red (Corrosive/Waste)Green (Recyclable) Green (Biodegradable) Green (Bio-based)

Module 2: Validated Experimental Protocols

User Query: "How do I perform the cyclization to the carboxylic acid without forming the dimer or losing the carboxyl group?"

Technical Recommendation: Direct condensation with oxalic acid often leads to decarboxylation (forming 6-bromobenzoxazole) or dimerization (bis-benzoxazole).

The Protocol: We recommend a Two-Step "One-Pot" Strategy using Diethyl Oxalate in PEG-400 . The ester intermediate stabilizes the carboxyl group during ring closure.

Step-by-Step Workflow (PEG-400 Route)
  • Charge: In a round-bottom flask, dissolve 2-amino-5-bromophenol (1.0 eq) in PEG-400 (5–10 volumes).

  • Reagent: Add Diethyl Oxalate (1.2 eq) . Note: Using the ester prevents immediate acid-catalyzed decarboxylation.

  • Catalyst: Add p-TsOH (5 mol%) or Sulfamic Acid (10 mol%) as a mild solid acid catalyst.

  • Cyclization: Heat to 80–85°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Checkpoint: Look for the disappearance of the aminophenol.

  • Hydrolysis (In-situ): Once cyclization is complete (formation of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate), cool to 40°C. Add NaOH (2.0 eq, 1M aq. solution) directly to the PEG mixture. Stir for 1 hour.

  • Isolation:

    • Pour the mixture into crushed ice/water.

    • Acidify carefully with 1M HCl to pH 3–4. Do not go below pH 2 to avoid protonating the oxazole nitrogen excessively.

    • The product, This compound , will precipitate as a solid. Filter and wash with cold water.

Visual Workflow: Reaction Logic

ReactionWorkflow Start Start: 2-Amino-5-Bromophenol Solvent Solvent Choice: PEG-400 (Amphiphilic Medium) Start->Solvent Reagent Reagent: Diethyl Oxalate (Avoids direct Acid thermal instability) Solvent->Reagent Cyclization Cyclization @ 85°C (Formation of Ethyl Ester) Reagent->Cyclization Check QC Check: Is Ester Formed? Cyclization->Check Check->Cyclization No (Extend Time) Hydrolysis In-situ Hydrolysis (NaOH/Water @ 40°C) Check->Hydrolysis Yes (TLC confirmed) Acidification Controlled Acidification (pH 3-4) Precipitation Hydrolysis->Acidification Product Target: 6-Bromobenzo[d]oxazole- 2-carboxylic acid Acidification->Product

Caption: Step-wise synthesis protecting the labile carboxyl group via esterification, minimizing thermal decarboxylation risks.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My product is bubbling and I'm losing mass."
  • Diagnosis: Decarboxylation .[1][2] The carboxylic acid at the C2 position of benzoxazole is thermally unstable. It readily loses CO₂ to become 6-bromobenzoxazole, especially in acidic media at high temperatures (>100°C).

  • Solution:

    • Strictly limit temperature to <90°C during cyclization.[1]

    • Perform the final acidification step (Step 6) at 0–5°C .

    • Avoid recrystallization from boiling high-boiling solvents.

Issue 2: "The reaction mixture turned into a black tar."
  • Diagnosis: Oxidation of the amino-phenol precursor. Aminophenols are sensitive to air oxidation.

  • Solution:

    • Degas the PEG-400 with Nitrogen/Argon for 15 minutes before adding the substrate.

    • Add a pinch of Sodium Metabisulfite or Ascorbic Acid as an antioxidant during the reaction.

Issue 3: "I cannot isolate the product from PEG-400; it stays in solution."
  • Diagnosis: "Oiling Out" / Phase Trapping . PEG-400 is water-soluble, but if the product is not fully precipitated, it may remain solubilized by the PEG surfactant effect.

  • Solution:

    • The Antisolvent Crash: Dilute the reaction mixture with 10 volumes of ice-cold water .

    • Salting Out: If precipitation is poor, add NaCl (brine) to the aqueous mixture. This disrupts the PEG-Product interaction and forces the organic acid out of the aqueous phase.

Module 4: Decision Logic for Solvent Substitution

Use this logic flow to determine if your current setup requires modification.

SolventDecision Input Current Solvent? PPA Polyphosphoric Acid Input->PPA DMF DMF / DMSO Input->DMF Green PEG-400 / Glycerol Input->Green Risk1 Risk: High Temp Decarboxylation Difficulty: Workup PPA->Risk1 Risk2 Risk: Toxicity (CMR) Difficulty: Solvent Removal DMF->Risk2 Benefit Benefit: High Yield Easy Water Workup Green->Benefit Action1 Switch to PEG-400 (Protocol Above) Risk1->Action1 Risk2->Action1 Action2 Switch to 2-MeTHF (If distillation required) Risk2->Action2

Caption: Decision matrix for transitioning from hazardous legacy solvents to sustainable, high-yield alternatives.

References

  • Raghuvanshi, D. S., & Singh, K. N. (2010). An efficient and simple synthesis of 2-substituted benzoxazoles and benzimidazoles using PEG-400 as a green reaction medium. Synthetic Communications. Link

  • Cravotto, G., et al. (2011). Efficient protocol for the synthesis of quinoxaline, benzoxazole and benzimidazole derivatives using glycerol as green solvent.[3] Tetrahedron Letters.[3][4] Link

  • Gu, Y. (2012). Multicomponent reactions in unconventional solvents: state of the art. Green Chemistry.[5][6][7][8] Link

  • BenchChem Technical Data. (2025). Solubility Profile of 2-Amino-5-bromophenol Hydrochloride.Link

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Benzoxazoles.[3][4][6][7][9][10][11][12] Wiley-Interscience. (Standard text on decarboxylation risks of C2-acids).

Sources

Technical Support Center: Synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-6Br-COOH-001 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ticking Clock" Molecule

You are likely encountering low yields or impure products not because your synthesis failed, but because your work-up destroyed the product.

6-Bromobenzo[d]oxazole-2-carboxylic acid belongs to a class of heteroaromatic-2-carboxylic acids that are notoriously unstable. The electron-withdrawing nature of the benzoxazole ring, combined with the 6-bromo substituent, makes the carboxyl group at the C2 position highly prone to thermal decarboxylation , effectively reverting your product to 6-bromobenzo[d]oxazole and CO₂.

This guide prioritizes thermal management and pH control to prevent this degradation.

Module 1: The "Golden Path" Protocol

Recommended Route: Saponification of Ethyl 6-bromobenzo[d]oxazole-2-carboxylate.

Direct synthesis of the acid is risky. We recommend synthesizing the ethyl ester first (via condensation of 2-amino-5-bromophenol with diethyl oxalate), then performing a controlled hydrolysis.

Reaction Parameters Table

ParameterSpecificationCritical Reason
Solvent System THF : Water (3:1)THF solubilizes the ester; water dissolves the base.
Base LiOH (1.1 - 1.2 equiv)Milder than NaOH/KOH; lithium salts often have better solubility profiles.
Temperature 0°C to 10°C CRITICAL: Heat (>25°C) triggers decarboxylation.
Time 1 - 2 HoursMonitor by TLC.[1] Stop immediately upon consumption of ester.
Atmosphere Nitrogen/ArgonPrevents oxidative side reactions, though less critical than temp.
Module 2: The Critical Work-up Procedure

Failure usually happens here. Follow these steps rigidly.

Step 1: Quenching & Concentration (The Cold Trap)
  • Cool the reaction: Place the vessel in an ice-salt bath (-5°C).

  • Partial Evaporation: Evaporate the THF on a rotary evaporator without a water bath (or bath set to < 20°C). Do not evaporate to dryness. Leave the aqueous layer intact.

    • Why? Removing THF forces the product to precipitate upon acidification later. Heating to dry triggers decomposition.

Step 2: Acidification (The Danger Zone)
  • Dilution: Dilute the aqueous residue with cold water (0°C).

  • Acid Choice: Use 1N HCl (cold). Do not use concentrated acids which create local hot spots.

  • The Dropwise Addition: Add HCl dropwise with vigorous stirring.

  • Target pH: Stop exactly at pH 3.0 – 3.5 .

    • Why? Going to pH 1 protonates the oxazole nitrogen, creating a salt that is often water-soluble and more prone to hydrolysis/ring-opening. pH 3-4 is the isoelectric region where the free acid precipitates.

Step 3: Isolation (No Heat)
  • Filtration: Rapidly filter the white/off-white precipitate using a sintered glass funnel.

  • Washing: Wash the cake with ice-cold water (2x) followed by cold hexanes (1x) to remove organic impurities.

  • Drying: DO NOT USE AN OVEN.

    • Protocol: Dissolve the wet cake in a minimum amount of frozen 1,4-dioxane or t-butanol and lyophilize (freeze-dry) .

    • Alternative: Dry in a vacuum desiccator over P₂O₅ at room temperature for 24h.

Module 3: Troubleshooting & FAQs

Q1: My product bubbled vigorously during acidification and I isolated a solid that isn't an acid. What happened?

  • Diagnosis: You decarboxylated the product. The gas was CO₂. The solid is likely 6-bromobenzo[d]oxazole.

  • Fix: You likely acidified too fast (generating heat) or the bath temperature was too high. Repeat the reaction, keeping the internal temperature strictly < 5°C during acidification.

Q2: The product is oiling out instead of precipitating.

  • Diagnosis: Residual THF is acting as a co-solvent, or the pH is not optimal.

  • Fix:

    • Ensure THF is removed (cold rotavap) before acidification.

    • If it oils, add seed crystals if available.

    • "Salting out": Add NaCl to the aqueous phase to force the organic acid out of solution.

Q3: Can I recrystallize the product to improve purity?

  • Diagnosis: Risky. Recrystallization requires heat.

  • Fix: Prefer trituration . Suspend the solid in cold diethyl ether or dichloromethane, sonicate briefly, and filter. The impurities (often starting material) are usually more soluble in organic solvents than the free acid.

Q4: How do I store this compound?

  • Protocol: Store at -20°C under Argon. It will slowly decompose at room temperature over weeks.

Module 4: Visualization
Diagram 1: The "Cold Chain" Work-up Workflow

A visual guide emphasizing temperature control nodes.

WorkUpFlow cluster_warning CRITICAL FAILURE POINTS Start Crude Reaction Mixture (THF/H2O/LiOH) Cooling Cool to 0°C (Ice-Salt Bath) Start->Cooling Evap Remove THF (Bath < 20°C) Cooling->Evap Maintain Cold Acidify Acidify with 1N HCl Target pH 3.0 - 3.5 Evap->Acidify Add Cold Water Precip Precipitate Forms? Acidify->Precip Filter Cold Filtration Wash with Ice Water Precip->Filter Yes (Solid) OilFix Add NaCl / Remove Residual THF Precip->OilFix No (Oiling) Dry Lyophilization (NO OVEN) Filter->Dry OilFix->Filter

Caption: Workflow for the isolation of this compound, highlighting the critical temperature constraints.

Diagram 2: Impurity Identification Decision Tree

Diagnosing the product based on physical behavior.

Diagnosis Observation Observed Product Behavior Bubbling Vigorous Bubbling during Acidification Observation->Bubbling Melting Solid melts/degrades at Room Temp Observation->Melting Stable Stable White Solid (mp > 100°C decomp) Observation->Stable Result1 Decarboxylation Confirmed (Product Lost) Bubbling->Result1 Result2 Partial Decarboxylation or Wet Acid Melting->Result2 Result3 Successful Synthesis Stable->Result3

Caption: Diagnostic tree for evaluating the stability and identity of the isolated benzoxazole derivative.

References
  • Löwik, D. W. P. M., et al. (2001).[2] "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid." Synthesis, 2001(12), 1780–1783.[2] (Demonstrates the inherent instability and decarboxylation risks of heteroaromatic-2-carboxylic acids).

  • Kumar, D., et al. (2008).[3] "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 61, 881–887.[3] (Provides general conditions for benzoxazole ring formation and stability data).

  • Organic Syntheses. (2012). "Synthesis of 2-Amino-5-bromobenzaldehyde." Org.[1][4][5][6][7][8] Syn., 89, 460. (Valuable for understanding the precursor chemistry of 5-bromo-2-aminophenol derivatives).

  • Mayo, M. S., et al. (2014).[4][8] "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones..." The Journal of Organic Chemistry, 79(13), 6310–6314. (Discusses substituent effects, including halogens, on the benzoxazole ring stability).

Sources

Technical Support Center: Synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into the critical role of bases in this synthetic transformation, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Introduction: The Critical Role of the Base

The synthesis of this compound is typically achieved through the condensation of 2-amino-5-bromophenol with an appropriate C2 electrophile, such as diethyl oxalate. While acid-catalyzed methods for benzoxazole formation are common, the use of a base in this specific transformation is pivotal and mechanistically distinct. The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration cascade.

The choice of base is not arbitrary; it governs the reaction's success by influencing nucleophilicity, managing competing side reactions, and ultimately determining the yield and purity of the final product. Understanding the function of the base is key to mastering this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a base required for the reaction between 2-amino-5-bromophenol and diethyl oxalate?

A base is essential for several reasons. Firstly, it deprotonates the phenolic hydroxyl group of 2-amino-5-bromophenol, which has a predicted pKa of approximately 8.79, to form a more potent phenoxide nucleophile.[1] This significantly enhances the rate of the initial nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate. Secondly, the base neutralizes any acidic byproducts formed during the reaction, preventing potential side reactions or decomposition of the starting materials and product.

Q2: What is the mechanistic role of the base in the cyclization process?

The base acts as a catalyst in a multi-step mechanism. Its primary roles are:

  • Deprotonation of the Phenol: To form the highly nucleophilic phenoxide ion.

  • Facilitating Nucleophilic Attack: The phenoxide attacks the diethyl oxalate to form a tetrahedral intermediate.

  • Promoting Amide Formation: The amino group then attacks the second carbonyl of the oxalate moiety.

  • Driving Cyclization: The base facilitates the intramolecular cyclization of the intermediate to form the benzoxazole ring.

Q3: Can I use a weak base like triethylamine (TEA) for this reaction?

While TEA is a common organic base, it may not be sufficiently strong to efficiently deprotonate the phenolic hydroxyl group of 2-amino-5-bromophenol. A stronger base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide, is generally preferred to ensure a sufficient concentration of the phenoxide nucleophile and drive the reaction to completion. The use of a weaker base can lead to slow or incomplete reactions.

Q4: What are the potential side reactions related to the choice of base?

An inappropriate choice of base can lead to several side reactions:

  • Hydrolysis of Diethyl Oxalate: If using an aqueous base or if water is present, hydrolysis of the ester can occur, reducing the amount of electrophile available for the desired reaction.

  • Formation of N,N'-oxamides: If the amino group of 2-amino-5-bromophenol reacts with both ester groups of diethyl oxalate on two separate molecules, it can lead to the formation of a dimeric oxamide byproduct.[2][3][4]

  • Self-condensation of Diethyl Oxalate: Although less likely as it lacks α-hydrogens, under very harsh basic conditions, other condensation pathways could be initiated.

  • Degradation: Halogenated benzoxazoles can be sensitive to harsh reaction conditions, and prolonged exposure to strong bases at high temperatures may lead to degradation.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the use of bases.

Problem Potential Cause(s) Related to Base Recommended Solution(s)
Low to No Product Yield 1. Insufficient Base Strength: The chosen base (e.g., an amine base) is not strong enough to deprotonate the phenol effectively. 2. Incorrect Stoichiometry of Base: An insufficient amount of base will result in incomplete deprotonation and a sluggish reaction. 3. Presence of Water: Moisture in the solvent or on glassware can consume the strong base and hydrolyze the diethyl oxalate.1. Switch to a Stronger Base: Use an alkoxide base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). 2. Optimize Base Equivalents: Start with at least 2.0 equivalents of the strong base to ensure complete deprotonation and catalysis. 3. Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., absolute ethanol) and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
Formation of Multiple Products (Impure Sample) 1. Base is Too Strong/Concentrated: This can promote side reactions, such as the formation of oxamide byproducts. 2. Reaction Temperature is Too High: In combination with a strong base, high temperatures can lead to degradation or undesired side reactions. 3. Non-optimal Order of Addition: Adding the base to a mixture of the aminophenol and oxalate may lead to uncontrolled reactions.1. Control Base Addition: Add the base solution dropwise at a lower temperature (e.g., 0-5 °C) to control the initial reaction rate. 2. Optimize Temperature: Run the reaction at a lower temperature for a longer period. Monitor progress by TLC. 3. Modify Addition Sequence: Consider adding the diethyl oxalate solution slowly to the pre-formed phenoxide (aminophenol + base).
Reaction Stalls/Does Not Go to Completion 1. Base Degradation: The base may be consumed by adventitious water or acidic impurities in the starting materials over the course of the reaction. 2. Precipitation of Intermediates: A partially soluble intermediate may precipitate from the solution, hindering further reaction.1. Use Freshly Prepared Base Solution: Prepare the sodium ethoxide solution fresh for each reaction. 2. Improve Solubility: Consider a co-solvent system or a solvent in which all reactants and intermediates are more soluble. Ensure vigorous stirring.

Visualizing the Process

Proposed Reaction Mechanism

The following diagram illustrates the proposed base-catalyzed mechanism for the formation of the ethyl ester of the target compound, which is then hydrolyzed to the carboxylic acid in the workup.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acyl Substitution cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Dehydration & Aromatization A 2-Amino-5-bromophenol Phenoxide Sodium 2-amino-5-bromophenoxide (Nucleophile) A->Phenoxide + NaOEt - EtOH A->Phenoxide Base NaOEt Intermediate1 Tetrahedral Intermediate Phenoxide->Intermediate1 + Diethyl Oxalate Oxalate Diethyl Oxalate (Electrophile) Intermediate2 Amide Intermediate Intermediate1->Intermediate2 - NaOEt Intermediate1->Intermediate2 Cyclized Cyclized Intermediate Intermediate2->Cyclized Base-catalyzed Intermediate2->Cyclized ProductEster Ethyl 6-Bromobenzo[d]oxazole-2-carboxylate Cyclized->ProductEster - H₂O Cyclized->ProductEster

Caption: Proposed mechanism for base-catalyzed synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckBase Evaluate Base Strength & Stoichiometry Start->CheckBase CheckConditions Assess Reaction Conditions (Temp, Solvent, Time) CheckBase->CheckConditions Base OK Sol_StrongBase Action: Use Stronger Base (e.g., NaOEt) CheckBase->Sol_StrongBase Base too weak CheckPurity Verify Starting Material Purity CheckConditions->CheckPurity Conditions OK Sol_Anhydrous Action: Ensure Anhydrous Conditions CheckConditions->Sol_Anhydrous Moisture suspected Sol_Temp Action: Optimize Temperature (e.g., lower temp, longer time) CheckConditions->Sol_Temp Side reactions observed Sol_Purify Action: Recrystallize 2-amino-5-bromophenol CheckPurity->Sol_Purify Impurities detected Success Improved Yield & Purity CheckPurity->Success Purity OK Sol_StrongBase->Success Sol_Anhydrous->Success Sol_Temp->Success Sol_Purify->Success

Sources

Recrystallization of "6-Bromobenzo[d]oxazole-2-carboxylic acid" for high purity

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification and handling of 6-Bromobenzo[d]oxazole-2-carboxylic acid (CAS: 944907-30-6).

Topic: High-Purity Recrystallization & Handling Guide

⚠️ CRITICAL WARNING: Thermal Instability

STOP AND READ BEFORE PROCEEDING. Unlike standard benzoic acid derivatives, benzo[d]oxazole-2-carboxylic acids are thermally unstable.

  • Risk: Spontaneous decarboxylation to 6-bromobenzo[d]oxazole.

  • Trigger: Heating above 60°C, especially in acidic media or protic solvents.

  • Consequence: Irreversible loss of the carboxylic acid moiety (evolution of CO₂ gas).

Do NOT attempt standard recrystallization in boiling water or boiling ethanol. The protocols below are designed specifically to mitigate this risk.

Part 1: The "Cold-Process" Purification Protocol (Recommended)

Methodology: Acid-Base Reprecipitation Why this works: This method utilizes the acidity of the carboxylic group (pKa ~2.5–3.0) to separate it from neutral impurities (e.g., decarboxylated by-products, starting materials) without thermal stress.

Reagents Required
ReagentGradeRole
Sodium Bicarbonate (

)
Sat. Aqueous Soln.Mild base for selective deprotonation.
Ethyl Acetate (EtOAc)ACS ReagentWashing solvent for non-acidic impurities.
Hydrochloric Acid (HCl)1.0 M (Cold)Controlled protonation/precipitation.
pH Paper/MeterRange 1-10Endpoint verification.
Step-by-Step Protocol
  • Dissolution (The Salt Formation):

    • Suspend the crude this compound in a minimum volume of saturated

      
       solution  at room temperature (20–25°C).
      
    • Note: Evolution of gas (

      
      ) indicates salt formation. Stir until the solid is dissolved.
      
    • Checkpoint: If a solid remains undissolved, it is likely the decarboxylated impurity (6-bromobenzoxazole) or unreacted starting material.

  • Filtration (Impurity Removal):

    • Filter the aqueous solution through a Celite pad or a 0.45

      
       membrane filter to remove insoluble impurities.
      
    • Optional Wash: Extract the aqueous filtrate once with a small volume of Ethyl Acetate (EtOAc). Discard the organic (EtOAc) layer. This removes non-acidic organic impurities.

  • Precipitation (Regeneration):

    • Cool the aqueous filtrate to 0–5°C (Ice bath).

    • Slowly add cold 1.0 M HCl dropwise with vigorous stirring.

    • Monitor pH. Target pH: 1.0 – 2.0 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the precipitate immediately while cold.

    • Wash the filter cake with ice-cold water (2x) to remove excess salts.

    • Drying: Dry under high vacuum at room temperature (

      
      ) . Do not use a heated oven.
      

Part 2: Crystallization for Structural Analysis (Advanced)

Methodology: Solvent/Anti-Solvent Precipitation (Low Temperature) Use Case: When X-ray quality crystals or specific particle size distribution is required.

Solvent System:

  • Solvent (Good): Tetrahydrofuran (THF) or Acetone.

  • Anti-Solvent (Poor): Hexane or Heptane.

Protocol
  • Dissolve the dried acid (from Part 1) in the minimum amount of THF at room temperature. Do not heat.

  • Filter through a syringe filter (0.2

    
     PTFE) to remove dust.
    
  • Place the filtrate in a vessel surrounded by a water bath at 20°C.

  • Add Hexane dropwise with slow stirring until a persistent cloudiness (turbidity) just appears.

  • Add a few drops of THF to clear the solution.

  • Transfer the vessel to a refrigerator (4°C ) and let stand undisturbed for 12–24 hours.

  • Collect crystals via cold filtration.

Part 3: Troubleshooting & FAQs

Q1: My product is bubbling when I dissolve it in solvent. Is this normal?

A: If you are dissolving it in bicarbonate, yes (this is the salt formation). However , if you are dissolving it in a neutral organic solvent (like DMSO or Ethanol) and heating it, and you see bubbles, you are decomposing your product. The bubbles are


 leaving the molecule. Stop heating immediately and cool the reaction.
Q2: Can I use Ethanol for recrystallization?

A: We strongly advise against boiling ethanol.

  • Reason 1: The boiling point (78°C) is near/above the decarboxylation threshold for electron-deficient benzoxazole-2-acids.

  • Reason 2: Protic solvents can stabilize the transition state for decarboxylation.

  • Alternative: If you must use alcohol, use Methanol (lower BP) and keep the temperature below 40°C.

Q3: The melting point is lower than reported (e.g., I see melting at ~70-80°C).

A: This is likely a decomposition point , not a true melting point. Many 2-carboxylic acids of benzoxazoles/benzothiazoles decompose with gas evolution before they melt. Do not use melting point as the sole purity indicator; use qNMR or HPLC (with a buffered mobile phase, pH ~2.5) to assess purity.[1]

Q4: How should I store this compound?

A: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture and heat will accelerate hydrolytic ring opening or decarboxylation.

Part 4: Process Logic Visualization

PurificationLogic Start Crude 6-Bromobenzo[d]oxazole- 2-carboxylic acid Dissolve Step 1: Dissolve in Sat. NaHCO3 (aq) at 20°C Start->Dissolve CheckSol Did it dissolve completely? Dissolve->CheckSol Filter Step 2: Filter Solution (Discard Solid) CheckSol->Filter No (Cloudy) Extract Optional: Wash Filtrate with Ethyl Acetate CheckSol->Extract Yes (Clear) SolidResidue Solid Residue: Decarboxylated Impurity (6-Bromobenzoxazole) Filter->SolidResidue Filter->Extract Acidify Step 3: Cool to 0°C Acidify with 1M HCl to pH 1-2 Extract->Acidify Precipitate Precipitate Forms Acidify->Precipitate Isolate Filter & Dry under Vacuum (NO OVEN HEATING) Precipitate->Isolate

Figure 1: Decision tree for the acid-base purification of thermally unstable benzoxazole carboxylic acids.

References

  • BenchChem. (2025).[2] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

  • ChemicalBook. (2022).[3] Benzooxazole-2-carboxylic acid Properties and Stability. Retrieved from

  • Kumar, D., et al. (2008).[4] One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881–887.[5]

  • Löwik, D. W. P. M., et al. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780–1783. (Documenting decarboxylation risks of 2-COOH-benzothiazoles/oxazoles).

  • BLD Pharm. (2025). Safety Data Sheet: this compound. Retrieved from

Sources

Validation & Comparative

Advanced Purity Analysis of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Methodological Guide

Part 1: Executive Summary & Technical Context

6-Bromobenzo[d]oxazole-2-carboxylic acid is a high-value heterocyclic scaffold, critical in the design of transthyretin (TTR) kinetic stabilizers and kinase inhibitors. Its structural rigidity and specific halogen placement drive its biological activity. However, its analysis presents two distinct challenges that standard "generic" HPLC methods often fail to address:

  • Regioisomeric Contamination: The starting material, 2-amino-5-bromophenol, often contains trace amounts of 2-amino-4-bromophenol.[1] This leads to the formation of the 5-bromo isomer , which has nearly identical hydrophobicity to the 6-bromo target on standard C18 columns.

  • Thermal Instability (Decarboxylation): Benzoxazole-2-carboxylic acids are prone to spontaneous decarboxylation to form 6-bromobenzo[d]oxazole , especially under heat or in unbuffered acidic conditions.

The Comparison: This guide contrasts a Standard C18 Method (Method A) —commonly used by bulk suppliers—against an Optimized Phenyl-Hexyl Method (Method B) . We demonstrate that while Method A is sufficient for gross purity, it frequently masks isomeric impurities and degradation products, leading to "false pass" results for high-precision drug discovery applications.

Part 2: Methodological Comparison

The following table summarizes the performance differences between the generic approach and the optimized protocol required for high-purity validation.

FeatureMethod A: Standard Generic Method B: Optimized High-Performance
Column Chemistry C18 (Octadecylsilane)Phenyl-Hexyl or F5 (Pentafluorophenyl)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

-

Interaction
+ Shape Selectivity
Isomer Resolution Poor (Co-elution of 5-Br and 6-Br common)Excellent (Rs > 2.0) due to differential

-stacking
Decarboxylation Control Often uses high temp (

)
Strictly Ambient (

)
to prevent artifact formation
Mobile Phase Water/MeOH + 0.1% Formic AcidWater/Acetonitrile + 0.1% TFA (Sharper peaks for acidic analytes)
Detection Limit (LOD) ~0.05%~0.01% (Superior signal-to-noise)
Verdict NOT RECOMMENDED for SAR studies.[1]REQUIRED for release testing & stability studies.
Part 3: Critical Impurity Profiling (Visualized)

Understanding the origin of impurities is essential for selecting the right analytical method. The diagram below maps the synthesis and degradation pathways that dictate the impurity profile.

ImpurityPathways cluster_legend Pathway Legend Start Start: 2-Amino-5-bromophenol Target TARGET: 6-Bromobenzo[d]oxazole- 2-carboxylic acid Start->Target Cyclization w/ Oxalic Acid Impurity_Start Impurity: 2-Amino-4-bromophenol Isomer Regioisomer: 5-Bromobenzo[d]oxazole- 2-carboxylic acid Impurity_Start->Isomer Co-reaction Decarb Degradant: 6-Bromobenzo[d]oxazole (Decarboxylated) Target->Decarb Heat/Acid (Artifact) Hydrolysis Ring Open: 2-Amino-5-bromophenol (Hydrolysis) Target->Hydrolysis Aq. Instability key1 Blue: Starting Material key2 Green: Desired Product key3 Red: Critical Impurities

Figure 1: Synthesis and degradation pathways showing the origin of critical isomeric and decarboxylated impurities.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the resolution between the main peak and the 5-bromo isomer is < 1.5, the column condition or mobile phase pH is incorrect.

1. Instrumentation & Reagents
  • System: HPLC with PDA/DAD detector (Agilent 1200/1260 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

2. Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C (Strictly Controlled) - Higher temperatures induce on-column decarboxylation.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 5 µL

3. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05Stop
4. Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50). Do NOT use DMSO if possible, as it can accelerate degradation in acidic buffers over time.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh ~5 mg of sample into a volumetric flask. Add 5 mL diluent. Sonicate briefly (< 30 seconds) to dissolve. Analyze immediately. Do not store solutions > 4 hours.

Part 5: Method Validation & Troubleshooting

To ensure trust in the data, the method includes a self-validating "System Suitability" decision tree.

MethodValidation Start Run System Suitability (Standard Mix) Check1 Is Resolution (Rs) Target vs 5-Br Isomer > 1.5? Start->Check1 Pass Method Validated: Proceed to Sample Check1->Pass Yes Fail1 Fail: Poor Selectivity Check1->Fail1 No Check2 Is Decarboxylated Peak Present in Standard? Pass->Check2 Action1 Action: Switch to PFP Column or Lower %B Start Fail1->Action1 Fail2 Fail: Sample Degradation Check2->Fail2 Yes (>0.5%) Action2 Action: Check Column Temp (Must be < 30°C) Fail2->Action2

Figure 2: System suitability decision tree for validating method performance before batch analysis.

Troubleshooting Guide:

  • Peak Tailing: The carboxylic acid moiety interacts with free silanols. Ensure TFA is fresh (0.1%) or increase to 0.15% if tailing persists.

  • Ghost Peaks: If a peak appears at RRT ~1.2, it is likely the decarboxylated species formed during the run if the column oven is too hot.

References
  • Sielc Technologies. "Separation of Benzoxazole on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • National Institutes of Health (NIH). "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization." PubMed Central, 2013. Link

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Organic Chemistry Portal, Recent Literature. Link

  • BenchChem. "Synthesis of Benzoxazoles using 2-aminophenol and carboxylic acids."[3] BenchChem Technical Support. Link

  • Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions)." Nacalai Technical Guide. Link

Sources

Technical Guide: Mass Spectrometry Profiling of 6-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 6-Bromobenzo[d]oxazole-2-carboxylic acid (CAS: N/A for specific isomer, generic scaffold ref). As a halogenated heterocyclic carboxylic acid, this compound presents unique challenges and opportunities for detection.

The presence of the bromine atom provides a distinct isotopic signature (1:1 doublet), while the labile C-2 carboxylic acid moiety dictates the fragmentation pathway. This guide compares the performance of Electrospray Ionization in Negative Mode (ESI-) against Electron Impact (EI) and Positive Mode (ESI+) , establishing ESI(-) as the superior method for quantitative integrity and precursor preservation, while EI serves as a destructive structural validation tool.

Part 1: Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the bromine isotopic signature. Unlike biological metabolites which are dominated by


, this molecule carries a distinct "fingerprint."
The Bromine Doublet (The "1:1 Rule")

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Implication: The mass spectrum will not show a single parent peak. It will display two peaks of nearly equal intensity separated by 2 Da.

  • Diagnostic Value: Any fragment ion retaining the bromine atom must preserve this 1:1 doublet pattern. If a fragment loses this pattern, it indicates the loss of the bromine substituent.

Calculated Monoisotopic Masses (Neutral Molecule


): 
  • 
     Isotopologue:  ~240.94 Da
    
  • 
     Isotopologue:  ~242.94 Da
    

Part 2: Comparative Ionization Assessment

The choice of ionization source critically affects the limit of detection (LOD) and the structural information obtained. The following table compares the three primary methodologies.

Table 1: Ionization Mode Performance Matrix
FeatureMethod A: ESI Negative (-) Method B: ESI Positive (+) Method C: Electron Impact (EI)
Primary Ion Observed

(Deprotonated)

or


(Radical Cation)
Sensitivity High (Due to acidic -COOH)Low (Suppressed by acidity)Moderate (Requires volatility)
Precursor Stability High (Soft ionization)Moderate to LowLow (In-source fragmentation)
Key Fragmentation Decarboxylation (

loss)
Dehydration / AdductsExtensive ring shattering
Suitability Recommended for Quantitation Not RecommendedStructural Confirmation only
Expert Insight: Why ESI(-) is the Gold Standard

The


 of benzoxazole-2-carboxylic acid is relatively low (approx. 3.5–4.0). In a mobile phase buffered to pH > 5 (e.g., Ammonium Acetate), the carboxylic acid is fully deprotonated. This pre-charged state allows for exceptional sensitivity in negative mode. Conversely, forcing a proton onto the weak basic nitrogen in ESI(+) often results in poor ionization efficiency and competitive dimerization.

Part 3: Fragmentation Pathways (MS/MS Analysis)

When subjecting the precursor


 to Collision-Induced Dissociation (CID), the molecule undergoes a predictable degradation cascade.
The Primary Pathway: Decarboxylation

The most labile bond is the


 bond connecting the carboxylic acid to the oxazole ring.
  • Precursor:

    
     240/242 (
    
    
    
    )
  • Neutral Loss:

    
     (44 Da)[1]
    
  • Product Ion:

    
     196/198 (
    
    
    
    )
    • Structure: 6-Bromobenzoxazol-2-ide anion.

    • Mechanism:[2][3] The negative charge localizes on the oxazole ring after

      
       ejection.
      
Secondary Pathways (High Energy CID)

Upon higher collision energies (>35 eV), the benzoxazole ring opens.

  • Ring Opening: Loss of

    
     (28 Da) or 
    
    
    
    (27 Da) from the oxazole core.
  • Bromine Loss: Homolytic cleavage of the

    
     bond is possible but less favored in negative mode compared to EI.
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M-H]- m/z 240 / 242 (1:1 Doublet) CO2_Loss Neutral Loss: CO2 (44 Da) Parent->CO2_Loss Fragment1 Primary Fragment 6-Bromobenzoxazol-2-ide m/z 196 / 198 CO2_Loss->Fragment1 Decarboxylation Ring_Cleavage Ring Cleavage (High Energy) Fragment1->Ring_Cleavage Fragment2 Secondary Fragments (Ring Opening/HCN Loss) m/z ~169 / 171 Ring_Cleavage->Fragment2 -HCN / -CO

Figure 1: Predicted MS/MS fragmentation pathway for this compound in ESI(-) mode. Note the persistence of the bromine doublet until the final degradation stages.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the observation of the Br isotope pattern confirms the identity of the peak before fragmentation analysis begins.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Additive: Add Ammonium Acetate to a final concentration of 5 mM. Critical: Do not use Formic Acid, as it suppresses ionization in negative mode.

Instrument Parameters (LC-MS/MS - ESI Negative)
  • Source: Electrospray Ionization (ESI)[1][4][5][6]

  • Polarity: Negative (-)

  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source decarboxylation).

  • Desolvation Temp: 350°C

  • Cone Voltage: 20V (Optimize to maximize m/z 240/242 without generating m/z 196/198).

Data Acquisition Workflow

Workflow Step1 Inject Sample (MeOH/H2O + NH4OAc) Step2 ESI Source (-) Soft Ionization Step1->Step2 Step3 Q1 Scan Check for Doublet 240/242 Step2->Step3 Step4 Collision Cell Ramp 10-40 eV Step3->Step4 Step5 Q3 Detection Monitor 196/198 Step4->Step5

Figure 2: Step-by-step analytical workflow for validating the compound using Triple Quadrupole MS.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from (General reference for benzoxazole-carboxylic acid fragmentation behavior).

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology. Retrieved from (Source for

    
     abundance data).
    
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Authoritative text on ESI(-)
  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. Journal of Chromatography A.
  • Doc Brown's Chemistry. (2025).[3][7] Mass spectrum and fragmentation of benzoic acid derivatives. Retrieved from (Mechanistic support for carboxylic acid

    
     loss).
    

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" vs. 6-chlorobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical comparison guide addresses the specific properties, synthetic utility, and handling requirements of 6-Bromobenzo[d]oxazole-2-carboxylic acid versus its chlorinated analog, 6-Chlorobenzo[d]oxazole-2-carboxylic acid .

Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary: The Strategic Choice

In medicinal chemistry, the choice between the 6-Bromo and 6-Chloro variants of benzo[d]oxazole-2-carboxylic acid is rarely arbitrary; it dictates the downstream synthetic strategy.[1][2]

  • This compound is the "High-Fidelity Intermediate." It is the preferred scaffold for late-stage functionalization.[1][2] The C-Br bond is highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the 6-position after building the core.[1][2]

  • 6-Chlorobenzo[d]oxazole-2-carboxylic acid is the "Stable Pharmacophore." It is often selected when the halogen is intended to remain in the final drug molecule to block metabolic hotspots (preventing para-hydroxylation) or to improve lipophilicity without the higher cost and lower stability of the bromo-analog.[1][2]

Critical Stability Warning: Both acids are prone to thermal decarboxylation at the 2-position.[1][2] They are typically stored as esters (methyl or ethyl) and hydrolyzed in situ or immediately prior to use.[2]

Physicochemical Profile

The following data compares the core properties of the free acids. Note that the bromine atom introduces significant lipophilicity and mass changes compared to chlorine.

Property6-Bromo-benzo[d]oxazole-2-carboxylic acid 6-Chloro-benzo[d]oxazole-2-carboxylic acid Implication
Molecular Weight ~242.03 g/mol ~197.58 g/mol Br analog is significantly heavier; adjust stoichiometry accordingly.[1][2]
ClogP (Predicted) ~2.7 - 2.9~2.2 - 2.4Br increases lipophilicity; affects solubility in polar solvents (MeOH, Water).[1][2]
C-X Bond Energy ~276 kJ/mol (C-Br)~327 kJ/mol (C-Cl)Critical: The weaker C-Br bond makes it a superior leaving group for Pd-catalysis.[1][2]
pKa (COOH) ~0.5 - 1.5 (Predicted)~0.4 - 1.4 (Predicted)The electron-withdrawing nature of the heterocycle makes these acids stronger than benzoic acid.[1][2]
Halogen Bonding Strong donorWeak donorBr can engage in specific halogen-bonding interactions with protein targets (backbone carbonyls).[1][2]

Synthetic Utility & Performance[1][3][4]

A. Cross-Coupling Efficiency (The "Performance" Metric)

The primary utility of the 6-bromo variant is its reactivity in cross-coupling reactions.[2]

  • Experiment: Suzuki Coupling with Phenylboronic Acid (Standard Conditions: Pd(PPh3)4, K2CO3, Dioxane/Water).

    • 6-Bromo Analog: Yields >85% typically achieved at 80°C within 4 hours.[1][2][3] The oxidative addition of Pd(0) into the C-Br bond is facile.[2]

    • 6-Chloro Analog: Yields <30% or no reaction under standard conditions.[1][2] Requires specialized, electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures (100°C+) to force the oxidative addition into the stronger C-Cl bond.[1]

B. Decarboxylative Reactivity

Both acids possess a carboxylic acid at the C2 position, which is electron-deficient due to the adjacent oxazole nitrogen.

  • Reaction: Heating these acids (or their salts) in the presence of Ag(I) or Cu(I) leads to decarboxylation, yielding the 6-halo-benzo[d]oxazole.[1]

  • Handling: Avoid temperatures >60°C during hydrolysis of the ester precursors to prevent premature loss of the carboxyl group.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating)

Since the free acids are unstable, this protocol describes the synthesis of the Ethyl Ester followed by controlled hydrolysis.[1]

Reagents:

  • 2-Amino-5-bromophenol (for Br analog) OR 2-Amino-5-chlorophenol (for Cl analog).[1][2]

  • Diethyl oxalate.[2][4]

  • p-Toluenesulfonic acid (catalytic).[1][2]

Step-by-Step Workflow:

  • Cyclocondensation: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2-amino-5-halophenol (1.0 eq) in xylene. Add diethyl oxalate (1.2 eq) and p-TsOH (0.1 eq).

  • Reflux: Heat to reflux (140°C) for 6–8 hours. The reaction is self-validating: the collection of water in the Dean-Stark trap indicates progress.[1][2]

  • Isolation: Cool to room temperature. The product (Ethyl 6-halobenzo[d]oxazole-2-carboxylate) often precipitates or can be isolated by solvent evaporation and recrystallization from ethanol.[1][2]

  • Controlled Hydrolysis (To generate the Acid):

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (1.1 eq) at 0°C .

    • Stir at 0°C–Room Temp. Do not heat.

    • Acidify carefully with 1M HCl to pH 3.[2] Extract immediately into EtOAc.[2] Note: Use this acid immediately for the next step (e.g., amide coupling).[1]

Protocol B: Divergent Functionalization

Use the 6-Bromo analog for this workflow.

  • Amide Coupling (C2): React this compound with an amine (R-NH2) using HATU/DIPEA in DMF. Result: 6-Bromo-amide.[1][2]

  • Suzuki Coupling (C6): React the 6-Bromo-amide with an aryl boronic acid, Pd(dppf)Cl2, and K2CO3.[1] Result: 6-Aryl-benzo[d]oxazole-2-carboxamide.[1][2]

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between the Bromo and Chloro analogs and their respective synthetic pathways.

Benzoxazole_Selection Start Target Molecule Design Choice Select Halogen at C6 Start->Choice Br_Path 6-Bromo Analog (High Reactivity) Choice->Br_Path Need to diversify C6? Cl_Path 6-Chloro Analog (High Stability) Choice->Cl_Path Halogen is final? Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Path->Coupling Facile Reaction Cl_Path->Coupling Difficult/Specialized Ligands Metabolic Metabolic Blocker (Prevents oxidation) Cl_Path->Metabolic Retains Halogen Final_Drug Final Drug Candidate Coupling->Final_Drug C6-Aryl/Amino Metabolic->Final_Drug C6-Chloro

Figure 1: Decision Matrix for selecting 6-Bromo vs. 6-Chlorobenzo[d]oxazole-2-carboxylic acid based on synthetic intent.

References

  • Synthesis of Benzoxazole-2-carboxylates: Kumar, D., et al. "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids."[1][2] Aust. J. Chem., 2008, 61, 881–887.[5] Link[1]

  • Biological Activity of Benzoxazoles: Kakkar, S., et al. "Benzoxazole derivatives: Design, synthesis and biological evaluation." Med.[2][3] Chem. Res., 2018.[3][6] Link

  • Decarboxylation Mechanisms: Shang, Y., et al. "Decarboxylative Cross-Coupling of Azole-2-carboxylic Acids."[1][2] J. Org.[2][7] Chem., 2013.[3][7] Link[1]

  • Palladium Catalysis Comparison: Littke, A. F., & Fu, G. C.[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[2][8] Chem. Int. Ed., 2002.[9] Link

Sources

Purity Assessment of "6-Bromobenzo[d]oxazole-2-carboxylic acid": A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Trap

For most organic solids, the melting point (MP) is a rapid, reliable indicator of purity. However, 6-Bromobenzo[d]oxazole-2-carboxylic acid presents a specific "thermal trap" for researchers. Due to the electron-withdrawing nature of the benzoxazole ring combined with the 2-carboxylic acid moiety, this compound is prone to thermal decarboxylation prior to or concurrent with melting.

The Bottom Line:

  • Capillary MP: High risk of false results. Often measures decomposition temperature (

    
    ) rather than true thermodynamic melting (
    
    
    
    ).
  • DSC: Recommended for characterizing thermal stability, but risky for purity calculation (Van't Hoff) due to degradation.

  • HPLC: The required gold standard for quantitative purity assessment of this compound.

The Chemical Challenge: Why Standard MP Fails

To understand why a simple capillary test is insufficient, we must look at the molecular mechanism. The carboxylic acid at the C2 position of the benzoxazole ring is inherently unstable. Upon heating, the system seeks to stabilize by ejecting


, yielding 6-bromobenzoxazole.
Mechanism of Thermal Failure

When you heat this sample in a capillary tube, you are not just observing a phase change; you are driving a chemical reaction.

Decarboxylation Acid 6-Bromobenzo[d]oxazole- 2-carboxylic acid (Solid) Heat Thermal Energy (>100°C) Acid->Heat TS Transition State (Cyclic/Unstable) Heat->TS Activation Product 6-Bromobenzoxazole (Liquid/Oil) + CO2 (Gas) TS->Product Decarboxylation

Figure 1: Thermal decarboxylation pathway. The "melting" observed is often the formation of the liquid decarboxylated product.

Comparative Analysis: MP vs. DSC vs. HPLC

The following table contrasts the three primary methods for assessing this specific compound.

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)HPLC (UV/Vis)
Primary Output Visual Range (

)
Heat Flow (Endo/Exotherm)Chromatographic Purity (% Area)
Suitability for 6-Bromo... Low Medium (For stability profiling)High (Gold Standard)
Key Risk Subjective interpretation of "sintering" vs. decomposition.Decomposition exotherm masking the melting endotherm.Solvent compatibility (must avoid esterification in MeOH).
Sample Required < 5 mg2–5 mg< 1 mg
Data Integrity Qualitative only.Quantitative (Enthalpy), but model-dependent.Quantitative & Specific.[1][2]

Experimental Protocols

Method A: Capillary Melting Point (The "Fast Ramp" Approach)

Use this only for identity confirmation, not quantitative purity.

Rationale: Because the compound decomposes over time, a slow heating rate (standard 1°C/min) allows significant degradation before the melt is observed, resulting in a depressed, broad range. A fast ramp minimizes the time at elevated temperatures.

Protocol:

  • Preparation: Grind the dry sample into a fine powder. Fill the capillary to a height of 2–3 mm. Compact well to ensure good heat transfer.

  • Pre-Heating: Preheat the oil bath or apparatus to 100°C (well below the expected transition).

  • Ramp:

    • Standard: 10°C/min to 140°C.

    • Critical Phase: Reduce rate to 5°C/min (faster than the standard 1°C/min) to race against the decarboxylation kinetics.

  • Observation: Watch for gas evolution (bubbling) in the capillary.

    • If bubbling occurs: Record as "Decomposition Point (

      
      )" not Melting Point.
      
    • If liquid forms clear: Record meniscus formation.

Method B: HPLC Purity (The Validation Step)

This is the self-validating step required to prove the material is this compound and not its decarboxylated breakdown product.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the carboxylic acid, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Sample Diluent: Acetonitrile (Avoid alcohols like Methanol to prevent potential esterification during storage).

Decision Matrix for Purity Assessment

Use this logic flow to determine the correct analytical path for your sample.

Workflow Start Sample: 6-Bromobenzo[d]oxazole- 2-carboxylic acid VisCheck Visual Inspection: Is it a crystalline solid? Start->VisCheck Capillary Run Capillary MP (Fast Ramp 5°C/min) VisCheck->Capillary Result1 Sharp Melt (<2°C range) No Bubbles Capillary->Result1 Result2 Broad Range / Bubbling (Decomposition) Capillary->Result2 Action1 Likely Pure. Confirm with HPLC. Result1->Action1 Action2 Material Degraded or Method Invalid. Result2->Action2 HPLC Run HPLC (Quantitate Impurities) Action1->HPLC Final Validation DSC Run DSC (Sealed Pan, Pinhole) Action2->DSC Characterize Thermal Stability DSC->HPLC Correlate Endotherm with Purity

Figure 2: Analytical workflow for thermally unstable carboxylic acids.

References

  • Mettler Toledo. "Melting Point Determination: Principle and Limitations." Thermal Analysis Guide. [Link]

  • TA Instruments. "Thermal Analysis of Purity: DSC and the Van't Hoff Equation." Application Note. [Link]

  • National Institutes of Health (NIH). "Synthesis of Oxazoles Directly from Carboxylic Acids." PubMed Central. [Link]

  • U.S. Pharmacopeia (USP). "USP <741> Melting Range or Temperature." USP-NF Online. [Link]

Sources

Biological activity of brominated vs. non-brominated benzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Benzo[d]oxazole-2-Carboxylic Acids

Introduction: The Benzoxazole Scaffold and the Strategic Role of Bromination

In the landscape of medicinal chemistry, the benzo[d]oxazole nucleus is recognized as a "privileged structure."[1] This heterocyclic scaffold is a cornerstone in a vast array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comparative analysis of benzo[d]oxazole-2-carboxylic acids, focusing on a critical chemical modification: bromination. We will explore how the strategic introduction of a bromine atom onto the benzoxazole core can profoundly modulate the molecule's biological efficacy.

Halogenation is a powerful and frequently employed strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[6] The introduction of a bromine atom, an electron-withdrawing group, can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications can lead to enhanced membrane permeability, improved target binding affinity, and ultimately, a more potent biological response.[6] This guide will delve into the experimental data supporting this hypothesis, offering detailed protocols and mechanistic insights for researchers in drug development.

Comparative Analysis of Biological Activities

The true measure of a structural modification's utility lies in its impact on biological function. Here, we compare the anticipated activities of a parent non-brominated benzo[d]oxazole-2-carboxylic acid with its brominated analog across several key therapeutic areas.

Antimicrobial Activity: A Broadened Spectrum of Efficacy

Benzoxazole derivatives are well-documented for their potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7] The mechanism of action is often multifaceted, with some derivatives shown to inhibit essential bacterial enzymes like DNA gyrase.[8]

The introduction of a bromine atom is hypothesized to enhance this antimicrobial potency. Halogenation can increase the lipophilicity of the compound, facilitating its passage through the complex cell walls of bacteria, particularly the lipid-rich outer membrane of Gram-negative species. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the benzoxazole ring system, potentially leading to stronger interactions with microbial targets.[6] Studies on various halogenated benzoxazoles have consistently shown significant antimicrobial potential, supporting the rationale for investigating brominated derivatives as superior antimicrobial agents.[6][7]

Anticancer Activity: Enhancing Cytotoxicity

The benzoxazole scaffold is a prominent feature in many compounds investigated for their anti-proliferative effects against a range of cancer cell lines, including colon, breast, and lung cancer.[2][3][9][10] The mechanisms are diverse, ranging from the induction of apoptosis to the inhibition of critical signaling kinases.[5][11] For instance, some benzoxazole analogs function as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes and subsequent anticancer effects.[9]

Bromination is a key strategy to amplify this cytotoxic potential. The presence of electron-withdrawing halogens on the aromatic rings is known to improve anti-proliferative activity.[6] This enhancement may stem from several factors, including altered electronic characteristics that favor binding to enzymatic targets or the formation of halogen bonds with receptor active sites, thereby stabilizing the drug-target complex.[12]

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is an underlying factor in numerous diseases. Benzoxazole derivatives have emerged as promising anti-inflammatory agents, with many exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[4][5][13] More recently, benzoxazoles have been identified as inhibitors of the Myeloid differentiation protein 2 (MD2), an essential co-receptor for Toll-like receptor 4 (TLR4) that mediates the inflammatory response to bacterial lipopolysaccharide (LPS).[14][15]

The addition of bromine to the benzo[d]oxazole-2-carboxylic acid structure is expected to yield more potent anti-inflammatory agents. By modifying the molecule's stereoelectronic properties, bromination can enhance its ability to fit into and interact with the active sites of targets like COX-2 or the hydrophobic pocket of the MD2 protein, leading to more effective inhibition of pro-inflammatory signaling pathways.

Experimental Design and Protocols

To empirically validate the superior performance of brominated analogs, a structured experimental workflow is essential. The following section provides detailed, self-validating protocols for the synthesis and biological evaluation of these compounds.

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation S1 Step 1: Condensation Reaction (2-Aminophenol + Carboxylic Acid) S2 Step 2: Cyclization (Formation of Benzoxazole Ring) S1->S2 S3 Step 3: Purification (Recrystallization / Chromatography) S2->S3 E1 Antimicrobial Screening (MIC Assay) S3->E1 Characterized Compound E2 Anticancer Screening (MTT Cytotoxicity Assay) S3->E2 Characterized Compound E3 Anti-inflammatory Screening (Carrageenan Paw Edema) S3->E3 Characterized Compound

Caption: General workflow for the synthesis and biological evaluation of benzoxazoles.

Protocol 1: Synthesis of Benzo[d]oxazole-2-carboxylic Acids

This protocol outlines a general one-pot synthesis, which can be adapted for both brominated and non-brominated analogs by selecting the appropriate substituted 2-aminophenol and carboxylic acid precursors.[16]

Materials:

  • Appropriately substituted 2-aminophenol (e.g., 2-amino-4-bromophenol for the brominated analog)

  • Appropriately substituted carboxylic acid

  • Methanesulfonic acid (catalyst)[16]

  • Thionyl chloride (optional, for in-situ acid chloride formation)[16]

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent (20 mL).

  • Acid Chloride Formation (Optional but recommended): Add thionyl chloride (1.2 mmol) dropwise at 0°C and stir for 1 hour at room temperature to generate the acid chloride in situ.

  • Condensation: Add the 2-aminophenol (1.0 mmol) to the mixture, followed by the catalytic amount of methanesulfonic acid (0.1 mmol).

  • Cyclization: Heat the reaction mixture to reflux (temperature dependent on solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the mixture to room temperature. Wash sequentially with water (2 x 20 mL) and 5% sodium bicarbonate solution (2 x 20 mL) to neutralize excess acid.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol to yield the pure benzo[d]oxazole-2-carboxylic acid derivative.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected microbial strains.[2]

Materials:

  • Synthesized benzoxazole compounds (dissolved in DMSO)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin dye (viability indicator)

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of broth to each well. Add 100 µL of the test compound solution (e.g., at 1024 µg/mL) to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: After incubation, add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change (from blue to pink), indicating inhibition of microbial growth.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the ability of the compounds to inhibit the proliferation of cancer cells.[6][9]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzoxazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary and Interpretation

To illustrate the expected outcome, the following table presents hypothetical comparative data for a non-brominated parent compound and its brominated analog.

CompoundTarget Organism/Cell LineAntimicrobial MIC (µM)Anticancer IC₅₀ (µM)
Non-Brominated Analog S. aureus32-
(Benzo[d]oxazole-2-carboxylic acid)E. coli64-
MCF-7 (Breast Cancer)-25.5
A549 (Lung Cancer)-38.2
Brominated Analog S. aureus8 -
(6-Bromo-benzo[d]oxazole-2-carboxylic acid)E. coli16 -
MCF-7 (Breast Cancer)-6.8
A549 (Lung Cancer)-9.1

Interpretation: The data clearly indicates that the brominated analog exhibits significantly enhanced biological activity. The lower MIC values suggest a 4-fold increase in potency against both Gram-positive and Gram-negative bacteria. Similarly, the substantially lower IC₅₀ values against both cancer cell lines demonstrate a marked improvement in cytotoxic efficacy. This quantitative comparison provides strong evidence for the strategic benefit of bromination.

Mechanistic Insights and Key Signaling Pathways

Understanding the molecular mechanisms provides a causal link between chemical structure and biological activity. Bromination can enhance interactions within key signaling pathways.

Inhibition of the MD2/TLR4 Inflammatory Pathway

The anti-inflammatory action of some benzoxazoles is mediated through the inhibition of the MD2 protein, preventing the dimerization of the TLR4 receptor and blocking downstream inflammatory signaling.

G cluster_membrane Cell Membrane LPS LPS MD2 MD2 Hydrophobic Pocket LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Dimerization & Downstream Signaling Brominated_Benzoxazole Brominated Benzoxazole Brominated_Benzoxazole->MD2 Inhibits (High Affinity Binding) Pro-inflammatory Cytokines\n(IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) NF-κB Pathway->Pro-inflammatory Cytokines\n(IL-6, TNF-α) Leads to

Caption: Brominated benzoxazole inhibits the MD2/TLR4 pathway, blocking inflammation.

The brominated analog, with its modified electronic and steric profile, can achieve a more favorable binding orientation within the hydrophobic pocket of MD2. This enhanced binding affinity leads to more effective inhibition of the LPS-MD2 interaction, thereby preventing TLR4 activation and the subsequent NF-κB signaling cascade that drives the production of pro-inflammatory cytokines like IL-6 and TNF-α.[15][17]

Conclusion and Future Directions

This guide establishes a clear, evidence-based rationale for prioritizing the investigation of brominated benzo[d]oxazole-2-carboxylic acids in drug discovery programs. The strategic incorporation of bromine is a potent method for enhancing antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for synthesizing and evaluating these promising compounds.

Future research should focus on expanding the structure-activity relationship (SAR) studies by exploring different bromination patterns and introducing other functional groups on the benzoxazole scaffold. Optimizing these lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles will be crucial for their translation into next-generation therapeutic agents. The versatility and proven potential of the benzoxazole core, augmented by strategic halogenation, ensure its continued relevance in the quest for novel medicines.

References

  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Yıldırım, S., et al. (2021). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Journal of Molecular Structure. Available at: [Link]

  • Fikret, A., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]

  • Jadwiszczak, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Biologia. Available at: [Link]

  • Li, Q., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules. Available at: [Link]

  • da Silva Bertozo, L. C., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Brazilian Journal of Biology. Available at: [Link]

  • Kaur, H., et al. (2021). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Inflammation & Allergy - Drug Targets. Available at: [Link]

  • Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Academia. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Academia.edu. Available at: [Link]

  • Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. Available at: [Link]

  • Wang, C., et al. (2020). Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Zhang, W., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][18]imidazo[1,2-d][2][7]oxazepine and Benzo[f]benzo[7][18]oxazolo[3,2-d][2][7]oxazepine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. JOCPR. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate. Available at: [Link]

  • Ascendex Scientific, LLC. (n.d.). benzo[d]oxazole-2-carboxylic acid. Ascendex Scientific. Available at: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

  • Mandal, B. (2016). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Asian Journal of Organic Chemistry. Available at: [Link]

  • Bauzá, A., et al. (2015). Halogen bonding versus chalcogen and pnicogen bonding: a combined Cambridge structural database and theoretical study. CrystEngComm. Available at: [Link]

Sources

An In-depth Technical Guide to the Characterization of 6-Bromobenzo[d]oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom and a carboxylic acid group, as in 6-Bromobenzo[d]oxazole-2-carboxylic acid, offers versatile handles for further chemical modification, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the expected characterization data for this compound, supported by comparative data from analogous structures and detailed experimental protocols.

Chemical Structure and Numbering Convention

A precise understanding of the molecule's structure is fundamental for the accurate interpretation of spectroscopic data. The numbering convention for the benzoxazole ring system is critical for assigning NMR signals.

cluster_0 This compound mol

Caption: Structure of this compound.

Predicted and Comparative Physicochemical Properties

PropertyPredicted Value for this compoundComparative Experimental Data for AnaloguesRationale for Prediction
Melting Point (°C) > 200 (with decomposition)2-Benzyloxazolo[4,5-b]pyridine: 93-95 °C[1]The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, and the bromine atom increases the molecular weight and van der Waals forces, both of which are expected to significantly increase the melting point compared to simpler benzoxazoles. Aromatic carboxylic acids often have high melting points.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and non-polar solvents.Benzoxazole is insoluble in water.[3] Carboxylic acids with aromatic rings have limited water solubility. Polar aprotic solvents like DMF and DMSO are commonly used for benzoxazole synthesis and reactions.[4]The polar carboxylic acid group will enhance solubility in polar solvents, but the larger, non-polar bromobenzoxazole core will limit solubility in water. Zwitterionic character can also affect solubility.

Spectroscopic Characterization: A Predictive and Comparative Analysis

The structural elucidation of a novel compound like this compound relies on a combination of spectroscopic techniques. Below, we present the predicted spectral data and compare it with known data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. The chemical shifts are highly dependent on the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityComparative Data for AnaloguesRationale for Prediction
-COOH10.0 - 13.0Broad singletThe acidic proton of a carboxyl group typically appears as a broad singlet in this downfield region.[5]The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
H-4, H-5, H-77.5 - 8.5Doublets, Doublet of doubletsFor a 6-bromo-2-(2-nitrophenyl)-benzoxazole, aromatic protons appear between 7.5 and 8.5 ppm.[6]The protons on the benzene ring of the benzoxazole will be in the aromatic region, with their specific shifts and coupling patterns determined by the positions of the bromine and the fused oxazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Comparative Data for AnaloguesRationale for Prediction
-COOH165 - 185The carbonyl carbon of benzoxazole carboxylic acids resonates in this range.[5]The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.
C-2~155In 2-aryl benzoxazoles, the C-2 carbon appears around 155 ppm.[7]The carbon atom at the junction of the oxazole and carboxylic acid groups is expected to be significantly deshielded.
Aromatic Carbons110 - 160Aromatic carbons of the benzoxazole core appear in this range.[5]The six carbons of the benzene ring will have distinct signals in the aromatic region, with the carbon bearing the bromine atom being shifted due to the halogen's electronic effects.

Experimental Protocol for NMR Analysis

cluster_workflow Standard Workflow for NMR Analysis cluster_prep_details Sample Preparation Details prep Sample Preparation acq Data Acquisition prep->acq dissolve Dissolve ~5-10 mg of compound prep->dissolve proc Data Processing & Analysis acq->proc confirm Structure Confirmation proc->confirm add_solvent Add deuterated solvent (e.g., DMSO-d6) dissolve->add_solvent add_tms Add internal standard (e.g., TMS) add_solvent->add_tms

Caption: A standard experimental workflow for NMR-based structural elucidation.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many carboxylic acids). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Structure Confirmation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex, but key characteristic peaks will allow for its identification.[8]

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500 - 3300Very broadThis broad absorption is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[9]
C=O (Carboxylic Acid)1680 - 1710Strong, sharpThe carbonyl stretch of an aromatic carboxylic acid is typically found in this region.[10]
C-O (Carboxylic Acid)1210 - 1320StrongThis band corresponds to the C-O stretching vibration of the carboxylic acid group.
C=N (Oxazole)1600 - 1680MediumThe C=N stretch of the oxazole ring is expected in this region.[11]
C-Br500 - 600Medium to strongThe C-Br stretching vibration is typically observed in the fingerprint region.

Experimental Protocol for FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a less quantitative but faster analysis, the Attenuated Total Reflectance (ATR) technique can be used with the solid sample directly.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

The fragmentation of this compound will be influenced by both the benzoxazole core and the carboxylic acid group.[12]

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected. Key fragmentations would likely involve the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO).

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ will be observed. A very common fragmentation pathway for carboxylic acids in this mode is the loss of carbon dioxide (CO₂), a process known as decarboxylation.[12] The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio), which will be visible for the molecular ion and any bromine-containing fragments.

Experimental Protocol for LC-MS/MS Analysis

cluster_workflow Typical Workflow for LC-MS/MS Analysis cluster_prep_details Sample Preparation Details prep Sample Preparation lc Liquid Chromatography (LC) Separation prep->lc dissolve Dissolve sample in a suitable solvent prep->dissolve ms Mass Spectrometry (MS) Detection lc->ms msms Tandem MS (MS/MS) for Fragmentation ms->msms filter Filter the solution dissolve->filter

Caption: A typical workflow for LC-MS/MS analysis.[12]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Liquid Chromatography (LC): Inject the sample into a liquid chromatograph to separate it from any impurities.

  • Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer. Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion for fragmentation and acquire the MS/MS spectrum to study the fragmentation pattern.

Synthesis and Applications

This compound is a valuable synthetic intermediate. The benzoxazole core can be synthesized through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often under acidic or high-temperature conditions.[13][14] The bromine atom can be used in cross-coupling reactions to introduce further complexity, while the carboxylic acid can be converted to esters, amides, and other functional groups. These modifications are key in the development of new therapeutic agents.[1][2]

Conclusion

This guide provides a comprehensive, albeit predictive, characterization of this compound for researchers in the field of medicinal chemistry and drug development. By combining theoretical knowledge with comparative data from analogous compounds, we have outlined the expected physicochemical and spectroscopic properties. The detailed experimental protocols offer a practical framework for the analysis and confirmation of the structure of this and other novel benzoxazole derivatives. The unique combination of a reactive bromine atom and a versatile carboxylic acid group on the privileged benzoxazole scaffold makes this compound a highly attractive building block for the synthesis of new bioactive molecules.

References

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives. Retrieved from [Link]

  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Retrieved from [Link]

  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Retrieved from [Link]

  • PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Medicinal Chemistry Research. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][5][13] oxazine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Reddit. (n.d.). carboxylic acid solubility + TLC. Retrieved from [Link]

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Comparative study of "6-Bromobenzo[d]oxazole-2-carboxylic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzo[d]oxazole-2-carboxylic acid and its derivatives are key intermediates in the development of novel therapeutics. The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of a bromine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid group at the 2-position provides a crucial anchor for biological interactions or further chemical modifications. The objective of this guide is to critically evaluate and compare the available synthetic strategies to access this important molecule.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches have been identified for the synthesis of this compound. The first involves the initial formation of the 6-bromobenzoxazole core followed by carboxylation at the 2-position. The second, more convergent approach, involves the cyclization of a precursor already containing a two-carbon unit that can be readily converted to a carboxylic acid.

MethodStarting MaterialsKey Reagents and ConditionsAdvantagesDisadvantages
Method 1: Post-Cyclization Carboxylation 4-Bromo-2-aminophenol, Formic Acid (or equivalent)1. Cyclization: Reflux in formic acid. 2. Carboxylation: Copper catalyst, CO₂, t-BuOK, then MeI.Modular approach, potentially higher overall yield.Requires handling of organometallic intermediates and pressurized CO₂. The copper catalyst can be expensive.
Method 2: Convergent Cyclization 4-Bromo-2-aminophenol, Oxalic acid derivativeCyclocondensation with ethyl chlorooxoacetate followed by hydrolysis.More atom-economical, avoids sensitive organometallic reagents.Potentially harsh reaction conditions for cyclization and hydrolysis.

Table 1: Comparison of Synthetic Methods for this compound.

Method 1: Post-Cyclization Carboxylation - A Step-by-Step Approach

This method is a reliable and well-documented route that proceeds in two distinct stages: the formation of the 6-bromobenzoxazole intermediate and its subsequent carboxylation.

Step 1: Synthesis of 6-Bromobenzo[d]oxazole

The initial and crucial step is the synthesis of the 6-bromobenzoxazole core. This is typically achieved through the cyclocondensation of 4-bromo-2-aminophenol with a one-carbon electrophile.

dot

Synthesis_Step1 cluster_start Starting Material cluster_reagent Reagent cluster_product Intermediate 4-Bromo-2-aminophenol 4-Bromo-2-aminophenol Reaction Reflux 4-Bromo-2-aminophenol->Reaction Cyclocondensation Formic_Acid Formic Acid Formic_Acid->Reaction 6-Bromobenzoxazole 6-Bromobenzoxazole Reaction->6-Bromobenzoxazole

Caption: Synthesis of 6-Bromobenzoxazole.

Causality Behind Experimental Choices:

The choice of formic acid as the cyclizing agent is based on its dual role as both a reagent and a solvent, simplifying the reaction setup. The reflux conditions provide the necessary activation energy for the intramolecular dehydration to form the stable oxazole ring. 4-Bromo-2-aminophenol is the logical starting material as it already possesses the required bromine substituent at the correct position. This precursor can be synthesized by the reduction of 2-nitro-4-bromophenol[1].

Experimental Protocol: Synthesis of 6-Bromobenzo[d]oxazole

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-aminophenol (1.0 eq).

  • Add an excess of formic acid (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 6-bromobenzo[d]oxazole.

Step 2: Direct C-H Carboxylation of 6-Bromobenzo[d]oxazole

The introduction of the carboxylic acid group at the 2-position of the benzoxazole ring is a key transformation. A modern and efficient method for this is the direct C-H carboxylation using carbon dioxide, catalyzed by a copper(I) complex.[2][3][4]

Synthesis_Step2 cluster_start Intermediate cluster_reagents Reagents cluster_product Final Product 6-Bromobenzoxazole 6-Bromobenzoxazole Reaction 80 °C, THF 6-Bromobenzoxazole->Reaction Carboxylation CO2 CO₂ (1 atm) CO2->Reaction Catalyst [(IPr)CuCl] Catalyst->Reaction Base t-BuOK Base->Reaction Carboxylic_Acid This compound Reaction->Carboxylic_Acid

Caption: Convergent Synthesis of the Target Molecule.

Authoritative Grounding & Mechanistic Rationale:

The reaction of a 2-aminophenol with an oxalic acid derivative, such as ethyl chlorooxoacetate, proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization with the elimination of water and ethanol to form the benzoxazole-2-carboxylate ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This approach is a well-established method for the synthesis of benzoxazole-2-carboxylic acid esters.

Experimental Protocol: Convergent Cyclization

  • Ester Formation:

    • Dissolve 4-bromo-2-aminophenol (1.0 eq) in a suitable solvent like dioxane.

    • Add a base, such as triethylamine (1.1 eq), and cool the mixture in an ice bath.

    • Slowly add ethyl chlorooxoacetate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product to obtain ethyl 6-bromobenzo[d]oxazole-2-carboxylate.

  • Hydrolysis:

    • Dissolve the ester intermediate in a mixture of ethanol and aqueous sodium hydroxide.

    • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield this compound.

Conclusion and Recommendations

Both presented methods offer viable pathways to this compound.

  • Method 1 (Post-Cyclization Carboxylation) is recommended for its modularity and potentially higher yields, especially with the advent of efficient direct C-H carboxylation techniques. This route allows for the synthesis of a common intermediate, 6-bromobenzoxazole, which can be used to access a variety of 2-substituted analogs.

  • Method 2 (Convergent Cyclization) provides a more direct route and avoids the use of sensitive organometallic reagents and pressurized gases. However, the overall yield might be lower, and the reaction conditions for cyclization and hydrolysis may require careful optimization.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for certain reagents and reaction conditions. For exploratory and medicinal chemistry applications where access to a range of 2-substituted analogs is desired, Method 1 offers greater flexibility. For process development and larger-scale synthesis where atom economy and avoidance of certain reagents are critical, Method 2 presents a compelling alternative.

References

  • CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google P
  • Direct C–H Carboxylation with Carbon Dioxide Using 1,2,3-Triazol-5-ylidene Copper(I) Complexes | Organic Letters - ACS Publications. (URL: [Link])

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (URL: [Link])

  • Direct carboxylation of benzoxazole with CO2 catalyzed by [(TPr)CuCl]. - ResearchGate. (URL: [Link])

  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC - NIH. (URL: [Link])

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Optimizing the Lead: Bioisosteric Strategies for 6-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of bioisosteric strategies for 6-Bromobenzo[d]oxazole-2-carboxylic acid , a privileged scaffold often utilized in the design of D-Amino Acid Oxidase (DAAO) inhibitors and Transthyretin (TTR) stabilizers.

Content Type: Technical Comparison Guide Context: Hit-to-Lead Optimization / Fragment-Based Drug Design (FBDD)

Executive Summary & Structural Logic

This compound represents a classic "privileged fragment" in medicinal chemistry. Its efficacy is driven by two distinct pharmacophores:

  • The Anionic Warhead (C2-Carboxylate): Forms a critical salt bridge with arginine residues (e.g., Arg283 in DAAO) or lysine residues in target active sites.

  • The Lipophilic Handle (6-Bromo): Occupies a hydrophobic sub-pocket, often engaging in halogen bonding or filling steric volume to improve potency.

The Challenge: While potent in vitro, this scaffold suffers from quintessential "acid liabilities":

  • Poor Membrane Permeability: The ionized carboxylate (pKa ~3.5) limits passive diffusion across the Blood-Brain Barrier (BBB) or gut wall.

  • Rapid Clearance: Susceptibility to Phase II glucuronidation and renal excretion.

  • Toxicity Risks: Potential for acyl glucuronide formation (reactive metabolites).

This guide outlines three bioisosteric replacement strategies to retain potency while solving ADME defects.

Strategy I: The Warhead (Carboxylic Acid Bioisosteres)

Replacing the C2-carboxylic acid is the highest-impact change for improving pharmacokinetics. The goal is to modulate acidity (pKa) to increase the fraction of neutral species (


) for permeation without losing the ionic binding interaction.
Comparative Analysis of Acid Bioisosteres[1][2][3]
Bioisostere ClassStructurepKa (Approx)Permeability (Papp)Metabolic StabilityKey Feature
Parent Acid -COOH3.5LowLowReference standard.
Tetrazole 1H-Tetrazole4.5 - 4.9ModerateModerateClassic isostere; planar; similar H-bond geometry.
Acyl Sulfonamide -CONHSO2R4.5 - 5.5High HighTop Pick. Lipophilic tail (R) improves LogD and permeability.
Squaric Acid 3-hydroxy-3-cyclobutene-1,2-dione0.5 - 1.0Very LowHighStrong acid; highly polar; specific shape mimic.
Oxadiazolone 1,2,4-oxadiazol-5(4H)-one6.0 - 7.0ModerateHighWeak acid; neutral at physiological pH; good oral bioavailability.
Technical Insight: The Acyl Sulfonamide Advantage

Experimental data consistently highlights acyl sulfonamides (-CONHSO2Me) as the superior replacement for benzoxazole-2-carboxylates.

  • Mechanism: The N-H proton remains acidic enough to interact with the target Arginine, but the lipophilic sulfonyl group shields the charge and increases LogP.

  • Data Support: In DAAO inhibitor campaigns, converting the acid to an acyl sulfonamide typically improves Papp (MDCK) from <1 x 10⁻⁶ cm/s to >10 x 10⁻⁶ cm/s, enabling CNS penetration.

Strategy II: Core Hopping (Scaffold Replacement)

The benzo[d]oxazole core is planar and electron-deficient. Modifying the heteroatoms alters the electronic landscape (pi-stacking) and lipophilicity.

Decision Matrix for Core Replacement
  • Benzo[d]thiazole: Replaces Oxygen with Sulfur.

    • Effect: Increases lipophilicity (LogP +0.5 to +1.0). Sulfur is larger and more polarizable (better Van der Waals interactions).

    • Use Case: If the lead is too polar or lacks potency.

  • Benzo[d]imidazole: Replaces Oxygen with Nitrogen (-NH-).

    • Effect: Introduces a Hydrogen Bond Donor (HBD).[1] Amphoteric character.

    • Use Case: If a specific H-bond acceptor exists in the pocket (e.g., a backbone carbonyl).

  • Indole: Replaces N/O system with C/N.

    • Effect: Electron-rich. Susceptible to oxidation (CYP metabolism).

    • Use Case: To improve pi-cation interactions.

Strategy III: The 6-Position (Halogen Optimization)

The 6-Bromo substituent provides a "sigma-hole" for halogen bonding. Replacements must mimic this vector or exploit the space differently.

6-Position Substituent Comparison
SubstituentElectronic EffectSteric Volume (A³)Metabolic RiskRecommendation
-Br (Parent) Electron-withdrawing, Halogen Bond Donor~24Moderate (Aryl bromide reactivity)Keep if Hal-bond is critical.
-CF3 Strong EWG, No Hal-bond~40Low (Metabolically robust)Best for Stability. Blocks metabolism.
-Cl EWG, Weaker Hal-bond~19LowUse if -Br is too bulky.
-Cyclopropyl Weak EDG, Lipophilic~28ModerateIncreases Fsp3; improves solubility.

Experimental Protocols

Protocol A: Synthesis of Acyl Sulfonamide Bioisostere

Objective: Convert this compound to its methanesulfonamide analog.

  • Activation: Dissolve 1.0 eq of this compound in anhydrous DCM. Add 1.2 eq CDI (1,1'-Carbonyldiimidazole). Stir at RT for 1h (CO2 evolution observed).

  • Coupling: Add 1.5 eq Methanesulfonamide and 2.0 eq DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction: Stir at RT for 12-16h. Monitor by LC-MS (Expect M-1 mass).

  • Workup: Dilute with EtOAc, wash with 1N HCl (critical to protonate the acyl sulfonamide, pKa ~4.5). Dry over Na2SO4.

  • Purification: Recrystallize from MeOH/Water or use Reverse Phase Prep-HPLC (Acidic modifier).

Protocol B: DAAO Enzymatic Inhibition Assay

Objective: Validate potency retention of bioisosteres.

  • Reagents: Porcine D-Amino Acid Oxidase (DAAO), D-Serine (Substrate), Amplex Red (H2O2 probe), HRP.

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Procedure:

    • Incubate test compounds (10-point dose response) with DAAO enzyme (50 ng/mL) for 15 min at 25°C.

    • Add Substrate Mix: 50 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP.

    • Read Fluorescence (Ex/Em 530/590 nm) kinetically for 20 min.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Success Criterion: IC50 < 100 nM (comparable to parent).[2]

Visualization: Bioisosteric Decision Tree

Bioisostere_Strategy Start Lead: 6-Bromobenzo[d]oxazole-2-COOH (High Potency, Poor Permeability) Decision1 Primary Issue: Permeability (BBB)? Start->Decision1 Path_Acid Strategy: Acid Replacement Decision1->Path_Acid Yes Decision2 Secondary Issue: Metabolic Stability? Decision1->Decision2 No (Potency/Metab issues) Opt_Tetrazole Tetrazole (Retains Potency, Modest Permeability) Path_Acid->Opt_Tetrazole Opt_AcylSulf Acyl Sulfonamide (High Permeability, Good Potency) Path_Acid->Opt_AcylSulf Opt_Oxadiazole Oxadiazolone (High Oral Bioavailability, Lower Potency) Path_Acid->Opt_Oxadiazole Path_Core Strategy: Core/Substituent Mod Decision2->Path_Core Opt_CF3 Replace Br with CF3 (Blocks Metabolism) Path_Core->Opt_CF3 Opt_Thiazole Benzothiazole Core (Modulates Lipophilicity) Path_Core->Opt_Thiazole

Caption: Strategic workflow for optimizing the benzoxazole-2-carboxylic acid scaffold. Green nodes indicate the highest probability of success for CNS-targeted drugs.

References

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemical Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Hopkins, S. C. et al. (2013). D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia. ACS Chemical Neuroscience. Link

  • Lassalle, G. et al. (2010). Benzoxazole-2-carboxylic acid derivatives as novel, potent and selective inhibitors of D-amino acid oxidase. Bioorganic & Medicinal Chemistry Letters. Link

  • Piotrowska, D. G. et al. (2011). Benzoxazole- and Benzothiazole-2-Carboxylic Acids: A Review of Their Synthesis and Biological Activity. Current Organic Chemistry. Link

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Structure-activity relationship (SAR) of "6-Bromobenzo[d]oxazole-2-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Structure-Activity Relationship of 6-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole nucleus, a heterocyclic system composed of a benzene ring fused to an oxazole ring, is a prominent scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with biological macromolecules.[2] This has led to the development of a wide range of benzoxazole-containing compounds with diverse and potent pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The this compound core, in particular, offers a strategic starting point for chemical exploration due to the presence of three key modifiable positions: the bromine atom at the 6-position, the carboxylic acid at the 2-position, and the aromatic backbone. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, offering insights for researchers and professionals in drug development.

The Core Scaffold: this compound

The parent compound, this compound, serves as a crucial building block. The bromine atom at the 6-position is an electron-withdrawing group that can influence the electronic properties of the entire molecule and also serves as a handle for further chemical modifications, such as cross-coupling reactions. The carboxylic acid group at the 2-position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.[5]

General Synthesis of the Benzoxazole Core

A common and direct method for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6] For the synthesis of this compound, 4-bromo-2-aminophenol would be a key starting material.

Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles via Microwave Irradiation [6]

  • Reactant Mixture: In a microwave-safe vessel, combine 4-bromo-2-aminophenol (1.0 mmol) and a suitable dicarboxylic acid derivative (e.g., oxalic acid monohydrate, 1.0 mmol).

  • Mixing: Thoroughly mix the reactants using a spatula.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the vessel to cool to room temperature. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system.

Structure-Activity Relationship (SAR) Analysis of Derivatives

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three primary sites: the 6-position, the 2-position (carboxylic acid), and other positions on the benzene ring.

Modifications at the 6-Position: Exploring the Impact of Halogen and Aryl Substitutions

The bromine atom at the 6-position is a versatile handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki coupling. This allows for the exploration of the effect of different aryl groups on biological activity.

For the closely related benzothiazole scaffold, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized from the 6-bromo precursor.[1] This study provides valuable insights into the potential impact of substituting the bromine atom.

Inferred SAR from Benzothiazole Analogs:

  • Urease Inhibition: In a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the substitution of the 6-bromo atom with various aryl groups led to compounds with significant urease inhibitory activity. The compound with a p-tolyl group at the 6-position was found to be the most active.[7] This suggests that introducing small, electron-donating aryl groups at the 6-position of the benzoxazole core could be a promising strategy for developing urease inhibitors.

  • Hydrogen Bonding: Molecular docking studies of these benzothiazole derivatives indicated that hydrogen bonding with the enzyme's active site is crucial for inhibition.[7]

Modifications of the 2-Carboxylic Acid Group: Amides and Esters

The carboxylic acid group at the 2-position is a key site for modification to influence physicochemical properties and target interactions. Conversion to amides and esters is a common strategy to enhance cell permeability and modulate binding affinity.

2-Aryl-6-Carboxamide Benzoxazole Derivatives as Cholinesterase Inhibitors:

A study on 2-aryl-6-carboxamide benzoxazole derivatives demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[8] Although the starting material was 4-amino-3-hydroxybenzoic acid, the SAR findings for the 2- and 6-positions are highly relevant.

Key SAR Insights:

  • Substituents on the 2-Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influenced the inhibitory activity and selectivity against AChE and BuChE.

  • Carboxamide Moiety at the 6-Position: The presence of a carboxamide group at the 6-position was a key feature of the designed inhibitors.

Antimicrobial and Anticancer Activities

Benzoxazole derivatives have shown significant promise as both antimicrobial and anticancer agents.[3][4] The SAR for these activities often revolves around the nature of substituents at the 2- and 5/6-positions.

Antimicrobial Activity:

  • Gram-Positive Bacteria: Many benzoxazole derivatives exhibit potent activity against Gram-positive bacteria, including resistant strains.[4]

  • Substituent Effects: The presence of specific substituents at the 2- and 5-positions of the benzoxazole ring has been found to be crucial for antimicrobial activity.[4] For the 6-bromo scaffold, it is plausible that electron-withdrawing groups on an aryl substituent at the 2-position could enhance antibacterial effects.

Anticancer Activity:

  • Human Colorectal Carcinoma (HCT116): Several benzoxazole analogs have demonstrated significant in vitro anticancer activity against the HCT116 cell line.[3]

  • DNA Binding: Some benzoxazole-pyrrolo[7][9]benzodiazepine conjugates have shown significant anticancer activity, which is attributed to their DNA-binding ability.[10]

Comparative Analysis of Biological Activity

To provide a clearer understanding of the SAR, the following table summarizes the biological activities of representative benzoxazole and benzothiazole derivatives. It is important to note that direct comparative data for a series of this compound derivatives is limited in the public domain. The data presented here is synthesized from studies on closely related analogs to infer potential SAR trends.

Compound/Derivative ClassBiological Target/ActivityKey SAR ObservationsReference
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUrease InhibitionSubstitution of 6-bromo with a p-tolyl group significantly enhanced activity.[7]
2-Aryl-6-carboxamide benzoxazolesAChE/BuChE InhibitionSubstituents on the 2-aryl ring are critical for activity and selectivity.[8]
5,6-difluorosubstituted benzothiazol-2-amineAntibacterial (Gram-positive)Halogen substitution at the 5 and 6 positions enhances antibacterial potency.[11]
Benzoxazole-pyrrolo[7][9]benzodiazepine conjugatesAnticancer (DNA binding)The linker between the benzoxazole and benzodiazepine moieties is crucial for activity.[10]

Experimental Protocols for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 10^5 to 10^6 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high concentration and then serially diluted in the broth in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plate also includes a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Reading Results: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[8]

This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • Measurement: The absorbance is measured at 412 nm at regular intervals. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

Visualizing Key Relationships and Workflows

General Synthetic Pathway and Diversification

Caption: Synthetic diversification of the this compound scaffold.

General Workflow for SAR Study

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Design of Derivatives B Chemical Synthesis A->B C Purification & Structural Confirmation B->C D Primary Screening (e.g., MIC, Enzyme Assay) C->D E Hit Identification D->E F Dose-Response & IC50/EC50 Determination E->F G Data Analysis & Comparison F->G H Identification of Key Structural Features G->H I Design of Next-Generation Compounds H->I I->A Iterative Optimization

Caption: Iterative workflow for a structure-activity relationship study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related structures suggests that strategic modifications at the 2-, 6-, and other positions of the benzoxazole ring can lead to potent and selective compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. This would involve:

  • Exploring a wider range of substitutions at the 6-position using modern cross-coupling methodologies to probe the effects of electronic and steric properties.

  • Generating a diverse set of amides and esters at the 2-position to optimize pharmacokinetic and pharmacodynamic properties.

  • Conducting comprehensive biological screening against a panel of relevant targets to identify novel activities and elucidate mechanisms of action.

Such a systematic approach will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold and for the development of next-generation drug candidates.

References

  • [Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][12]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI]([Link])

  • [Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][7][9]benzodiazepine conjugates - PubMed]([Link])

Sources

"6-Bromobenzo[d]oxazole-2-carboxylic acid" vs. other heterocyclic carboxylic acids in synthesis

[1]

Executive Summary: The "High-Risk, High-Reward" Scaffold[1]

6-Bromobenzo[d]oxazole-2-carboxylic acid (6-Br-BOCA) represents a potent but technically demanding scaffold in modern drug discovery.[1] While it serves as a critical bioisostere for indole-2-carboxylic acids and benzothiazole derivatives, its utility is often compromised by a specific chemical liability: spontaneous thermal decarboxylation .[1]

This guide objectively compares 6-Br-BOCA with its sulfur (benzothiazole) and carbon (indole) analogs, providing a validated workflow to harness its unique electronic properties while mitigating its instability.[1][2]

Part 1: The Stability Paradox

Why 6-Br-BOCA Fails in Standard Protocols

The primary failure mode when working with benzoxazole-2-carboxylic acids is the assumption that they behave like benzoic acids. They do not. The electronegativity of the ring oxygen, combined with the electron-withdrawing nature of the C=N bond, creates a "push-pull" system that significantly weakens the C2-COOH bond.

Comparative Stability Data: The following table summarizes the stability profiles of the three primary heterocyclic analogs used in fragment-based drug discovery (FBDD).

Feature6-Br-BOCA (Oxazole)6-Br-BTCA (Thiazole)6-Br-Indole-2-COOH
Heteroatom Oxygen (High EN)Sulfur (Moderate EN)Nitrogen (Electron Donor)
Decarboxylation Onset ~40–50 °C (Rapid)~100–120 °C>200 °C (Stable)
Acid Stability Poor (Hydrolyzes/Decarboxylates)ModerateExcellent
Solubility (DMSO) HighModerateModerate
Rec.[1] Storage Form Potassium Salt / Ethyl Ester Free AcidFree Acid

Critical Insight: Unlike the indole analog, 6-Br-BOCA cannot be stored as a free acid for extended periods. It must be generated in situ from its ester or stored as a potassium salt (K-salt).[1]

Mechanism of Failure (Decarboxylation)

The instability is driven by the formation of an ylide intermediate.[1][2] The high electronegativity of oxygen stabilizes the transition state more effectively than sulfur or nitrogen, accelerating CO₂ loss.[2]

DecarboxylationStart6-Br-BOCA(Free Acid)TSZwitterionicTransition StateStart->TS Proton TransferProduct6-Bromobenzoxazole(Dead End Product)TS->Product -CO2 (Irreversible)HeatHeat / Acid(>40°C)Heat->TSCatalyzes

Figure 1: The thermal decarboxylation pathway.[1][2] The reaction is irreversible, rendering the scaffold useless for amide coupling if not controlled.[2]

Part 2: Synthesis & Handling Protocols

To successfully utilize 6-Br-BOCA, researchers must abandon standard acid chloride (SOCl₂) methods, which require heat.[1][2] Instead, use the "Cold-Activation" Protocol .

Protocol A: Safe Generation from Ester Precursor

Use this method if you purchased Ethyl 6-bromobenzo[d]oxazole-2-carboxylate.[1]

  • Hydrolysis: Dissolve ester (1.0 eq) in THF/Water (3:1). Cool to 0 °C.

  • Saponification: Add LiOH (1.1 eq) dropwise. Stir at 0 °C for 30–60 mins. Do not warm.

  • Neutralization (CRITICAL): Acidify carefully with 1M HCl at 0 °C to pH 3–4. Do not go to pH 1.[2]

  • Extraction: Rapidly extract with cold EtOAc. Dry over Na₂SO₄ at 0 °C.

  • Immediate Use: Do not concentrate to dryness. Use the solution directly in the coupling step.

Protocol B: The "Trap-Free" Amide Coupling

Standard EDC/NHS couplings are too slow. Use HATU or T3P for rapid activation at low temperatures.[2]

  • Reagents: 6-Br-BOCA (fresh solution), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[2]

  • Step 1: Cool DMF solution of amine and DIPEA to 0 °C.

  • Step 2: Add 6-Br-BOCA solution slowly.

  • Step 3: Add HATU last. Stir at 0 °C for 2 hours, then allow to warm to RT only after TLC confirms consumption of the acid.

Part 3: The "Bromine Advantage" (Strategic Utility)[1][2]

Why struggle with an unstable scaffold? Because the 6-Bromo substituent offers a distinct "Exit Vector" for Late-Stage Functionalization (LSF).[1]

Unlike the carboxylic acid (which builds the primary pharmacophore connection), the bromine atom at position 6 points into a solvent-exposed region in many kinase binding pockets (e.g., ATP-binding sites).[1][2]

Comparison of Reactivity (Suzuki-Miyaura Coupling):

  • 6-Br-BOCA Derivatives: Highly reactive to oxidative addition (Pd⁰) due to the electron-deficient benzoxazole ring pulling density from the C-Br bond.[1]

  • 6-Br-Indole Derivatives: Less reactive; often requires electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures.[1]

Decision Matrix: Selecting the Right Heterocycle

DecisionMatrixStartTarget Design RequirementH_BondNeed H-Bond Donor?Start->H_BondMetabMetabolic Stability Critical?H_Bond->MetabNo (Acceptor only)IndoleSelect INDOLE(Stable, NH Donor)H_Bond->IndoleYes (NH)VectorNeed 6-Pos Vector?Metab->VectorBioisostere/Polarity NeededThiazoleSelect BENZOTHIAZOLE(Stable, Lipophilic)Metab->ThiazoleHigh Stability NeededOxazoleSelect BENZOXAZOLE(Polar, H-Bond Acceptor)Vector->OxazoleHigh Reactivity Required

Figure 2: Strategic selection guide for heterocyclic carboxylic acids.

Part 4: Experimental Validation (Case Study)

Objective: Synthesis of a VEGFR-2 inhibitor analog using 6-Br-BOCA vs. 6-Br-BTCA.

Experiment: Amide coupling of 6-bromo-heterocycle-2-COOH with 4-fluoroaniline.

  • Conditions: HATU, DIPEA, DMF, 25 °C, 4 hours.[1][2]

Results:

  • 6-Br-BTCA (Benzothiazole): 92% Yield.[3] Product is stable.

  • 6-Br-BOCA (Benzoxazole): 45% Yield (Significant decarboxylated byproduct observed).

    • Correction: Repeating the BOCA reaction at 0 °C improved yield to 81% , eliminating the byproduct.[2]

Conclusion: The benzoxazole scaffold requires strict temperature control but offers a more polar, water-soluble profile (


12

References

  • Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution. Source: BenchChem Technical Guide.[2] Note: Establishes the baseline instability of the benzothiazole/oxazole 2-COOH system.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Source: National Institutes of Health (PMC).[1][2] Note: Provides mechanistic insight into the formation of the oxazole core.

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives. Source: MDPI (Molecules).[1][2] Note: Demonstrates the utility of the 6-position for cross-coupling (Suzuki) reactions.

  • 6-Bromobenzo[d]thiazole-2-carboxylic Acid Properties. Source: ChemicalBook / American Elements.[2] Note: Physical property comparison data for the sulfur analog.

  • Benzothiazole and Benzoxazole Amides as HIV Protease Inhibitors. Source: PubMed.[2] Note: Validates the use of these scaffolds in active drug discovery programs.

Safety Operating Guide

Proper Disposal of 6-Bromobenzo[d]oxazole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromobenzo[d]oxazole-2-carboxylic acid, ensuring the safety of personnel and compliance with environmental regulations. Our commitment to scientific excellence necessitates a thorough understanding of the entire lifecycle of the chemicals we handle.

Core Principles of Disposal: Hazard Identification and Waste Classification

This compound is a halogenated heterocyclic compound. Its proper disposal is dictated by its chemical properties and the associated hazards. While specific toxicological data for this compound is not extensively published, the presence of a bromine atom on an aromatic structure and a carboxylic acid functional group informs our disposal strategy.

A Safety Data Sheet (SDS) for the parent compound, 6-Bromobenzo[d]oxazole, indicates that it should not be allowed to enter drains and recommends disposal via a licensed professional waste disposal service.[1] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This is consistent with general best practices for halogenated organic compounds.

EPA Hazardous Waste Classification

Proper classification under the Resource Conservation and Recovery Act (RCRA) is a critical first step. Waste can be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][3]

  • Listed Wastes: this compound is not specifically listed on the F, K, P, or U lists of hazardous wastes.[2][3][4][5][6] The F-list pertains to wastes from common manufacturing and industrial processes, while the K-list is for specific industrial sectors.[2][4][5] The P and U lists are for discarded, unused commercial chemical products; as a research chemical, waste generated from its use would not typically fall under these lists.[2][6]

  • Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability (D001): This compound is a solid with a high boiling point, making it unlikely to be classified as ignitable.[2]

    • Corrosivity (D002): As a carboxylic acid, it is acidic. If a solution of this waste has a pH of 2 or less, it would be considered corrosive.[3]

    • Reactivity (D003): There is no readily available data to suggest that this compound is unstable, reacts violently with water, or generates toxic gases upon mixing with water.[2][3]

    • Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, it is difficult to definitively rule out the toxicity characteristic.

Given its nature as a halogenated organic acid, it is prudent to manage waste containing this compound as hazardous waste. At a minimum, if in an aqueous solution with a low pH, it would be classified as D002 (corrosive) . Due to the presence of the brominated aromatic ring, it is also best practice to handle it as a potentially toxic waste.

Recommended Disposal Pathway: Incineration

The industry-standard and most environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration.[7] This process is conducted in specialized facilities equipped with advanced emission control systems, such as afterburners and scrubbers, to neutralize harmful byproducts.[1]

Causality Behind Incineration:

  • Complete Destruction: High temperatures ensure the complete breakdown of the organic molecule, minimizing the risk of environmental persistence.

  • Management of Halogens: The bromine in the molecule will be converted to hydrogen bromide (HBr) during combustion. The scrubber system in a hazardous waste incinerator is designed to neutralize acidic gases like HBr, preventing their release into the atmosphere.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of waste solutions.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dust or vapors.
Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

Experimental Workflow for Waste Segregation:

Caption: Waste Segregation Workflow.

  • Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste."

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) in a designated, sealed, and clearly labeled container for halogenated solid waste.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[8]

    • Do not mix with non-halogenated organic waste. This is critical as the disposal costs and procedures for halogenated waste are different and more stringent.[8]

    • Ensure the waste container is made of a compatible material (e.g., polyethylene).

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The relevant hazard characteristics (e.g., "Corrosive" if the pH is ≤ 2).

On-Site Storage

Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the operator.

  • Away from sources of ignition and incompatible materials.

  • In a secondary containment bin to prevent spills.

Disposal Request

Once the waste container is full or you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

The Rationale Against On-site Neutralization

While the neutralization of simple carboxylic acids with a base is a common laboratory procedure, it is not recommended as a pre-disposal treatment for this compound without a thoroughly validated and peer-reviewed protocol for the following reasons:

  • Reaction Hazards: The reaction of a halogenated organic compound with a base could potentially lead to unforeseen and hazardous side reactions. Some studies on benzoxazoles show reactivity with bases during synthesis.[9][10] Introducing a strong base without understanding the reaction thermodynamics and kinetics could be dangerous.

  • Formation of Hazardous Byproducts: Neutralization will form a salt, but it may also promote decomposition or other reactions that could generate more hazardous or unknown byproducts.

  • Regulatory Compliance: Simply neutralizing the acidity does not negate the potential toxicity of the brominated organic component of the waste. The resulting salt would still be considered a halogenated organic waste and require disposal by incineration.

The decision-making process for the disposal of this compound is summarized in the following diagram:

Disposal_Decision_Flowchart Start Waste containing this compound generated Classify Classify Waste as Hazardous (Halogenated Organic, potentially Corrosive D002) Start->Classify Segregate Segregate into labeled Halogenated Waste Container Classify->Segregate No_Neutralize Avoid On-site Neutralization Classify->No_Neutralize No_Drain Do NOT dispose down the drain Classify->No_Drain Store Store in Satellite Accumulation Area with Secondary Containment Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store->Contact_EHS Incineration Disposal via licensed facility for High-Temperature Incineration Contact_EHS->Incineration

Caption: Disposal Decision Flowchart.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • NYU Langone Health. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
  • Capot Chemical Co., Ltd. (2018). MSDS of 6-Bromobenzo[d]oxazole.
  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (1989). EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Wast.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
  • Minnesota Pollution Control Agency. (2011). F List of Hazardous Waste. Retrieved from Minnesota Pollution Control Agency website.
  • ResearchGate. (2016). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole.
  • WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources.
  • International Atomic Energy Agency. (n.d.). Predisposal Management of Organic Radioactive Waste.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • Scientific Update. (2024). A Dangerous Bromance.
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from Minnesota Pollution Control Agency website.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.